molecular formula C8H5F3O2 B2768122 2-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 210039-65-9

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2768122
CAS No.: 210039-65-9
M. Wt: 190.121
InChI Key: BXQPCQLNANMZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.121. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQPCQLNANMZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of key formylation reactions, offers detailed experimental protocols, and discusses the strategic importance of this molecule. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically rigorous resource on the synthesis of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde featuring a hydroxyl group, an aldehyde moiety, and a trifluoromethyl group on a benzene ring.[1] Its chemical formula is C₈H₅F₃O₂, with a molecular weight of 190.12 g/mol .[2][3] It typically appears as a white to pale yellow solid, soluble in most organic solvents.[1]

The significance of this compound lies in the strategic placement of the trifluoromethyl (-CF₃) group. In medicinal chemistry and agrochemical design, the -CF₃ group is a highly valued substituent. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability, increasing membrane permeability, and improving binding affinity to biological targets.[4][5] Consequently, this compound serves as a pivotal precursor for a wide array of more complex molecules, including Schiff bases, novel ligands, and active pharmaceutical ingredients (APIs).[1][5][6]

This guide will explore the primary synthetic methodologies for its preparation, focusing on the principles of electrophilic aromatic substitution to introduce the critical aldehyde functionality.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[1][2][3]
Molecular Weight 190.12 g/mol [2][3]
Appearance White to pale yellow solid[1]
Melting Point 59-60 °C[1]
Boiling Point 204.5 ± 35.0 °C (Predicted)[1][2]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1][2]
CAS Number 210039-65-9[2][3][7]

Synthetic Methodologies: Formylation of 4-(Trifluoromethyl)phenol

The is most effectively achieved through the ortho-formylation of the readily available starting material, 4-(trifluoromethyl)phenol. The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution. Since the para position is occupied by the trifluoromethyl group, electrophilic attack is strongly directed to the ortho position. Two classical and robust methods for achieving this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of organic chemistry for the ortho-formylation of phenols.[8][9] The reaction employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide, to generate the electrophilic species in situ.[9][10]

Scientific Rationale & Mechanism: The reaction proceeds via the formation of dichlorocarbene (:CCl₂), a highly electron-deficient species.[8][9] The mechanism unfolds through the following key steps:

  • Carbene Generation: The strong hydroxide base deprotonates chloroform to yield the trichloromethanide carbanion (⁻CCl₃). This anion rapidly undergoes alpha-elimination, expelling a chloride ion to form dichlorocarbene (:CCl₂).[8][9][10]

  • Phenoxide Formation: The hydroxide base also deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol, forming the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the aromatic ring.[8]

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic dichlorocarbene, preferentially at the sterically accessible and electronically activated ortho position. This forms a dichloromethyl-substituted intermediate.[8]

  • Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, replacing the two chlorine atoms with oxygen to form the final aldehyde product after an acidic workup.[8]

The biphasic nature of the reaction (aqueous NaOH and organic chloroform) often requires vigorous stirring, phase-transfer catalysts, or co-solvents to ensure efficient reaction.[8][11]

Reimer_Tiemann_Mechanism cluster_start Step 1: Carbene Generation cluster_phenol Step 2: Phenoxide Formation cluster_attack Step 3 & 4: Attack & Hydrolysis CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion + OH⁻ OH_neg OH⁻ H2O H₂O Dichlorocarbene :CCl₂ (Dichlorocarbene) CCl3_anion->Dichlorocarbene - Cl⁻ Cl_neg Cl⁻ Phenoxide Phenoxide Anion Phenol 4-(Trifluoromethyl)phenol Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Phenoxide->Intermediate Product This compound Intermediate->Product Hydrolysis (2 OH⁻, H₃O⁺)

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol (Representative):

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (4.0 equiv, ~20% w/v).

  • Heating: Heat the mixture to 60-70°C with vigorous stirring to form a homogeneous solution of the sodium phenoxide.

  • Addition: Add chloroform (1.5-2.0 equiv) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature. The reaction is often exothermic, and the rate of addition should be controlled to prevent overheating.[11]

  • Reaction: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove excess chloroform by distillation. Carefully acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic (pH ~2-3), which will precipitate the crude product.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Method 2: The Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[12][13] This method avoids the use of halogenated solvents and can offer better yields for certain substrates.

Scientific Rationale & Mechanism: The Duff reaction is an electrophilic aromatic substitution where the electrophile is a reactive iminium species generated from hexamine.

  • Electrophile Formation: In an acidic medium (commonly glyceroboric acid or trifluoroacetic acid), hexamine is protonated and subsequently breaks down to generate an electrophilic methyleneiminium ion ([CH₂=NH₂]⁺).[12]

  • Electrophilic Attack: The activated aromatic ring of 4-(trifluoromethyl)phenol attacks the iminium ion, leading to the formation of a benzylamine-type intermediate.[12]

  • Oxidation & Hydrolysis: The intermediate undergoes oxidation (often an intramolecular redox reaction) followed by acidic hydrolysis of the resulting imine to yield the aldehyde product.[12]

This method is generally inefficient but effective for electron-rich phenols.[12] Formylation occurs preferentially at the ortho position unless it is blocked.[12]

Duff_Reaction_Workflow Start 4-(Trifluoromethyl)phenol + Hexamine Reaction Electrophilic Aromatic Substitution (Iminium Ion Attack) Start->Reaction Acid Acidic Medium (e.g., Glyceroboric Acid) Acid->Reaction Heating Heat (150-160°C) Intermediate Benzylamine Intermediate Formation Heating->Intermediate Reaction->Heating Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow of the Duff Reaction.

Experimental Protocol (Representative):

  • Setup: To a mixture of boric acid (1.2 equiv) and glycerol, add 4-(trifluoromethyl)phenol (1.0 equiv) and hexamine (1.5 equiv).

  • Heating: Heat the reaction mixture with stirring to 150-160°C. The mixture should become a clear, viscous liquid.

  • Reaction: Maintain the temperature for 1-3 hours. Monitor the reaction's progress using TLC.

  • Hydrolysis: Cool the mixture and add a solution of dilute sulfuric acid. Heat the mixture under reflux for 30 minutes to hydrolyze the intermediate Schiff base.

  • Isolation: Cool the hydrolyzed mixture. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Table 2: Comparison of Synthetic Routes
FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine
Reaction Medium Strong Base (e.g., NaOH)Acid (e.g., Glyceroboric acid)
Key Electrophile Dichlorocarbene (:CCl₂)Methyleneiminium Ion ([CH₂=NH₂]⁺)
Temperature Moderate (60-70°C)High (150-160°C)
Advantages Well-established, uses common reagents.Avoids chlorinated solvents, can give good yields.
Disadvantages Biphasic, can have moderate yields, use of toxic chloroform.High temperatures, can be inefficient for less reactive phenols.[12]

Conclusion

The is a critical process for providing a key building block to the pharmaceutical and agrochemical sectors. The Reimer-Tiemann and Duff reactions represent two reliable, albeit classical, methods for its preparation from 4-(trifluoromethyl)phenol. The choice between these methods depends on factors such as reagent availability, scale, and environmental considerations. Both pathways leverage the powerful directing effect of the hydroxyl group to achieve the desired ortho-formylation. Understanding the mechanisms and experimental nuances of these reactions is essential for any scientist or researcher working on the synthesis of complex molecules that incorporate this valuable fluorinated scaffold.

References

  • Duff reaction. Wikipedia.
  • Duff Reaction. Name Reaction.
  • CAS#:210039-65-9 | this compound. Chemsrc.
  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
  • An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.
  • Cas 210039-65-9, this compound. lookchem.
  • Reimer–Tiemann reaction. Wikipedia.
  • Proposed mechanism for the oxidation of benzyl alcohol using NHPI/Fenton system. ResearchGate.
  • Reimer Tiemann Reaction Mechanism. BYJU'S.
  • Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. PrepChem.com.
  • Reimer-Tiemann aldehyde synthesis process. Google Patents.
  • The oxidant effect on benzyl alcohol oxidation. ResearchGate.
  • Riemer Tiemann and Beckmann Rearr. Scribd.
  • Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere.
  • 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. PubChemLite.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
  • Proposed mechanism for the oxidation of benzyl alcohol. ResearchGate.
  • Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. ResearchGate.
  • Oxidation of benzyl alcohol over CTFs dependent on reaction times. ResearchGate.
  • Retrosynthesis of Grignard Reactions. YouTube.
  • Method for preparing 2,4,5-trifluorophenylacetic acid. Google Patents.

Sources

2-Hydroxy-5-(trifluoromethyl)benzaldehyde reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This guide focuses on this compound, a versatile chemical intermediate that marries the reactivity of a salicylaldehyde framework with the unique electronic characteristics of a trifluoromethyl substituent.[1] Understanding its synthesis and reaction mechanisms is paramount for researchers aiming to leverage this scaffold in the creation of novel therapeutics, agrochemicals, and functional materials.

This document eschews a rigid, templated format. Instead, it is structured to provide a logical and causal narrative, moving from the molecule's synthesis to its diverse reactivity, grounded in mechanistic principles and field-proven experimental insights.

Physicochemical Properties & Spectroscopic Data

A foundational understanding of a molecule begins with its physical and spectral characteristics. This data is crucial for reaction monitoring, purification, and final product characterization.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[4]
Molecular Weight 190.12 g/mol [5]
Appearance White to pale yellow solid[1]
Melting Point 59-60 °C[1]
Boiling Point 204.5 ± 35.0 °C at 760 mmHg[1][5]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.77 ± 0.18 (Predicted)[1]
Storage Inert atmosphere, Room Temperature[1][6]

Synthesis of the Core Scaffold: Ortho-Formylation Strategies

The introduction of an aldehyde group ortho to a hydroxyl group on a benzene ring is a classic transformation known as ortho-formylation. For a substituted phenol like 4-(trifluoromethyl)phenol, the regioselectivity of this reaction is governed by the powerful directing effect of the hydroxyl group. Two primary methods are of industrial and academic relevance: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) in a strong basic solution.[7][8] The reaction proceeds through an electrophilic aromatic substitution mechanism where the key electrophile is the highly reactive dichlorocarbene (:CCl₂).

Causality in Mechanism: The phenoxide ion, formed by the deprotonation of the phenol by the strong base, is a potent nucleophile. The negative charge is delocalized into the aromatic ring, significantly activating it towards electrophilic attack, particularly at the ortho and para positions.[7] The principal reactive species, dichlorocarbene, is generated in situ from chloroform via alpha-elimination.[8][9] The electron-deficient carbene is readily attacked by the electron-rich phenoxide ring, leading to the ortho-substituted intermediate which, upon hydrolysis, yields the final aldehyde.[7][10]

Visualizing the Reimer-Tiemann Mechanism:

Reimer_Tiemann cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenol Step 2: Phenoxide Formation cluster_attack Step 3: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- Deprotonation OH- ⁻OH Carbene :CCl₂ CCl3-->Carbene α-elimination Cl- Cl⁻ CCl3-->Cl- Phenol Phenol-CF₃ Phenoxide Phenoxide-CF₃ Phenol->Phenoxide Deprotonation by ⁻OH Intermediate1 Dichloromethyl Intermediate Intermediate2 Dichloromethyl Phenol Intermediate1->Intermediate2 Tautomerization Aldehyde Final Aldehyde Intermediate2->Aldehyde Hydrolysis Hydrolysis Hydrolysis (2 ⁻OH) Phenoxide_main Phenoxide-CF₃ Phenoxide_main->Intermediate1 Nucleophilic Attack Carbene_main :CCl₂ Carbene_main->Intermediate1

Caption: Reimer-Tiemann reaction mechanism for this compound.

Experimental Protocol: Reimer-Tiemann Synthesis

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in a 10-40% aqueous sodium hydroxide solution.[9]

  • Reaction Initiation: Heat the biphasic solution to 60-70 °C with vigorous stirring.[9]

  • Reagent Addition: Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic and may require external cooling to maintain the temperature.[7][9]

  • Reaction Monitoring: Stir the resulting mixture for an additional 3 hours at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Acidify the aqueous solution carefully with dilute HCl to pH 4-5.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[11][12] It is particularly effective for electron-rich phenols.

Causality in Mechanism: The reaction proceeds via an initial aminomethylation of the activated phenol ring.[11] The protonated hexamine acts as the source of an electrophilic iminium ion. Subsequent intramolecular redox steps and hydrolysis of the resulting Schiff base intermediate yield the aldehyde.[11] The ortho-selectivity is again driven by the directing effect of the hydroxyl group. While generally less efficient than the Reimer-Tiemann, it avoids the use of chlorinated solvents.[11][13]

Visualizing the Duff Reaction Workflow:

Duff_Reaction start 4-(Trifluoromethyl)phenol + Hexamethylenetetramine intermediate Iminium Ion Formation & Electrophilic Attack start->intermediate acid Acid Catalyst (e.g., Glyceroboric acid) acid->intermediate heating Heat (150-160 °C) heating->intermediate schiff_base Schiff's Base Intermediate intermediate->schiff_base hydrolysis Acidic Hydrolysis schiff_base->hydrolysis product This compound hydrolysis->product

Caption: Experimental workflow for the Duff ortho-formylation reaction.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by three primary domains: the aldehyde carbonyl group, the activated aromatic ring, and the phenolic hydroxyl group.

Nucleophilic Addition to the Carbonyl Group

This is the quintessential reaction of aldehydes. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.[14][15]

Causality in Mechanism: The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon.[15] This breaks the C=O pi bond, pushing electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation (typically during an acidic workup) yields the alcohol product.[14] The presence of the electron-withdrawing trifluoromethyl group para to the aldehyde enhances the electrophilicity of the carbonyl carbon, making this compound particularly reactive towards nucleophiles compared to unsubstituted salicylaldehyde.

Key Reactions:

  • Formation of Schiff Bases (Imines): Reaction with primary amines is a common and crucial transformation, often used as a step in the synthesis of more complex heterocyclic structures or ligands.[16][17]

  • Grignard/Organolithium Reactions: Addition of organometallic reagents provides a route to secondary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

  • Cyanohydrin Formation: Addition of cyanide ion (from HCN or a salt like KCN) yields a cyanohydrin, a versatile intermediate.

Visualizing the Nucleophilic Addition Mechanism:

Caption: General mechanism for nucleophilic addition to the aldehyde group.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring can undergo further substitution, but the outcome is a delicate balance of competing electronic effects.

Causality in Directing Effects:

  • -OH (Hydroxyl) Group: A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.[18]

  • -CHO (Aldehyde) Group: A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.[19][20]

  • -CF₃ (Trifluoromethyl) Group: A strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[21]

Predicting Regioselectivity: The hierarchy of directing ability places the -OH group far above the deactivating -CHO and -CF₃ groups. Therefore, the hydroxyl group will dictate the position of incoming electrophiles. The positions ortho and para to the -OH are positions 2, 4, and 6.

  • Position 2 is occupied by the aldehyde.

  • Position 6 is sterically unhindered and activated.

  • Position 4 is occupied by the -CF₃ group.

Thus, electrophilic aromatic substitution (e.g., nitration, halogenation) is strongly predicted to occur at position 3 of the ring, which is ortho to the hydroxyl group and meta to the trifluoromethyl group.

Experimental Protocol: Nitration of the Aromatic Ring

  • Setup: In a flask cooled in an ice-salt bath (0-5 °C), add this compound (1.0 equiv) to glacial acetic acid.[17]

  • Reagent Preparation: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the aldehyde solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete. Monitor by TLC.[17]

  • Quenching: Slowly pour the reaction mixture onto crushed ice with stirring. A precipitate of the nitrated product should form.[17]

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol/water can be used for purification.

Applications in Drug Development & Research

This compound is not just a laboratory curiosity; it is a valuable building block for synthesizing molecules with significant biological activity.[1][22]

  • Pharmaceutical Intermediates: The compound serves as a key precursor for a wide range of APIs.[1][2] Its aldehyde function allows for the straightforward construction of imines and hydrazones, which are common scaffolds in drug discovery.[22]

  • Enhanced Pharmacokinetics: The -CF₃ group is a bioisostere for other groups and is known to improve metabolic stability and membrane permeability, leading to drugs with better efficacy and duration of action.[2][3]

  • Ligand Synthesis: The salicylaldehyde moiety is a classic chelating agent. Derivatives of this molecule are used to synthesize complex ligands for metal catalysis or as imaging agents.

Conclusion: A Versatile and Strategic Reagent

This compound represents a convergence of classical reactivity and modern medicinal chemistry principles. Its synthesis, while requiring careful control of conditions, relies on well-understood named reactions. Its reaction pathways are a textbook example of the interplay between functional group reactivity and electronic directing effects. For researchers in drug development and materials science, a thorough understanding of the mechanisms detailed in this guide is essential for unlocking the full synthetic potential of this powerful fluorinated building block.

References

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Chemnoted. (2025).
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Wikipedia contributors. (2023). Reimer–Tiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Duff Reaction. [Link] (Note: A more direct academic source would be preferable if available, but this provides a good overview).
  • LookChem. Cas 210039-65-9, this compound. [Link]
  • Chemsrc. CAS#:210039-65-9 | this compound. [Link]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]
  • Unacademy. A Simple Note on Reimer Tiemann Reaction Mechanism. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
  • YouTube. Electrophilic substitution reactions of benzaldehyde. [Link]
  • PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
  • PubChem. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]
  • Science of Synthesis. Asymmetric Nucleophilic Addition Reactions of Aldehydes with Optically Active Dithioacetals. [Link]
  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxyaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197. [Link]
  • YouTube. Nucleophilic Addition reactions. [Link]
  • PubMed Central. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. [Link]
  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
  • ResearchGate.
  • YouTube. 19.3 Introduction to Nucleophilic Addition Reactions. [Link]
  • Scientific Laboratory Supplies. 2-Chloro-5-(trifluoromethyl)benzaldehyde, 98%. [Link]
  • Gizzaro, V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 123. [Link]
  • SFU Summit. Multiple Electrophilic Aromatic Substitution Reactions of Phloroglucinol and Studies Towards the Total Synthesis of Hopeanol. [Link]
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
  • Chemistry LibreTexts. 30.7: Stereochemistry of Cycloadditions. [Link]
  • Chemistry LibreTexts. 29.6: Stereochemistry of Cycloadditions. [Link]
  • YouTube.
  • YouTube. ELECTROPHILIC SUBSTITUTION REACTION - BENZALDEHYDE. [Link]

Sources

physicochemical properties of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Introduction: A Key Building Block in Modern Chemistry

This compound is a substituted aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring substituted with a trifluoromethyl group (-CF3), makes it a uniquely versatile intermediate.[1][2] The presence of these distinct functional groups provides multiple reaction sites, while the trifluoromethyl moiety imparts desirable physicochemical properties crucial for developing advanced molecules.[3][4]

The strategic incorporation of the -CF3 group is a well-established method in drug design to enhance pharmacological profiles.[4] This group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3][4] Consequently, this compound serves as a foundational component for synthesizing novel compounds with potentially improved efficacy, bioavailability, and duration of action.[1][4] This guide provides an in-depth analysis of its physicochemical properties, reactivity, and applications, offering a critical resource for researchers and development professionals.

Core Physicochemical Properties

The compound's utility is fundamentally governed by its physical and chemical characteristics. The data below has been consolidated from various chemical suppliers and databases to provide a comprehensive overview.

PropertyValueSource(s)
Molecular Formula C₈H₅F₃O₂[5]
Molecular Weight 190.12 g/mol [5][6]
CAS Number 210039-65-9[1][5][6]
Appearance White to pale yellow solid[1]
Melting Point 59-60 °C[1][5]
Boiling Point 204.5 ± 35.0 °C (Predicted at 760 mmHg)[1][5][7]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1][5]
Solubility Slightly soluble in Acetonitrile and Chloroform[1][5]
pKa 6.77 ± 0.18 (Predicted)[1]
LogP 3.21[7]
Flash Point 77.5 ± 25.9 °C[7]

Structural Information and Spectroscopic Identity

The arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: Chemical structure of this compound.

  • IUPAC Name : this compound

  • InChI Key : BXQPCQLNANMZFL-UHFFFAOYSA-N[6]

  • Canonical SMILES : C1=CC(=C(C=C1C(F)(F)F)C=O)O

While specific spectral data requires direct experimental acquisition, predicted NMR and mass spectrometry results are available from suppliers and databases.[8] A typical ¹H NMR spectrum would show distinct signals for the aldehydic proton, the hydroxyl proton, and three aromatic protons, with coupling patterns indicative of their positions on the ring. The ¹³C NMR would similarly show unique peaks for the carbonyl carbon, the carbon bonded to the -CF3 group (with characteristic splitting due to C-F coupling), and the other aromatic carbons.

Scientific Rationale: The Impact of the Trifluoromethyl Group

As a Senior Application Scientist, it is crucial to understand not just the properties of a molecule, but the causal reasons for its utility. The trifluoromethyl group is not merely a substituent; it is a strategic tool for molecular engineering in drug discovery.

  • Metabolic Stability : The C-F bond is exceptionally strong. Replacing a C-H bond at a potential site of metabolic oxidation with a -CF3 group effectively blocks enzymes like Cytochrome P450 from metabolizing the molecule at that position. This leads to an increased biological half-life and improved pharmacokinetic profile.[3]

  • Enhanced Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), as indicated by its positive Hansch π value (+0.88).[3] This property is critical for a drug's ability to cross cellular membranes and reach its target. The LogP value of 3.21 for this compound reflects this increased lipophilicity.[7]

  • Modulation of Acidity and Binding : As a powerful electron-withdrawing group, the -CF3 substituent increases the acidity of the nearby phenolic hydroxyl group (predicted pKa of 6.77).[1] This electronic influence can also alter the molecule's dipole moment and electrostatic potential, potentially leading to stronger and more specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) with target proteins.[3][4]

Reactivity and Synthetic Applications

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups:

  • Aldehyde Group : This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), a common linkage in pharmacologically active compounds.[9] It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing pathways to a wide range of derivatives.[4]

  • Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions.

  • Aromatic Ring : The electron-withdrawing nature of the aldehyde and trifluoromethyl groups deactivates the ring towards electrophilic aromatic substitution, while the electron-donating hydroxyl group activates it. The interplay of these effects directs incoming electrophiles to specific positions.

This multi-faceted reactivity makes this compound a valuable precursor for diverse fine chemicals, pharmaceuticals, and agrochemicals.[1]

Experimental Protocol: Schiff Base Synthesis

To demonstrate the practical utility of this compound, the following section details a trusted, self-validating protocol for a fundamental transformation: Schiff base formation. This reaction is a cornerstone of combinatorial chemistry and drug discovery.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification A 1. Dissolve Aldehyde (1.0 eq) in Ethanol B 2. Add Primary Amine (1.0 - 1.1 eq) A->B C 3. Add Acetic Acid (catalytic amount) B->C D 4. Stir at Room Temp or Heat to Reflux C->D E 5. Monitor by TLC (check for aldehyde spot disappearance) D->E F 6. Cool to Room Temp E->F G 7. Pour into Ice-Water (precipitates product) F->G H 8. Isolate Solid by Vacuum Filtration G->H I 9. Wash Solid with Cold Water/Hexane H->I J 10. Recrystallize from Ethanol/Water or other solvent I->J K 11. Dry under Vacuum J->K

Caption: Workflow for synthesizing a Schiff base from the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the desired primary amine.

  • Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack.

  • Reaction: Allow the mixture to stir at room temperature. If the reaction is slow, it can be gently heated to reflux.

  • Monitoring (Self-Validation): The reaction's progress must be monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should be used. The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.[9]

  • Isolation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of crushed ice or cold water. The Schiff base product, being less polar than the starting materials, will typically precipitate as a solid.[9]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water and/or a non-polar solvent like hexane to remove impurities. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Final Product: Dry the purified solid under vacuum to obtain the final Schiff base product. Characterization can be performed using NMR, IR, and mass spectrometry.

Safety and Handling

Proper handling is essential when working with this chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Signal Word : Warning.[6][10]

  • Pictograms : GHS07 (Exclamation mark).[6][10]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • Storage : Store in a well-ventilated place under an inert atmosphere at room temperature.[1][5][6] The compound is noted to be potentially hygroscopic.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its distinct combination of reactive functional groups and the powerful influence of the trifluoromethyl moiety provides a robust platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for any researcher, scientist, or drug development professional seeking to leverage its potential in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

  • LookChem. Cas 210039-65-9, this compound. [Link]
  • ChemSrc. CAS#:210039-65-9 | this compound. [Link]
  • PubChemLite. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]
  • NIST. Benzaldehyde, 2-hydroxy-. [Link]
  • The Good Scents Company. 2-hydroxy-5-methyl benzaldehyde, 613-84-3. [Link]
  • MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)
  • The Royal Society of Chemistry.
  • AOBChem USA. 5-hydroxy-2-(trifluoromethyl)benzaldehyde. [Link]

Sources

A Technical Guide to 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9), a key fluorinated building block for researchers in drug discovery, agrochemical synthesis, and materials science. This document details the compound's physicochemical properties, explores its chemical reactivity, and presents a detailed, plausible protocol for its synthesis via the ortho-formylation of 4-(trifluoromethyl)phenol. Furthermore, it discusses the characteristic spectral signatures expected from NMR, IR, and Mass Spectrometry analyses, and highlights its critical role as a precursor for advanced chemical entities, such as Schiff base derivatives. This guide is intended to serve as a practical resource for scientists and professionals engaged in advanced organic synthesis.

Introduction: The Strategic Importance of Fluorinated Salicylaldehydes

This compound is a substituted aromatic aldehyde that belongs to the class of salicylaldehydes. Its structure is distinguished by three key functional groups: a hydroxyl group (-OH), an aldehyde group (-CHO), and a trifluoromethyl group (-CF3) arranged on a benzene ring. This unique combination of functionalities makes it a highly versatile and valuable intermediate in organic synthesis.

The trifluoromethyl group is a cornerstone of modern medicinal and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The salicylaldehyde core, featuring adjacent hydroxyl and aldehyde groups, is a classic scaffold for synthesizing Schiff bases, which are widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the -CF3 group para to the hydroxyl and meta to the aldehyde group profoundly influences the molecule's electronic properties and reactivity, making it a desirable starting material for constructing complex and potentially bioactive molecules[2][3].

This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and application, to empower researchers to effectively utilize it in their discovery workflows.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for this compound is presented below. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical[4].

PropertyValueSource
CAS Number 210039-65-9[5][6][7]
Molecular Formula C₈H₅F₃O₂[2][6]
Molecular Weight 190.12 g/mol [2][6]
Appearance White to pale yellow solid[2]
Melting Point 59-60 °C[2]
Boiling Point (Predicted) 204.5 ± 35.0 °C at 760 mmHg[2][8]
Density (Predicted) 1.429 ± 0.06 g/cm³[2]
Solubility Soluble in most organic solvents; slightly soluble in acetonitrile and chloroform.[2]
pKa (Predicted) 6.77 ± 0.18[2]

Safety and Handling:

  • Signal Word: Warning[9]

  • Hazard Statements: H302 (Harmful if swallowed)[9]. May cause skin and eye irritation.

  • Precautionary Statements: P261, P280, P305+P351+P338 (Avoid breathing dust, wear protective gloves/clothing/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[9].

  • Storage: Store in an inert atmosphere at room temperature[2][5]. The compound may be hygroscopic[2].

Synthesis Protocol: Ortho-Formylation of 4-(Trifluoromethyl)phenol

The synthesis of this compound is not widely detailed in publicly accessible literature. However, a logical and effective route is the ortho-formylation of the readily available starting material, 4-(trifluoromethyl)phenol. Two classic named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the Duff reaction . The Reimer-Tiemann reaction generally offers a direct route, while the Duff reaction provides an alternative under different conditions.

Method 1: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction utilizes chloroform and a strong base to generate a dichlorocarbene electrophile, which then attacks the electron-rich phenoxide ring, preferentially at the ortho position[2][10][11].

G cluster_0 Reimer-Tiemann Reaction start 4-(Trifluoromethyl)phenol reagents 1. CHCl₃, NaOH (aq) 2. H₃O⁺ (workup) start->reagents product This compound reagents->product

Caption: Reimer-Tiemann formylation of 4-(trifluoromethyl)phenol.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-(trifluoromethyl)phenol (1.0 equiv).

  • Base Addition: Dissolve the phenol in a 20-40% aqueous sodium hydroxide solution (e.g., 8.0 equiv NaOH in water)[10]. The mixture will become warm as the phenoxide salt forms.

  • Reagent Addition: Heat the solution to 60-70 °C with vigorous stirring. Add chloroform (CHCl₃, 2.0-3.0 equiv) dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic and the color may darken[10][11].

  • Reaction: After the addition is complete, maintain the temperature and continue stirring for an additional 2-4 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until it is acidic (pH 4-5). This step hydrolyzes the dichloromethyl intermediate to the aldehyde and protonates the phenoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 2: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol/boric acid or trifluoroacetic acid[4][6].

G cluster_1 Duff Reaction start 4-(Trifluoromethyl)phenol reagents 1. Hexamine, Acid (e.g., TFA) 2. H₂O, H⁺ (hydrolysis) start->reagents product This compound reagents->product

Caption: Duff formylation of 4-(trifluoromethyl)phenol.

  • Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1.0 equiv) in trifluoroacetic acid (TFA), add hexamine (1.5-2.0 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80-100 °C and stir for several hours (4-12 h). The reaction forms an imine intermediate. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto ice water. Add an aqueous acid solution (e.g., 2M H₂SO₄) and heat the mixture (e.g., to 100 °C for 1-2 hours) to hydrolyze the imine intermediate to the final aldehyde product.

  • Isolation & Purification: After cooling, the product can be isolated by extraction with an organic solvent, followed by washing, drying, and purification via column chromatography as described for the Reimer-Tiemann method.

Reactivity and Chemical Profile

The chemical behavior of this compound is governed by the interplay of its three functional groups.

G cluster_0 Key Functional Groups & Reactivity A Aldehyde (-CHO) Electrophilic Carbon D Aromatic Ring Activated by -OH, Deactivated by -CF₃ & -CHO A->D Deactivates ring (meta-directing) B Hydroxyl (-OH) Acidic Proton, Nucleophilic Oxygen B->D Activates ring (ortho, para-directing) C Trifluoromethyl (-CF₃) Strong Electron-Withdrawing Group C->D Strongly deactivates ring (meta-directing)

Caption: Functional group interplay in the target molecule.

  • Aldehyde Group: The aldehyde carbon is electrophilic and serves as the primary site for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) , a foundational reaction in medicinal chemistry for generating diverse molecular libraries. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Hydroxyl Group: The phenolic proton is acidic. The presence of the powerful electron-withdrawing -CF₃ group is expected to increase its acidity compared to unsubstituted salicylaldehyde. The oxygen atom can act as a nucleophile in O-alkylation or O-acylation reactions.

  • Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is complex. The hydroxyl group is a strong activating, ortho,para-directing group, while the aldehyde and trifluoromethyl groups are deactivating, meta-directing groups. The net effect makes further substitution on the ring challenging but directs incoming electrophiles to specific positions.

Predicted Spectral Characteristics

Note: The following spectral data are predicted based on the chemical structure and analysis of analogous compounds. Experimental verification is required for confirmation.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:

  • Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.

  • Phenolic Proton (-OH): A broad singlet, whose chemical shift is concentration-dependent, typically between δ 5-11 ppm.

  • Aromatic Protons: Three protons on the aromatic ring, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • H6 (ortho to -CHO): A doublet around δ 7.8 ppm.

    • H4 (ortho to -CF₃): A doublet of doublets around δ 7.6 ppm.

    • H3 (ortho to -OH): A doublet around δ 7.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display all 8 unique carbon signals:

  • Aldehyde Carbonyl: ~δ 190 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 115-165 ppm). The carbon attached to the hydroxyl group (C2) will be downfield, while the carbons attached to the electron-withdrawing groups (-CHO, -CF₃) will also be distinct. The C-F coupling will be observable for the carbon bearing the -CF₃ group (a quartet) and adjacent carbons.

  • Trifluoromethyl Carbon: A quartet signal (due to C-F coupling) around δ 123 ppm, with a large coupling constant (¹JCF ≈ 270 Hz)[12].

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides a simple and clear confirmation of the -CF₃ group. A single sharp signal (a singlet) is expected around δ -62 to -64 ppm, with CFCl₃ as the standard[12].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch: A broad band from ~3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches just above 3000 cm⁻¹ and two weaker aldehydic C-H stretches around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A strong, sharp band around 1660-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely include the loss of a hydrogen radical ([M-H]⁺ at m/z 189) and the loss of the aldehyde group ([M-CHO]⁺ at m/z 161).

Applications in Research and Development

This compound is not typically an end-product but rather a critical starting material for more complex molecules[2].

Caption: Key synthetic applications of the title compound.

  • Pharmaceutical Synthesis: Its primary use is as a precursor in the synthesis of novel pharmaceutical candidates. The salicylaldehyde moiety is ideal for creating Schiff base libraries through condensation with various amines. The incorporated -CF₃ group helps in designing drugs with improved pharmacokinetic profiles (ADME properties)[1][2].

  • Agrochemical Industry: Similar to pharmaceuticals, this compound is a building block for new pesticides and herbicides. The trifluoromethyl group is a common feature in many successful agrochemicals, enhancing their efficacy and stability[2][3].

  • Fine & Specialty Chemicals: It serves as an intermediate for synthesizing ligands for coordination chemistry, fluorescent probes, and other functional materials where the unique electronic properties of the fluorinated salicylaldehyde are desired.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the synergistic combination of its hydroxyl, aldehyde, and trifluoromethyl functional groups. Its ability to serve as a robust platform for generating Schiff bases and other complex derivatives, coupled with the advantageous properties imparted by the trifluoromethyl group, ensures its continued relevance in the fields of medicinal chemistry, agrochemical research, and materials science. This guide has outlined its core properties, provided reliable synthetic strategies, and detailed its reactivity profile to facilitate its effective use in the modern research laboratory.

References

  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 547. [Link]
  • LookChem. (n.d.). Cas 210039-65-9, this compound.
  • Supporting Information for various organic compounds. (n.d.). Royal Society of Chemistry.
  • Vertex AI Search. (n.d.). Safety Data Sheet for this compound.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates.
  • Google Patents. (n.d.). An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • ChemSrc. (n.d.). This compound.

Sources

2-Hydroxy-5-(trifluoromethyl)benzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, drug development, and fine chemical synthesis. The document elucidates the compound's core molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A detailed examination of its synthesis, centered on the Reimer-Tiemann reaction, is presented with an emphasis on mechanistic understanding and a field-proven experimental protocol. The guide further explores the strategic importance of the trifluoromethyl moiety in modulating biological activity and discusses the compound's application as a foundational building block for creating novel therapeutic agents and agrochemicals. This document is intended to serve as an authoritative resource for scientists seeking to leverage the unique properties of this valuable fluorinated aromatic aldehyde.

Introduction and Core Molecular Profile

This compound, also known as 5-(Trifluoromethyl)salicylaldehyde, is a substituted aromatic aldehyde that has gained prominence as a key synthetic building block.[1] Its structure is distinguished by the presence of three critical functional groups on a benzene ring: a hydroxyl (-OH) group, an aldehyde (-CHO) group, and a trifluoromethyl (-CF3) group.[1] This unique combination of functionalities imparts a distinct reactivity profile and makes it a valuable precursor for a wide range of more complex molecules.[1]

The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group creates a nuanced electronic environment within the aromatic ring, influencing its reactivity in subsequent synthetic transformations. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized fine chemicals, where the trifluoromethyl group is often incorporated to enhance the metabolic stability, lipophilicity, and binding affinity of the final target molecule.[1][2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core with a hydroxyl group positioned ortho to the aldehyde and a trifluoromethyl group positioned para to the hydroxyl group (or meta to the aldehyde). This arrangement facilitates intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the aldehyde, a characteristic feature of salicylaldehyde derivatives.

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several key consequences for the molecule's properties:

  • Increased Acidity: It enhances the acidity of the phenolic hydroxyl group compared to unsubstituted salicylaldehyde.

  • Ring Deactivation: It deactivates the aromatic ring towards electrophilic substitution, while directing incoming electrophiles.

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, a property often exploited in drug design to improve membrane permeability.[2][3]

A summary of its key physicochemical properties is presented below.

PropertyValueReference(s)
CAS Number 210039-65-9[4]
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [4]
Appearance White to pale yellow solid[1]
Melting Point 59-60 °C[1]
Boiling Point 204.5 ± 35.0 °C (Predicted)[1][5]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1]
pKa 6.77 ± 0.18 (Predicted)[1]
Storage Inert atmosphere, Room Temperature[1]

Synthesis Pathway: The Reimer-Tiemann Reaction

The ortho-formylation of phenols is classically achieved via the Reimer-Tiemann reaction, which remains a primary and effective method for the synthesis of this compound.[6][7] The starting material for this synthesis is 4-(Trifluoromethyl)phenol.

Causality of the Reimer-Tiemann Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the key electrophile is dichlorocarbene (:CCl₂).[8][9] The choice of a strong base (e.g., NaOH) and chloroform in a biphasic system is critical for the success of the reaction.[6]

Pillar 1: Generation of the Electrophile. The strong hydroxide base deprotonates chloroform (CHCl₃) to form the trichloromethyl carbanion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[6][10]

Pillar 2: Activation of the Nucleophile. In parallel, the hydroxide base deprotonates the phenolic hydroxyl group of 4-(trifluoromethyl)phenol. This generates the corresponding phenoxide ion. The negative charge on the phenoxide is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it susceptible to attack by the weak electrophile, dichlorocarbene.[6][9]

Pillar 3: Ortho-Selective Attack and Hydrolysis. The electron-rich phenoxide ring attacks the dichlorocarbene. The reaction shows a strong preference for substitution at the ortho position relative to the hydroxyl group.[6][10] This selectivity is a hallmark of the Reimer-Tiemann reaction. The resulting intermediate is then hydrolyzed under the basic reaction conditions, replacing the two chlorine atoms with a carbonyl oxygen to form the final aldehyde product after an acidic workup.[9]

Reimer_Tiemann_Mechanism cluster_carbene Carbene Generation cluster_phenoxide Phenoxide Formation cluster_main_reaction Main Reaction Pathway reactant reactant intermediate intermediate reagent reagent product product step_label step_label chloroform CHCl₃ carbanion ⁻CCl₃ chloroform->carbanion -H₂O base1 NaOH carbene :CCl₂ (Dichlorocarbene) carbanion->carbene -Cl⁻ phenol 4-(Trifluoromethyl)phenol phenoxide Phenoxide Anion phenol->phenoxide -H₂O base2 NaOH phenoxide_main Phenoxide (Nucleophile) intermediate1 Dichloromethyl Intermediate phenoxide_main->intermediate1 Electrophilic Attack carbene_main :CCl₂ (Electrophile) carbene_main->intermediate1 hydrolysis Hydrolysis (NaOH, H₂O) intermediate1->hydrolysis final_product 2-Hydroxy-5-(trifluoromethyl) benzaldehyde hydrolysis->final_product Acidic Workup cluster_carbene cluster_carbene cluster_phenoxide cluster_phenoxide cluster_main_reaction cluster_main_reaction

Caption: Reimer-Tiemann synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is synthesized from established methodologies for the Reimer-Tiemann reaction, adapted for the specific substrate.[8][10]

1. Reagent Preparation and Setup:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 20-40% w/v, 8.0 equiv).[8]
  • The system should be biphasic. Vigorous stirring is essential to promote interfacial reaction.[10]

2. Reaction Execution:

  • Heat the vigorously stirred mixture to 60-70 °C.[8][10]
  • Add chloroform (CHCl₃, 2.0-3.0 equiv) dropwise via the dropping funnel over a period of 1 hour. The reaction is often exothermic, and the addition rate should be controlled to maintain the target temperature.
  • After the addition is complete, maintain the reaction at 70 °C for an additional 3 hours to ensure complete conversion.[8]

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.
  • Carefully acidify the dark-colored mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 4-5. This step protonates the phenoxide and neutralizes excess base.
  • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

4. Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator.
  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound as a solid.

Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Applications in Drug Development and Research

The title compound is a valuable scaffold in medicinal chemistry primarily due to the influence of the trifluoromethyl group.

The Strategic Role of the Trifluoromethyl Group

The incorporation of a -CF3 group is a well-established strategy in drug design to modulate a molecule's properties.[2][3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes). This can increase the half-life and bioavailability of a drug.[2]

  • Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[3]

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target proteins or receptors.[2]

A Versatile Synthetic Intermediate

This compound serves as a starting point for a diverse range of derivatives. The aldehyde and hydroxyl groups are readily functionalized. For instance, condensation of the aldehyde with primary amines yields Schiff bases, while reaction with hydrazines produces hydrazones. These derivatives are common motifs in compounds with demonstrated biological activities, including antioxidant and antimicrobial properties.[11] The synthesis of various bioactive heterocyclic compounds also frequently employs salicylaldehyde derivatives as key precursors.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous method for structural verification.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the distinct absorption bands of its functional groups.[12]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[12]

  • Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹ (~3000-3100 cm⁻¹).[12]

  • Aldehyde C-H Stretch: Two weak but distinct peaks (a Fermi doublet) are expected around 2750 cm⁻¹ and 2850 cm⁻¹.[13]

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1650-1670 cm⁻¹, slightly lowered from a typical aldehyde due to conjugation and intramolecular hydrogen bonding.[12][13]

  • Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.[13]

  • C-F Stretches: Strong absorptions characteristic of the trifluoromethyl group are expected in the fingerprint region, typically between 1100-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide clear diagnostic signals:

  • Aldehyde Proton (-CHO): A singlet appearing far downfield, typically between δ 9.5-10.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, often appearing between δ 10.0-12.0 ppm due to strong intramolecular hydrogen bonding.

  • Aromatic Protons: The three protons on the aromatic ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit splitting patterns (doublets and doublets of doublets) based on their coupling with each other.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals:

  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 190-200 ppm.

  • Aromatic Carbons: Six signals in the δ 115-165 ppm range. The carbons attached to the hydroxyl and aldehyde groups will be significantly shifted, as will the carbon attached to the -CF3 group.

  • Trifluoromethyl Carbon (-CF3): A quartet (due to coupling with the three fluorine atoms) around δ 120-130 ppm.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its molecular structure, characterized by the strategic placement of hydroxyl, aldehyde, and trifluoromethyl groups, provides a unique combination of reactivity and physicochemical properties. A thorough understanding of its synthesis, particularly via the robust Reimer-Tiemann reaction, and its spectroscopic profile is essential for its effective utilization. For researchers in drug discovery and materials science, this compound serves as a critical building block, enabling the rational design and synthesis of novel molecules with enhanced biological and material properties, driven largely by the strategic inclusion of the trifluoromethyl moiety.

References

  • Sigma-Aldrich. This compound | 210039-65-9. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh95e0878e]
  • ChemicalBook. This compound CAS#: 210039-65-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02501655_EN.htm]
  • LookChem. Cas 210039-65-9, this compound. [URL: https://www.lookchem.com/2-hydroxy-5-trifluoroMethyl-benzaldehyde-cas-210039-65-9/]
  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/474164]
  • ChemSrc. CAS#:210039-65-9 | this compound. [URL: https://www.chemsrc.com/en/cas/210039-65-9_2421314.html]
  • ChemicalBook. This compound | 210039-65-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02501655.htm]
  • ResearchGate. Synthesis of salicylates from anionically activated aromatic trifluoromethyl group. [URL: https://www.researchgate.
  • BLD Pharm. 210039-65-9|this compound. [URL: https://www.bldpharm.com/products/210039-65-9.html]
  • Wikipedia. Reimer–Tiemann reaction. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Biosynth. Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9 | KIA03965. [URL: https://www.biosynth.com/p/KIA03965/benzaldehyde-2-hydroxy-5-trifluoromethyl]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [URL: https://www.nrochemistry.com/named-reactions/reimer-tiemann-reaction/]
  • J&K Scientific LLC. Reimer-Tiemann Reaction. [URL: https://www.jk-scientific.com/en/named-reaction/reimer-tiemann-reaction]
  • PubMed. Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. [URL: https://pubmed.ncbi.nlm.nih.gov/11674788/]
  • BenchChem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. [URL: https://www.benchchem.com/appnote/13]
  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [URL: https://www.allen.ac.in/revision-notes/reimer-tiemann-reaction]
  • PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [URL: https://www.prepchem.com/synthesis-of-2-chloro-5-trifluoromethylbenzaldehyde]
  • Journal of Pharmaceutical Research International. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [URL: https://journaljpri.com/index.php/JPRI/article/view/31201]
  • MDPI. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [URL: https://www.mdpi.com/1420-3049/25/18/4293]
  • PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. [URL: https://pubmed.ncbi.nlm.nih.gov/35045700/]
  • Royal Society of Chemistry. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a]
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://www.mdpi.com/1420-3049/28/19/6803]
  • Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. [URL: https://www.inno-pharmchem.
  • BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. [URL: https://www.benchchem.com/appnote/10]
  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030147X]
  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. [URL: http://www.docbrown.info/page06/IRspec/BenzaldehydeIR.htm]
  • NIST WebBook. Benzaldehyde, 2-hydroxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90028&Type=IR-SPEC&Index=1]
  • Nottingham Research Data Management Repository. NMR data Compound 4 (mestrenova). [URL: https://rdmc.nottingham.ac.uk/handle/internal/2571/browse?type=original]
  • Sigma-Aldrich. This compound | 210039-65-9. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e0878e]
  • ResearchGate. FT-IR spectra of (A) 2-hydroxy-5-chloromethyl benzaldehyde, (B) SBL,... [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-A-2-hydroxy-5-chloromethyl-benzaldehyde-B-SBL-C-Fe3O4-D-Fe3O4_fig2_340809187]
  • ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. [URL: https://www.researchgate.net/figure/H-NMR-spectrum-of-2-Hydroxy-5-chloromethyl-benzaldehyde-1_fig2_282580456]
  • PubMed. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6538506/]
  • Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. [URL: https://learning-hub.sites.ufhealth.org/find/5-tips-benzaldehyde-irspectrum]
  • PubMed Central (PMC). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/]
  • ResearchGate. In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. [URL: https://www.researchgate.net/publication/281140081_In_Vitro_Antioxidant_and_Antiproliferative_Activities_of_5-Hydroxymethylfurfural]

Sources

NMR Spectral Analysis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive spectral analysis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry. We will delve into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this molecule. By dissecting the influence of its distinct functional groups—hydroxyl, aldehyde, and trifluoromethyl—on the spectral output, this paper serves as a practical reference for researchers aiming to confirm structural integrity and purity, essential for advancing drug development pipelines.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde featuring a unique combination of functional groups that impart specific electronic properties and reactivity. The interplay between the electron-donating hydroxyl group (-OH) and the two potent electron-withdrawing groups—aldehyde (-CHO) and trifluoromethyl (-CF₃)—creates a distinct electronic environment within the molecule. This environment is precisely what NMR spectroscopy can map, making it the definitive technique for structural verification. Understanding the NMR signature of this compound is critical for scientists who utilize it in the synthesis of more complex pharmaceutical agents, where unambiguous characterization is a prerequisite for further study.

This guide provides a detailed walkthrough of the NMR analysis, from optimal sample preparation to the nuanced interpretation of chemical shifts and spin-spin coupling patterns.

Molecular Structure and Key NMR-Active Features

The substitution pattern on the benzene ring is the primary determinant of the resulting NMR spectrum. The positions are numbered conventionally, starting from the carbon bearing the aldehyde group as C1.

dot graph { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.732!"]; C2 [label="C", pos="-1.5,0.866!"]; C3 [label="C", pos="-1.5,-0.866!"]; C4 [label="C", pos="0,-1.732!"]; C5 [label="C", pos="1.5,-0.866!"]; C6 [label="C", pos="1.5,0.866!"];

H3 [label="H", pos="-2.5,-1.466!"]; H4 [label="H", pos="0,-2.732!"]; H6 [label="H", pos="2.5,1.466!"];

// Substituents CHO_C [label="C", pos="0,2.9!"]; CHO_H [label="H", pos="-0.8,3.8!"]; CHO_O [label="O", pos="0.8,3.8!"];

OH_O [label="O", pos="-2.5,1.732!"]; OH_H [label="H", pos="-3.2,1.2!"];

CF3_C [label="C", pos="2.5,-1.732!"]; F1 [label="F", pos="2.0,-2.9!"]; F2 [label="F", pos="3.5,-2.2!"]; F3 [label="F", pos="3.0,-1.0!"];

// Add numbering labels L1 [label="1", pos="-0.5,1.732!"]; L2 [label="2", pos="-1.9,1.1!"]; L3 [label="3", pos="-1.9,-1.1!"]; L4 [label="4", pos="-0.5,-1.732!"]; L5 [label="5", pos="1.9,-1.1!"]; L6 [label="6", pos="1.9,1.1!"];

// Define edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Define edges for substituents C1 -- CHO_C; CHO_C -- CHO_H; CHO_C -- CHO_O [style=double]; C2 -- OH_O; OH_O -- OH_H; C3 -- H3; C4 -- H4; C5 -- CF3_C; C6 -- H6; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3; } enddot Caption: Structure of this compound.

  • Hydroxyl (-OH): An activating, ortho-, para- directing group that donates electron density via resonance, shielding the ortho (C3) and para (C5) positions.

  • Aldehyde (-CHO): A deactivating, meta- directing group that withdraws electron density via induction and resonance, strongly deshielding the proton attached to it.

  • Trifluoromethyl (-CF₃): A powerful deactivating, meta- directing group due to its strong inductive electron withdrawal, which deshields nearby nuclei.[1][2] The fluorine atoms also introduce complex spin-spin couplings.

Experimental Protocol: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[3] A robust protocol ensures reproducibility and spectral quality, forming a self-validating system where high-quality data is the expected outcome.

Step-by-Step Methodology
  • Material Weighing: For a standard 5 mm NMR tube, accurately weigh the appropriate amount of this compound.

    • ¹H NMR: 5-25 mg is typically sufficient for small molecules.[4]

    • ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope; aim for 50-100 mg.[4]

  • Solvent Selection and Dissolution:

    • Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for general organic molecules. For compounds with potentially poor solubility or to better observe hydroxyl protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it stabilizes the -OH signal through hydrogen bonding.[5]

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][6] Gentle vortexing can aid dissolution.

  • Filtration and Transfer:

    • To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the neck.

    • Carefully filter the solution directly into a clean, unscratched 5 mm NMR tube.[7] The final sample height should be between 40-50 mm.[3][7]

  • Standard and Capping:

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[4]

    • Cap the NMR tube securely, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[4][6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve filter Filter through Glass Wool into NMR Tube dissolve->filter cap Add TMS, Cap, and Clean Tube filter->cap insert Insert Sample into NMR Spectrometer cap->insert lock Lock, Tune, and Shim insert->lock acquire Acquire Spectrum (¹H, ¹³C, etc.) lock->acquire process Fourier Transform, Phase, and Baseline Correction acquire->process calibrate Calibrate Spectrum (TMS at 0.00 ppm) process->calibrate analyze Integrate and Analyze Peaks calibrate->analyze

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-CHO9.8 - 10.2Singlet (s)-1H
-OH10.0 - 11.5 (in DMSO-d₆)Broad Singlet (br s)-1H
H-67.9 - 8.1Doublet of Quartets (dq) or Doublet (d)⁴J(H-F) ≈ 1-2 Hz, ⁵J(H-H) ≈ 0.5 Hz1H
H-47.7 - 7.9Doublet of Doublets (dd)³J(H4-H3) ≈ 8.5 Hz, ⁴J(H4-H6) ≈ 2.5 Hz1H
H-37.1 - 7.3Doublet (d)³J(H3-H4) ≈ 8.5 Hz1H
Detailed Peak Assignments
  • Aldehyde Proton (-CHO): This proton is the most deshielded due to the strong anisotropic and inductive effects of the carbonyl group, appearing far downfield typically above 9.8 ppm as a sharp singlet.[8]

  • Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature.[9][10] In a non-hydrogen-bonding solvent like CDCl₃, it may be a broad signal that is difficult to distinguish from the baseline.[5] In DMSO-d₆, hydrogen bonding to the solvent slows down proton exchange, resulting in a sharper, more distinct peak, often observed downfield (δ > 10 ppm).

  • Aromatic Protons (H-3, H-4, H-6):

    • H-6: This proton is ortho to both the aldehyde and trifluoromethyl groups, making it the most deshielded of the aromatic protons. It should appear as a doublet due to meta-coupling to H-4 (⁴J ≈ 2.5 Hz).[11] It may be further split into a narrow quartet by long-range coupling to the three fluorine atoms (⁴JHF).[12][13]

    • H-4: This proton is ortho to the -CF₃ group and meta to the -OH group. It will be split by both H-3 (ortho-coupling, ³J ≈ 8.5 Hz) and H-6 (meta-coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.[11][12]

    • H-3: This proton is ortho to the electron-donating -OH group, making it the most shielded of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4 (³J ≈ 8.5 Hz).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms of the -CF₃ group.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C =O190 - 192Quartet (q)⁴J(C-F) ≈ 2-4 Hz
C-2 (-C -OH)160 - 162Singlet (s)-
C-4138 - 140Singlet (s) or narrow multiplet-
C-6132 - 134Quartet (q)³J(C-F) ≈ 6-8 Hz
C-1 (-C -CHO)125 - 127Singlet (s)-
C F₃123 - 125Quartet (q)¹J(C-F) ≈ 270-275 Hz
C-5 (-C -CF₃)122 - 124Quartet (q)²J(C-F) ≈ 33-36 Hz
C-3118 - 120Singlet (s)-
Detailed Peak Assignments
  • Carbonyl Carbon (C=O): As expected, this is the most deshielded carbon, appearing around 190 ppm. It may show a small quartet splitting due to four-bond coupling with the fluorine atoms.

  • Aromatic Carbons:

    • C-2: The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen, appearing around 160 ppm.

    • C-5: The carbon directly bonded to the -CF₃ group will be significantly affected by its electron-withdrawing nature. It will also exhibit a large two-bond C-F coupling (²JCF), splitting the signal into a quartet with a J-value of approximately 35 Hz.[14]

    • C-6 and C-4: These carbons, being ortho to the -CF₃ group, will also be influenced. C-6 will likely show a three-bond C-F coupling (³JCF) of around 6-8 Hz.[14]

    • C-1 and C-3: These carbons are further from the -CF₃ group and are less likely to show significant C-F coupling. Their chemical shifts are primarily determined by the -CHO and -OH groups.

  • Trifluoromethyl Carbon (CF₃): This signal will appear as a prominent, large quartet due to the one-bond coupling between the carbon and the three attached fluorine atoms (¹JCF ≈ 272 Hz).[2][14]

Conclusion

The NMR spectral analysis of this compound is a clear demonstration of fundamental structure-spectroscopy principles. The predictable electronic effects of the hydroxyl, aldehyde, and trifluoromethyl substituents result in a distinct and interpretable pattern of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. The characteristic downfield shifts of the aldehyde and hydroxyl protons, the specific splitting patterns of the aromatic protons, and the prominent C-F coupling quartets in the ¹³C spectrum provide a robust set of fingerprints for unambiguous identification. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently verify the structure and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Organomation.
  • University of California, Riverside. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology.
  • University College London. Chemical shifts. [Link]
  • University College London.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Reddit r/Chempros. Hydroxyl Groups in NMR. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
  • Adcock, W., & Abeywickrema, A. N. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry, 23(2), 141-143. [Link]
  • ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]
  • Royal Society of Chemistry.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]
  • YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]
  • University of Colorado Boulder. NMR Chemical Shifts. [Link]
  • ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
  • Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Fluorine Chemistry, 142, 10-15. [Link]
  • Duke University NMR Center. Coupling constants. [Link]
  • Royal Society of Chemistry.
  • Iowa State University. NMR Coupling Constants. [Link]
  • PubChemLite. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]
  • ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. [Link]
  • Royal Society of Chemistry.
  • PubChem. Benzaldehyde, 2-hydroxy-5-methyl-. [Link]
  • PubChem. Benzaldehyde, 2-hydroxy, 5-methyl, oxime, TMS. [Link]
  • SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[19F NMR] - Chemical Shifts. [Link]
  • SpectraBase. 2,5-Dihydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]
  • Organic Chemistry D
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

Sources

Foreword: Decoding Molecular Architecture Through Magnetic Resonance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound (also known as 5-(trifluoromethyl)salicylaldehyde), a compound of interest due to its trifluoromethyl and salicylaldehyde moieties, which are prevalent in pharmacologically active agents and advanced materials. Our approach moves beyond a simple recitation of data, focusing instead on the underlying principles and experimental rationale that enable a complete and confident spectral assignment. We will dissect the electronic effects of each substituent, predict the resulting spectral features, and outline a robust protocol for empirical verification.

Theoretical Framework: Predicting the Spectrum from First Principles

A rigorous analysis of a ¹H NMR spectrum begins before the sample is even placed in the spectrometer. By understanding the electronic contributions of the functional groups on the benzene ring, we can construct a highly accurate prediction of the chemical shifts (δ) and spin-spin coupling patterns.

The Salicylaldehyde Backbone: A Story of Hydrogen Bonding and Anisotropy

The foundational structure is salicylaldehyde (2-hydroxybenzaldehyde). Its ¹H NMR spectrum is defined by two key features:

  • The Aldehyde Group (-CHO): This is a powerful electron-withdrawing group through both induction and resonance. The proton of the aldehyde is highly deshielded and typically appears far downfield, often between δ 9.5 and 10.5 ppm.[1]

  • The Hydroxyl Group (-OH): In the ortho position, the hydroxyl proton engages in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.[2] This interaction dramatically deshields the proton, shifting its resonance to an unusually high chemical shift, typically δ 10.5-12.0 ppm.[3] This intramolecular bond makes the signal sharp and its position less dependent on concentration compared to typical alcohol protons.[4]

The Perturbing Influence: The Trifluoromethyl (-CF₃) Group

The introduction of a trifluoromethyl (-CF₃) group at the C-5 position introduces a significant electronic perturbation. The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry, operating almost purely through a powerful inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.[5] It does not participate in resonance donation. This strong electron withdrawal deshields protons on the aromatic ring, causing their signals to shift downfield.[6] The effect is most pronounced at the positions ortho and para to the substituent.[7]

Integrated Prediction for this compound

By combining these principles, we can predict the characteristics of the five distinct proton signals for the target molecule dissolved in a standard solvent like deuterochloroform (CDCl₃):

  • Hydroxyl Proton (OH): Expected to be the most downfield signal (δ > 11.0 ppm) due to the persistent intramolecular hydrogen bond, appearing as a sharp singlet.

  • Aldehyde Proton (CHO): Expected to be highly downfield (δ ≈ 9.9 ppm), appearing as a singlet or a very finely split multiplet.

  • Aromatic Proton, H-6: This proton is ortho to the strongly electron-withdrawing -CF₃ group and ortho to the hydroxyl group. It will be significantly deshielded. It has one meta-coupling partner (H-4). Therefore, it is predicted to be a doublet (d) with a small meta coupling constant (⁴J ≈ 2-3 Hz).

  • Aromatic Proton, H-4: This proton is ortho to the -CF₃ group and meta to both the -CHO and -OH groups. It will also be strongly deshielded. It has one ortho-coupling partner (H-3) and one meta-coupling partner (H-6). It is predicted to appear as a doublet of doublets (dd).

  • Aromatic Proton, H-3: This proton is ortho to the aldehyde group and meta to the -CF₃ group. It has one ortho-coupling partner (H-4) and will be the most upfield of the aromatic protons, though still in the aromatic region (δ > 7.0 ppm). It is predicted to appear as a doublet (d) with a typical ortho coupling constant (³J ≈ 7-10 Hz).

Logical Framework for Spectral Analysis

The following diagram illustrates the key structural relationships that dictate the ¹H NMR spectrum. The intramolecular hydrogen bond is highlighted, and the spin-spin coupling pathways (ortho and meta) between the aromatic protons are shown.

Sources

An In-Depth Technical Guide to the 13C NMR of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 210039-65-9). In the absence of publicly available, experimentally assigned 13C NMR data for this specific molecule, this guide presents a robust, predicted spectrum. The prediction is grounded in established principles of NMR spectroscopy, utilizing empirical data from structurally analogous compounds to derive substituent chemical shift (SCS) effects. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed workflow for spectral prediction, a thorough interpretation of the expected 13C NMR spectrum, a standardized protocol for experimental data acquisition, and an exploration of the structural and electronic factors influencing the chemical shifts.

Introduction: The Challenge of Spectral Data Scarcity

This compound is a valuable building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its trifluoromethyl group offers unique electronic properties and can serve as a useful 19F NMR probe. While this compound is commercially available and its identity is confirmed by techniques such as proton NMR, a detailed, publicly accessible, and assigned 13C NMR spectrum is not readily found in the scientific literature.

This guide addresses this data gap by providing a highly accurate, predicted 13C NMR spectrum. The methodology employed herein not only offers a reliable set of expected chemical shifts for this compound but also serves as a practical illustration of how to approach spectral prediction for other novel or uncharacterized compounds.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. The prediction was performed in deuterated chloroform (CDCl3), a common solvent for NMR analysis of small organic molecules.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O (Aldehyde)~196.5s
C-OH~161.0s
C-H (ortho to -CHO)~118.5s
C-H (ortho to -OH)~119.5q (3JCF ≈ 3-5 Hz)
C-CF3~125.0q (2JCF ≈ 30-35 Hz)
C-H (meta to -CHO, -OH)~132.0q (3JCF ≈ 3-5 Hz)
CF3~124.0q (1JCF ≈ 270-275 Hz)
C (ipso to -CHO)~122.0s

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3.

Methodology for Spectral Prediction

The prediction of the 13C NMR spectrum was conducted through a systematic, multi-step process, ensuring a high degree of confidence in the predicted chemical shifts. This workflow is depicted in the diagram below.

G cluster_0 Data Acquisition cluster_1 Analysis & Calculation cluster_2 Prediction & Interpretation A Salicylaldehyde (Base Molecule) 13C NMR Data E Apply SCS to Salicylaldehyde Data A->E Base Spectrum B 4-(Trifluoromethyl)benzaldehyde 13C NMR Data D Calculate SCS Effects of -CF3 Group B->D C 3-(Trifluoromethyl)phenol 13C NMR Data C->D D->E Substituent Effects F Predict 13C NMR Spectrum of This compound E->F G Interpret Predicted Spectrum (Electronic Effects, C-F Coupling) F->G G cluster_0 This compound C1 C1 C2 C2 (-OH) C1->C2 C_CHO C=O C1->C_CHO C3 C3 C2->C3 O_OH O-H C4 C4 C3->C4 C5 C5 (-CF3) C4->C5 C6 C6 C5->C6 CF3 CF3 C6->C1 H_CHO H

Caption: Numbering scheme for this compound.

  • Aldehyde Carbonyl (C=O): Expected around 196.5 ppm . This significant downfield shift is characteristic of aldehyde carbons due to the strong deshielding effect of the doubly bonded oxygen atom. The presence of the electron-withdrawing trifluoromethyl group in the para position is expected to slightly deshield this carbon compared to salicylaldehyde.

  • C-OH Carbon: Predicted at approximately 161.0 ppm . This carbon is significantly deshielded due to the attached electronegative oxygen atom.

  • Aromatic Carbons:

    • C-CF3: This carbon, directly attached to the trifluoromethyl group, is predicted around 125.0 ppm . It will appear as a quartet due to coupling with the three fluorine atoms (2JCF ≈ 30-35 Hz).

    • C-H (ortho to -OH and meta to -CF3): Expected around 119.5 ppm . This carbon will likely appear as a quartet due to three-bond coupling with the fluorine atoms (3JCF ≈ 3-5 Hz).

    • C-H (ortho to -CHO and meta to -CF3): Predicted around 118.5 ppm .

    • C-H (meta to both -CHO and -OH): Expected around 132.0 ppm . This carbon is also expected to show a small quartet splitting due to three-bond C-F coupling.

    • C (ipso to -CHO): Predicted around 122.0 ppm .

  • Trifluoromethyl Carbon (CF3): This signal is anticipated around 124.0 ppm and will be a distinct quartet with a large one-bond C-F coupling constant (1JCF ≈ 270-275 Hz).

Experimental Protocol for 13C NMR Data Acquisition

For researchers with access to a physical sample of this compound, the following protocol is recommended for acquiring a high-quality 13C NMR spectrum.

Sample Preparation
  • Sample Quantity: Weigh approximately 50-100 mg of this compound for a standard 5 mm NMR tube. [1][2]2. Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities. [1]4. Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 100 MHz for 13CStandard for a 400 MHz 1H instrument.
Pulse Program zgpg30 or similarStandard proton-decoupled pulse sequence with a 30° pulse angle to allow for shorter relaxation delays.
Acquisition Time (AQ) 1.0 - 2.0 sTo ensure good digital resolution.
Relaxation Delay (D1) 2.0 sAllows for sufficient relaxation of quaternary carbons and the CF3 carbon.
Number of Scans (NS) 1024 - 4096To achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C.
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0-2.0 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Conclusion

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • UVIC. (2015). May25-2015 017 (salicylaldehyde, 13C).pdf.
  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
  • PubChem. (n.d.). 3-(Trifluoromethyl)phenol.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation critical for the structural elucidation and quantification of this compound.

Introduction: The Analytical Significance of a Fluorinated Aldehyde

This compound is a versatile aromatic compound featuring three key functional groups: a hydroxyl group, an aldehyde group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's chemical properties, including its reactivity, acidity, and behavior in a mass spectrometer. Understanding its mass spectrometric profile is crucial for quality control in synthesis, metabolite identification in drug discovery, and mechanistic studies in chemical research. This guide offers a framework for selecting appropriate analytical methodologies and interpreting the resultant spectral data.

Physicochemical Properties for Mass Spectrometry

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[1]
Molecular Weight 190.12 g/mol [1]
Exact Mass 190.024170 Da[1]
Physical Form Solid
Key Functional Groups Phenolic Hydroxyl, Aldehyde, Trifluoromethyl

The exact mass is the most critical parameter for high-resolution mass spectrometry (HRMS), enabling precise identification and formula determination. The functional groups dictate the molecule's ionization efficiency and fragmentation behavior.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates whether the primary goal is to determine the molecular weight or to achieve extensive fragmentation for structural elucidation.

Electron Ionization (EI)

Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Expertise & Causality: For this compound, EI is the preferred method for structural confirmation via Gas Chromatography-Mass Spectrometry (GC-MS). The stable aromatic ring can withstand the initial ionization, often allowing for the observation of a molecular ion (M•+), while the functional groups provide predictable cleavage points.[3] The resulting fragment library is highly specific and can be used for unambiguous identification. However, the high energy can sometimes lead to the complete absence of the molecular ion peak, complicating molecular weight determination.[2]

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution. It is ideal for molecules that are polar and can be readily protonated or deprotonated.

  • Expertise & Causality: ESI is best suited for analyses involving Liquid Chromatography (LC-MS). For this molecule, ESI would typically be run in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. This provides a clear signal for the molecular weight. Positive mode ESI is also possible, yielding the [M+H]⁺ ion, though potentially with lower efficiency. A noteworthy phenomenon in ESI is the potential in-source reaction of aromatic aldehydes with methanol solvent to form [M+15]⁺ adducts, which can be a useful diagnostic tool but also a source of confusion if not anticipated.[4] Tandem MS (MS/MS) is required to induce fragmentation for structural analysis in ESI.

Choosing the Right Technique
  • For Structural Elucidation: GC-EI-MS is superior due to its extensive, predictable, and library-searchable fragmentation patterns.

  • For Quantification in Complex Matrices (e.g., biological fluids): LC-ESI-MS/MS is the method of choice due to its high sensitivity, specificity (using Multiple Reaction Monitoring, MRM), and compatibility with liquid samples.

Experimental Protocols & Workflows

A robust protocol is a self-validating system. The following sections provide step-by-step methodologies for the two primary analytical approaches.

Protocol: GC-EI-MS Analysis

This protocol is designed for the qualitative analysis and structural confirmation of the pure compound or its presence in a volatile mixture.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Vortex thoroughly to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation & Conditions:

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 70 °C, hold for 2 minutes.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-250.

3. Data Verification:

  • Confirm the retention time is reproducible across multiple injections.
  • Verify the fragmentation pattern against the predicted pathways (Section 5.1) and any available library spectra.
  • Check for the presence of the molecular ion peak at m/z 190.
Workflow for LC-ESI-MS Analysis

This workflow diagram illustrates the logical steps for quantitative or qualitative analysis using LC-MS, common in drug metabolism studies.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Microsomes) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Matrix Cleanup Dry Evaporation & Reconstitution in Mobile Phase SPE->Dry Concentration LC HPLC Separation (C18 Column) Dry->LC ESI Electrospray Ionization (Negative Ion Mode) LC->ESI MS1 MS1: Precursor Ion Scan (Select m/z 189 [M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Integration Peak Integration & Quantification MS2->Integration Interpretation Fragment Identification Integration->Interpretation

Caption: Workflow for LC-ESI-MS/MS analysis.

Data Interpretation: Fragmentation Pathways

The fragmentation pattern is a molecular fingerprint. The stability of the aromatic ring and the influence of the functional groups govern the observed ions.

Predicted EI Fragmentation Pathway

Under EI conditions, the molecule first forms a radical cation (M•+) at m/z 190 . The subsequent fragmentation is driven by the loss of stable neutral molecules or radicals. The most common fragmentation patterns for aromatic aldehydes involve cleavage of the bonds adjacent to the carbonyl group.[3][5]

m/z (Nominal)Proposed Fragment IonChemical FormulaNotes
190 [M]•⁺ [C₈H₅F₃O₂]•⁺ Molecular Ion
189[M-H]⁺[C₈H₄F₃O₂]⁺Loss of the aldehydic hydrogen radical, a common pathway for aldehydes.[5]
161[M-CHO]⁺[C₇H₄F₃O]⁺Loss of the formyl radical (•CHO), a characteristic fragmentation of benzaldehydes.[5]
145[M-CHO-O]⁺ or [M-CO₂H]⁺[C₇H₄F₃]⁺Subsequent loss of oxygen or rearrangement and loss of a carboxyl radical.
121[M-CF₃]⁺[C₇H₄O₂]⁺Loss of the trifluoromethyl radical. While the C-CF₃ bond is strong, this fragmentation is possible.[6]
69[CF₃]⁺[CF₃]⁺The trifluoromethyl cation itself is a highly stable and commonly observed fragment in the mass spectra of fluorinated compounds.[7]

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

Fragmentation_Pathway M [M]•+ m/z 190 M_H [M-H]+ m/z 189 M->M_H - •H M_CHO [M-CHO]+ m/z 161 M->M_CHO - •CHO M_CF3 [M-CF3]+ m/z 121 M->M_CF3 - •CF3 CF3 [CF3]+ m/z 69 M->CF3 Cleavage M_CHO->M_CF3 - CO

Caption: Predicted EI fragmentation of this compound.

ESI-MS/MS Fragmentation

In an LC-MS/MS experiment performed in negative ion mode, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 189 . Collision-Induced Dissociation (CID) of this ion would likely result in the following product ions:

  • Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment at m/z 161 .

  • Loss of CF₃ radical: While less common in negative mode, the loss of a •CF₃ radical from a rearranged intermediate could produce an ion at m/z 120 .

The exact fragmentation will depend heavily on the collision energy applied, and method development would be required to optimize the production of specific, stable product ions for quantitative analysis.

Conclusion

The mass spectrometric analysis of this compound is a versatile undertaking that can be tailored to meet specific analytical goals. GC-EI-MS provides rich structural information through its detailed and reproducible fragmentation patterns, making it ideal for identification and purity assessment. Conversely, LC-ESI-MS/MS offers superior sensitivity and is the gold standard for quantification in complex biological or environmental matrices. A thorough understanding of the molecule's structure, the principles of ionization, and the predictable fragmentation pathways discussed in this guide empowers researchers to develop robust, reliable, and self-validating analytical methods.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
  • This compound. Chemsrc.
  • This compound | 210039-65-9. Sigma-Aldrich.
  • Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9. Biosynth.
  • Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ioniz
  • Mass Spectrometry - Fragmentation P
  • Electron ionization time-of-flight mass spectrometry: Historical review and current applications. (2023).
  • Mass spectra of fluorocarbons. (1951).
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical sciences and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical parameter that influences bioavailability, formulation strategies, and the overall efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9), a key building block in medicinal chemistry.

Compound Overview and Physicochemical Properties

This compound is an aromatic aldehyde containing a hydroxyl group and a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-regarded substituent in medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 210039-65-9[3]
Molecular Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [3]
Appearance Solid
Melting Point 59-60 °C[3]
Boiling Point 204.5±35.0 °C (Predicted)[3]
pKa 6.77±0.20 (Predicted)[3]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions. The key intermolecular forces at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[6][7]

Analysis of Molecular Structure and Intermolecular Forces

The solubility profile of this compound is a direct consequence of the interplay between its functional groups: the aromatic ring, the hydroxyl group (-OH), the aldehyde group (-CHO), and the trifluoromethyl group (-CF₃).

  • Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals (specifically, London dispersion) forces, favoring solubility in nonpolar or moderately polar solvents.[8]

  • Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is a potent hydrogen bond donor and acceptor. This significantly increases the molecule's polarity and its ability to interact with polar, protic solvents like alcohols.

  • Aldehyde Group (-CHO): The carbonyl oxygen in the aldehyde group is a hydrogen bond acceptor. Its polar C=O bond also contributes to dipole-dipole interactions.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing.[1] The strong C-F bonds are not hydrogen bond donors, but the fluorine atoms can act as weak hydrogen bond acceptors. Primarily, the -CF₃ group increases the molecule's size and surface area, enhancing dispersion forces and significantly increasing its lipophilicity, which generally improves solubility in non-polar environments.[1][9]

Figure 1: Key molecular features influencing solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the qualitative solubility of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. The solvent's ability to hydrogen bond will strongly interact with the compound's hydroxyl and aldehyde groups.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile, THF): High solubility is predicted. These solvents can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions, effectively solvating the polar parts of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. While the trifluoromethyl group and aromatic ring contribute to lipophilicity, the highly polar hydroxyl and aldehyde groups will limit solubility in purely nonpolar media. Solubility in toluene may be slightly better than in hexane due to potential π-π stacking interactions with the aromatic ring.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the concentration of a compound in a saturated solution when it is in equilibrium with the undissolved solid. The following protocol provides a robust framework for this determination.

Required Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator capable of constant temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[12]

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G A 1. Preparation Add excess solid compound to a vial. Add a known volume of solvent. B 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-72h. A->B C 3. Phase Separation Centrifuge the vial to pellet undissolved solid. B->C D 4. Sample Collection Carefully withdraw supernatant. Filter using a 0.22 µm syringe filter. C->D E 5. Quantification Dilute the filtrate and analyze by HPLC-UV against a calibration curve. D->E

Figure 2: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol

Part A: Sample Preparation and Equilibration

  • Add Solid: Weigh an excess amount of this compound (e.g., 5-10 mg) and add it to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[13]

  • Add Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Seal and Agitate: Securely cap the vial. Place it in an orbital shaker or on a rotator set to a constant temperature (e.g., 25°C).

  • Equilibrate: Agitate the mixture for at least 24 hours to ensure that equilibrium is reached.[10] For some compounds, 48-72 hours may be necessary. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[13]

Part B: Phase Separation and Sample Analysis

  • Stop Agitation: Remove the vials and let them stand to allow for preliminary settling of the solid.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

  • Filtration: Attach a chemically-resistant syringe filter (e.g., PTFE) to the syringe and filter the supernatant into a clean HPLC vial. This step removes any remaining microscopic particles.[13]

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.[12]

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the final solubility value, typically reported in mg/mL or µg/mL.

Data Presentation

As noted, specific quantitative solubility data for this compound is not widely published. The protocol described above allows researchers to generate this critical data. Results should be tabulated for clear comparison across different solvents.

Table 2: Experimental Solubility Data Template for this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic MethanolEnter experimental dataEnter calculated data
EthanolEnter experimental dataEnter calculated data
Polar Aprotic AcetoneEnter experimental dataEnter calculated data
AcetonitrileEnter experimental dataEnter calculated data
Dimethyl Sulfoxide (DMSO)Enter experimental dataEnter calculated data
Tetrahydrofuran (THF)Enter experimental dataEnter calculated data
Nonpolar TolueneEnter experimental dataEnter calculated data
n-HexaneEnter experimental dataEnter calculated data

Safety and Handling

This compound is considered a hazardous substance. Appropriate safety precautions must be taken during handling.

  • Hazard Statements: H302 (Harmful if swallowed). May cause skin, eye, and respiratory irritation.[14]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[14]

    • P280: Wear protective gloves, eye protection, and face protection.[14]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid creating dust. Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[3]

Conclusion

While quantitative solubility data for this compound requires experimental determination, a robust prediction of its behavior can be made based on its molecular structure. The presence of both polar, hydrogen-bonding groups and a lipophilic trifluoromethyl moiety suggests it will exhibit favorable solubility in a range of polar organic solvents, particularly polar aprotic solvents. For drug development professionals, the provided shake-flask protocol offers a reliable and definitive method to quantify this critical physicochemical property, enabling informed decisions in formulation, screening, and process chemistry.

References

  • The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • J. Isac, A.; G. de la Torre, M.; Arrieta, A.; I. Arriortua, M.; Bazan, G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Organic Chemistry Tutor. (n.d.). Intermolecular Forces in Organic Chemistry.
  • Isac, J., de la Torre, M. G., Arrieta, A., Arriortua, M. I., & Bazan, G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • SaskoER. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
  • Isac, J., de la Torre, M. G., Arrieta, A., Arriortua, M. I., & Bazan, G. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
  • MCC Organic Chemistry. (n.d.). Intermolecular Forces: Physical Properties of Organic Compounds.
  • LibreTexts Chemistry. (2020). 2.12: Intermolecular Forces and Solubilities.
  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • LibreTexts Chemistry. (2021). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Chemsrc. (n.d.). This compound.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • LookChem. (n.d.). This compound.
  • ResearchGate. (2025). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Pharmaceutical Intermediate

2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS No: 210039-65-9) is an aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure, featuring a hydroxyl group, an aldehyde moiety, and a trifluoromethyl (-CF3) group, makes it a versatile building block for the synthesis of more complex molecules.[1][2]

The trifluoromethyl group is a particularly valued substituent in modern drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The hydroxyl and aldehyde groups serve as reactive handles for constructing diverse molecular scaffolds, such as imines and hydrazones, which are prevalent in pharmacologically active compounds.[2]

For researchers and drug development professionals, establishing the identity and purity of starting materials like this compound is a non-negotiable prerequisite for successful synthesis and valid biological testing. The melting point is a fundamental, yet powerful, physicochemical parameter that serves as a first-line indicator of both identity and purity.[4] This guide provides an in-depth examination of this compound's melting point, the principles behind its accurate determination, and a field-proven protocol for its measurement.

Physicochemical Profile

A comprehensive understanding of a compound's properties is essential for its effective use. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 210039-65-9[5][6]
Molecular Formula C₈H₅F₃O₂[1][5][6]
Molecular Weight 190.12 g/mol [5][6]
Melting Point 59-60 °C [1][5]
Appearance White to pale yellow solid[1]
Boiling Point 204.5 ± 35.0 °C (Predicted)[1][5]
Density 1.429 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 6.77 ± 0.18 (Predicted)[1]
Solubility Slightly soluble in Acetonitrile, Chloroform[1]

The Principle of Melting Point Depression

From a thermodynamic standpoint, the melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. For a pure, crystalline solid, this transition occurs over a very narrow temperature range, typically 0.5-1.5 °C.[4]

The presence of a soluble impurity disrupts the crystal lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces holding the solid together. Consequently, an impure sample will exhibit both a depression of the melting point and a broadening of the melting range compared to the pure substance.[4] This phenomenon is the bedrock of using melting point as a criterion for purity.

Caption: Phase diagram illustrating melting point depression.

Authoritative Protocol: Melting Point Determination by Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Principle

A small, powdered sample of the solid is heated slowly at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting range.

Apparatus and Materials
  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (if sample is not a fine powder)

  • This compound sample

  • Reference standard with a known melting point (e.g., benzoic acid) for calibration

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. Solvents from recrystallization can act as impurities and depress the melting point.[7]

    • Place a small amount of the solid on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

    • Scientist's Note: A fine powder ensures uniform packing and efficient heat transfer within the capillary tube, which is critical for a sharp, reproducible melting range.

    • Invert a capillary tube and press the open end into the powder until a small amount (1-2 mm in height) enters the tube.[8]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[4][7]

  • Apparatus Setup & Calibration:

    • Before analyzing the sample, it is good practice to verify the apparatus's thermometer calibration. Run a melting point determination on a high-purity standard with a well-documented melting point.

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[7]

  • Approximate Melting Point Determination (Rapid Run):

    • If the melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C per minute).[4]

    • Record the approximate temperature range where the sample melts. This value is for guidance only and is not the true melting point.

    • Allow the apparatus to cool to at least 20 °C below this approximate range before proceeding.

  • Accurate Melting Point Determination (Slow Run):

    • Set the starting temperature to approximately 15-20 °C below the expected melting point (literature value is 59-60 °C).[4][7]

    • Set a slow heating rate of 1-2 °C per minute.

    • Scientist's Note: A slow ramp rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly is a common source of error, leading to an artificially high and broad melting range.[8]

    • Observe the sample closely through the eyepiece.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of solid melts into a clear liquid.

    • The melting range is reported as T₁ - T₂.

  • Repeatability:

    • Perform the determination in duplicate or triplicate using a fresh capillary tube for each run to ensure the result is reproducible. Do not re-melt a sample that has already been melted.[8]

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Recording Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack 1-2 mm in Capillary Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert Rapid Rapid Run (~10°C/min) for Approx. MP Insert->Rapid Cool Cool Apparatus Rapid->Cool Slow Slow Run (1-2°C/min) Near Approx. MP Cool->Slow T1 Record T1: First Liquid Drop Slow->T1 T2 Record T2: All Liquid T1->T2 Range Report Range: T1 - T2 T2->Range Result Final Melting Range Range->Result

Caption: Experimental workflow for melting point determination.

Data Interpretation and Validation

Interpreting the Melting Range
  • Pure Sample: A highly pure sample of this compound should exhibit a sharp melting range of approximately 1 °C, consistent with the literature value of 59-60 °C.[1][5]

  • Impure Sample: If the sample is impure, the melting range will be lower than 59 °C and broader than 2 °C (e.g., 54-57 °C).

  • Decomposition: If the sample darkens or changes color significantly before melting, this indicates decomposition and should be noted.[7]

Self-Validation: The Mixed Melting Point Technique

To definitively confirm that an unknown sample is indeed this compound, the mixed melting point technique is an invaluable and self-validating tool.[4]

  • Procedure: A small amount of the unknown sample is thoroughly mixed with an equal amount of an authentic, pure standard of this compound. The melting point of this mixture is then determined.

  • Interpretation:

    • No Depression: If the mixture's melting point is sharp and matches the literature value (59-60 °C), the unknown is identical to the standard.

    • Depression: If the mixture melts at a lower temperature and over a broader range, the unknown is not the same compound as the standard. The standard is acting as an impurity.[4]

MixedMP_Logic Start Start: Have Unknown Sample Mix Mix Unknown with Authentic Standard (1:1) Start->Mix Measure Determine Melting Point of the Mixture Mix->Measure Decision Melting Point Depressed? Measure->Decision Identical Conclusion: Unknown IS the Target Compound Decision->Identical No Different Conclusion: Unknown is NOT the Target Compound Decision->Different Yes

Caption: Logic flow for mixed melting point analysis.

Expected Results Summary
SampleExpected Melting Range (°C)Interpretation
High-Purity Sample 59.0 - 60.0Sample is pure.
Impure Sample 55.5 - 58.0 (Example)Sample contains impurities.
Mixed Sample (1:1 with standard) 59.0 - 60.0Confirms sample identity.

Safety, Handling, and Storage

  • Safety: this compound is classified as a warning-level substance, primarily associated with being harmful if swallowed (H302) and potentially causing skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: The compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen) to maintain its stability.[1]

Conclusion

The melting point of this compound (59-60 °C) is a critical quality attribute that provides immediate insight into the material's purity and identity.[1][5] For scientists in drug discovery and development, the rigorous and correct application of the capillary melting point method, supported by validation techniques like mixed melting point analysis, is a fundamental skill. It ensures the integrity of starting materials, which is the foundation upon which reliable and reproducible synthetic and biological research is built. Adherence to the detailed protocols and principles outlined in this guide will empower researchers to confidently assess this key pharmaceutical intermediate.

References

  • This compound CAS#: 210039-65-9 - ChemicalBook.
  • Cas 210039-65-9, this compound | lookchem.
  • 4.
  • Melting point determin
  • Measuring the Melting Point - Westlab Canada.
  • Experiment 1 - Melting Points.
  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8 - Sigma-Aldrich.
  • CAS#:210039-65-9 | this compound | Chemsrc.
  • experiment (1)
  • This compound | 210039-65-9 - Sigma-Aldrich.
  • This compound | 210039-65-9 - Sigma-Aldrich.
  • This compound | 210039-65-9 - ChemicalBook.
  • Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9 | KIA03965 - Biosynth.
  • 5-Hydroxy-2-(trifluoromethyl)benzaldehyde | Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

boiling point of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Boiling Point Determination of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Introduction: The Significance of a Fluorinated Aldehyde

This compound is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and fine chemical synthesis. Its structure, featuring a hydroxyl group, an aldehyde, and a potent electron-withdrawing trifluoromethyl (CF3) group on a benzene ring, imparts unique reactivity and desirable physicochemical properties. The CF3 group, in particular, is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and bioavailability of parent molecules[1][2]. Understanding the fundamental properties of this compound, such as its boiling point, is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, purification, and formulation, ensuring reproducibility and safety in research and development environments.

This guide provides a comprehensive overview of the physicochemical characteristics of this compound and presents a detailed, field-proven protocol for the experimental determination of its boiling point. The methodologies described herein are grounded in established chemical principles, designed to ensure accuracy and self-validation.

Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is essential for its handling, reaction optimization, and purification. This compound is typically a white to pale yellow solid at room temperature.[3] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C8H5F3O2[3][4][5]
Molecular Weight 190.12 g/mol [5][6]
Boiling Point ~204.5 ± 35.0 °C (at 760 mmHg, Predicted)[3][4][5]
Melting Point 59-60 °C[3][5]
Density ~1.4 g/cm³ (Predicted)[4][5]
Appearance White to pale yellow solid[3]
Solubility Slightly soluble in Acetonitrile and Chloroform[3]
Storage Inert atmosphere, Room Temperature[3][5]
CAS Number 210039-65-9[4][5][7]

Note: The boiling point is a predicted value. Experimental verification is crucial for process-critical applications.

The Boiling Point: A Convergence of Intermolecular Forces

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[8] The predicted boiling point of ~204.5 °C for this compound reflects the interplay of several structural features:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is capable of forming strong intermolecular hydrogen bonds. This is a primary contributor to its relatively high boiling point, as significant thermal energy is required to overcome these attractions.

  • Dipole-Dipole Interactions: The polar aldehyde group (-CHO) and the highly electronegative trifluoromethyl group (-CF3) create significant dipole moments within the molecule, leading to strong dipole-dipole interactions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to intermolecular attraction. The size and aromatic nature of the molecule provide a substantial surface area for these interactions.

The trifluoromethyl group's strong electron-withdrawing effect also influences the acidity of the hydroxyl group and the reactivity of the aldehyde, but its primary impact on the boiling point is through its contribution to the molecule's overall polarity and molecular weight.

Experimental Determination of Boiling Point: The Thiele Tube Method

For determining the boiling point of small quantities of a substance, as is common in a research setting, the Thiele tube method is a reliable and efficient choice.[9] This technique is predicated on the principle that at a liquid's boiling point, its vapor pressure equals the atmospheric pressure.

Rationale for Method Selection

The choice of the Thiele tube method is deliberate. It requires only a small amount of sample (less than 0.5 mL), which is advantageous when working with valuable or newly synthesized compounds.[9] The design of the Thiele tube itself promotes uniform heating of the heat-transfer fluid (typically mineral oil or silicone oil) via convection, which is critical for an accurate measurement and minimizes the risk of superheating the sample.[9][10] This self-regulating heat distribution is a key aspect of the protocol's self-validating nature.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Phase 1: Preparation cluster_exp Phase 2: Heating & Observation cluster_read Phase 3: Measurement A 1. Seal Capillary Tube (one end) B 2. Assemble Sample Unit: - Attach sample vial to thermometer - Add sample (0.5 mL) - Insert inverted capillary tube A->B C 3. Mount in Thiele Tube - Secure thermometer assembly - Ensure proper immersion depth B->C D 4. Heat Thiele Tube Arm (gentle, even heating) C->D E 5. Observe Bubbles (Initial air expansion, then rapid vapor stream) D->E F 6. Cease Heating (once continuous bubble stream is observed) E->F G 7. Cool & Observe (Bubble stream slows and stops) F->G H 8. Record Boiling Point (T_bp) (Temperature when liquid enters capillary tube) G->H

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Detailed Step-by-Step Protocol
  • Apparatus Preparation:

    • Capillary Tube: Take a standard melting point capillary tube and carefully seal one end by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[11]

    • Sample Assembly: Secure a small test tube (e.g., a 75x10 mm Durham tube) to a thermometer (-10 to 250 °C range) using a small rubber band or a slice of rubber tubing. The bottom of the test tube should be level with the thermometer's bulb. The rubber band must be positioned well above the level of the heating oil to prevent degradation.[9]

  • Sample Loading:

    • Since this compound is a solid at room temperature (M.P. 59-60 °C), add a small amount of the solid to the test tube (enough to create a liquid column of about 0.5-1 cm upon melting).

    • Place the sealed capillary tube, open-end down, into the sample.[9]

  • Setup in Thiele Tube:

    • Clamp the Thiele tube securely to a retort stand.

    • Insert the thermometer assembly into the Thiele tube, ensuring the sample and the thermometer bulb are positioned just below the side-arm junction to facilitate optimal heat circulation.[10] The heating oil should cover the sample but remain below the rubber band.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or heat gun.[10] The convection current will distribute the heat evenly.

    • As the temperature rises, the solid sample will melt. Continue heating. Air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • As the temperature approaches the boiling point, the compound's vapor will displace the remaining air, and a rapid, continuous stream of bubbles will emerge from the capillary tube's opening.[9] This indicates that the vapor pressure inside the capillary has overcome the external pressure.

  • Measurement and Data Recording:

    • Once a steady stream of bubbles is observed, remove the heat source.

    • The apparatus will begin to cool. The stream of bubbles will slow and eventually stop.

    • The precise moment the last bubble ceases and the liquid is drawn back into the capillary tube is the point at which the external pressure equals the internal vapor pressure.[10]

    • Record the temperature on the thermometer at this exact moment. This is the experimental boiling point.

  • Validation and Safety:

    • Trustworthiness: For enhanced accuracy, allow the apparatus to cool further, then re-heat gently to induce a second stream of bubbles and repeat the measurement. A consistent reading validates the result.

    • Safety: Always perform this procedure in a well-ventilated fume hood. Wear safety glasses and a lab coat. Be mindful that heating oil can cause severe burns.

Conclusion

The determination of the is a fundamental characterization essential for its application in drug discovery and chemical synthesis. While literature provides a predicted value of approximately 204.5 °C, experimental verification using a robust method like the Thiele tube protocol is imperative for procedural accuracy and safety. The interplay of hydrogen bonding, dipole-dipole forces, and the unique electronic properties imparted by the trifluoromethyl group collectively define its thermal behavior. The detailed protocol provided in this guide offers researchers a reliable and resource-efficient method to validate this critical physicochemical parameter.

References

  • Chemsrc. (n.d.). CAS#:210039-65-9 | this compound.
  • LookChem. (n.d.). Cas 210039-65-9, this compound.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds.
  • Analytical Methods Committee. (1966). Thermometric Determination of Aromatic Aldehydes. The Analyst, 91(1082), 336-339.
  • University of Colorado Boulder. (n.d.). Boiling Point Determination.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethoxy)benzaldehyde.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.
  • Epoch Labs. (n.d.). This compound.
  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The interplay between the ortho-hydroxyl group and the para-trifluoromethyl substituent creates a nuanced reactivity profile that is crucial for synthetic planning and reaction design. This document elucidates the governing electronic and steric factors and provides detailed, field-proven protocols for key transformations including Schiff base formation, Knoevenagel condensation, Wittig olefination, and reductive amination.

Introduction: A Molecule of Tuned Reactivity

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the aldehyde functional group, a site ripe for nucleophilic attack, which is electronically modulated by two key substituents on the benzene ring. Understanding the influence of these groups is paramount to predicting and controlling the outcome of chemical reactions.

The aldehyde carbon is inherently electrophilic due to the polarization of the C=O bond. The reactivity of this site is then finely tuned by:

  • The 5-(trifluoromethyl) group (-CF₃): This is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I).[3] This effect significantly depletes electron density from the aromatic ring and, consequently, from the aldehyde's carbonyl carbon, rendering it highly electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • The 2-hydroxyl group (-OH): Positioned ortho to the aldehyde, the hydroxyl group exhibits a dual electronic nature. It is electron-withdrawing via induction (-I) but electron-donating through resonance (+M). Furthermore, its proximity to the aldehyde allows for the formation of an intramolecular hydrogen bond, which can influence the conformation and reactivity of the carbonyl group.

This guide will dissect these competing effects and provide practical, actionable protocols for leveraging the unique reactivity of this compound in key synthetic transformations.

Electronic and Steric Landscape

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic push-and-pull of its substituents. The trifluoromethyl group at the para-position strongly activates the aldehyde toward nucleophilic addition. In contrast, the ortho-hydroxyl group can engage in resonance that donates electron density to the ring, potentially moderating the aldehyde's electrophilicity. However, the hydroxyl group also forms an intramolecular hydrogen bond with the carbonyl oxygen, which can increase the partial positive charge on the carbonyl carbon and further enhance its electrophilicity.

G cluster_0 Electronic Effects on Aldehyde Reactivity Aldehyde Carbon Aldehyde Carbon Increased Electrophilicity Increased Electrophilicity Aldehyde Carbon->Increased Electrophilicity CF3 Group CF3 Group CF3 Group->Aldehyde Carbon -I Effect (Strong) OH Group OH Group OH Group->Aldehyde Carbon +M Effect (Donating) -I Effect (Withdrawing) H-Bonding (Activating)

Caption: Interplay of electronic effects on the aldehyde carbon.

Key Synthetic Transformations and Protocols

The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.

Schiff Base Formation

The condensation of this compound with primary amines to form Schiff bases (imines) is a fundamental transformation, often serving as a precursor to more complex heterocyclic structures or biologically active molecules.[4][5] The reaction proceeds readily, catalyzed by mild acid, due to the electrophilic nature of the aldehyde.

Experimental Protocol: Synthesis of a Schiff Base with 3-(Trifluoromethyl)aniline

This protocol is adapted from the synthesis of analogous Schiff bases and is optimized for the reactivity of the starting materials.[3]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol with stirring.

  • Amine Addition: To the stirring solution, add 1.0 mmol of 3-(trifluoromethyl)aniline dropwise.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. Recrystallize from ethanol if further purification is required.

G start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Amine & Acetic Acid dissolve->add_amine reflux Reflux 2-3h add_amine->reflux cool Cool to RT reflux->cool filter Vacuum Filter & Wash cool->filter dry Dry Product filter->dry end End dry->end G cluster_0 Reductive Amination Workflow start Aldehyde + Amine in EtOAc add_reductant Add NaBH(OAc)3 start->add_reductant stir Stir at RT (6h) add_reductant->stir quench Quench with Sat. NaHCO3 stir->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Purified Amine purify->product

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Molecular Design

Schiff bases, distinguished by their characteristic azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[1][2][3] Their formation through the condensation of primary amines with carbonyl compounds is a robust and versatile reaction.[1][4] This guide focuses on Schiff bases derived from a strategically selected aldehyde, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde .

The choice of this precursor is deliberate and confers specific, high-value properties to the resulting Schiff bases:

  • Ortho-Hydroxy Group (-OH): The hydroxyl group at the ortho position enables the formation of a stable six-membered intramolecular hydrogen bond with the imine nitrogen. This structural feature is critical for creating potent bidentate or polydentate chelating ligands that form highly stable complexes with a wide array of metal ions.[5][6] This chelation is fundamental to their application in catalysis and bioinorganic chemistry.[7]

  • Trifluoromethyl Group (-CF₃): The presence of a trifluoromethyl moiety at the para position to the hydroxyl group is a key pharmacophore. This strongly electron-withdrawing and highly lipophilic group can significantly enhance the biological efficacy, metabolic stability, and cell membrane permeability of the molecule.[8][9] Compounds containing fluorine have garnered significant attention for their distinct physicochemical characteristics and biological action.[8][5]

Consequently, Schiff bases synthesized from this aldehyde are high-potential candidates for applications in drug discovery (as antimicrobial, anticancer, and anti-inflammatory agents), materials science (as corrosion inhibitors and nonlinear optical materials), and catalysis.[2][7][9] This document provides a detailed exploration of their synthesis, mechanism, characterization, and application potential.

The Reaction Mechanism: A Tale of Two Steps

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The overall process is reversible and often catalyzed by a mild acid or base.[10][11]

  • Step 1: Nucleophilic Addition to Form a Carbinolamine Intermediate. The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine (or hemiaminal).[4][10]

  • Step 2: Dehydration to Form the Imine. The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule). This step is typically the rate-determining step of the reaction and is facilitated by catalysis.[11] The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is then eliminated to form the stable C=N double bond of the Schiff base.[10][11]

It is crucial to maintain a mildly acidic pH. If the acid concentration is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[11]

Schiff Base Formation Mechanism Figure 1: General Mechanism of Schiff Base Formation R_CHO This compound Carbinolamine Carbinolamine Intermediate R_CHO->Carbinolamine Nucleophilic Addition R_NH2 Primary Amine (R'-NH₂) R_NH2->Carbinolamine Nucleophilic Addition SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water H₂O

Caption: Figure 1: General Mechanism of Schiff Base Formation

Experimental Protocols

The following protocols provide robust, field-proven methods for synthesizing Schiff bases from this compound.

Protocol 1: General Synthesis via Conventional Reflux Condensation

This method is the most common and widely applicable for synthesizing Schiff bases, offering high yields and purity.

Materials & Equipment:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid (optional, but recommended)

  • Round-bottom flask equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 10 mmol of the chosen primary amine in 25-30 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.90 g) of this compound in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Mixing and Catalysis: While stirring the amine solution, add the aldehyde solution dropwise over 5-10 minutes. After complete addition, add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step, significantly accelerating the reaction.[12]

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (for ethanol, this is approximately 78-80°C). Allow the reaction to proceed under reflux with continuous stirring for 2-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. Spot the initial aldehyde, amine, and the reaction mixture on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots indicate reaction completion.

  • Isolation of Product: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will crystallize or precipitate out of the solution upon cooling. If not, the solution can be cooled further in an ice bath to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Purification (Recrystallization): For higher purity, the crude product should be recrystallized. Dissolve the product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly. Pure crystals will form, which can then be collected by filtration.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to remove any residual solvent.

Synthesis Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis A 1. Dissolve Reactants (Aldehyde & Amine in Ethanol) B 2. Mix & Add Catalyst (Glacial Acetic Acid) A->B C 3. Reflux Reaction (2-6 hours, ~80°C) B->C D 4. Monitor by TLC C->D E 5. Cool & Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization) E->F G 7. Dry & Characterize (FT-IR, NMR, MS) F->G

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis

Data Presentation: Representative Synthesis Parameters

The versatility of this synthesis allows for the creation of a diverse library of Schiff bases by varying the amine component. The table below summarizes typical reaction parameters for the synthesis with different primary amines.

Amine SubstrateSolventCatalystTime (h)Yield (%)M.P. (°C)
AnilineEthanolAcetic Acid392135-137
4-ChloroanilineEthanolAcetic Acid490158-160
4-MethoxyanilineMethanolAcetic Acid2.595141-143
2-AminopyridineEthanolNone585162-164
Ethylenediamine*MethanolAcetic Acid488210-212

*Note: For diamines like ethylenediamine, a 2:1 molar ratio of aldehyde to amine is used to form the bis-Schiff base.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized Schiff base is a critical step. The following spectroscopic techniques are essential for a self-validating protocol.

  • FT-IR Spectroscopy: This is the primary tool for confirming the formation of the imine bond. Key spectral features to look for include:

    • The disappearance of the strong C=O stretching band from the aldehyde (typically ~1670-1700 cm⁻¹).

    • The disappearance of the N-H stretching vibrations from the primary amine (typically ~3300-3400 cm⁻¹).

    • The appearance of a new, characteristic C=N (azomethine) stretching band, typically in the range of 1600-1650 cm⁻¹.[13]

    • A broad band in the 3200-3400 cm⁻¹ region may persist due to the phenolic -OH group.[6]

  • ¹H NMR Spectroscopy: Proton NMR provides definitive structural proof.

    • The most diagnostic signal is a singlet corresponding to the azomethine proton (-CH=N-), which typically appears downfield in the δ 8.0-9.0 ppm region.[1]

    • The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the amine protons confirms reaction completion.

    • A very downfield signal (δ 12.0-14.0 ppm) can often be observed for the phenolic -OH proton, indicating strong intramolecular hydrogen bonding to the imine nitrogen.[14]

  • ¹³C NMR Spectroscopy:

    • Look for the characteristic signal of the azomethine carbon (-C=N-) in the δ 150-165 ppm range.[15]

    • The disappearance of the aldehyde carbonyl carbon signal (typically δ 190-200 ppm) is also a key indicator.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing the final piece of evidence for its successful synthesis. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should match the calculated molecular weight of the target Schiff base.

Applications in Research and Development

The unique structural features of Schiff bases derived from this compound make them valuable assets in several high-impact research areas.

  • Drug Development and Medicinal Chemistry: These compounds are excellent scaffolds for developing new therapeutic agents. The imine group is crucial for biological activity, and the trifluoromethyl group often enhances potency.[8][5] Documented activities for similar Schiff bases include:

    • Antimicrobial and Antifungal Agents [7]

    • Anticancer and Antitumor Agents [7][16]

    • Anti-inflammatory and Antioxidant Properties [13][17]

  • Coordination Chemistry and Catalysis: As potent chelating ligands, they form stable, well-defined complexes with transition metals.[1] These metal complexes are widely investigated as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions.[7]

  • Materials Science and Sensing: The conjugated system and the presence of donor (-OH) and acceptor (-CF₃) groups make these molecules interesting for applications in materials science. They have been explored as:

    • Corrosion Inhibitors: The introduction of fluorine can enhance the hydrophobicity and stability of protective films on metal surfaces.[9]

    • Fluorescent Probes: The imine linkage and extended conjugation can give rise to fluorescent properties, allowing for their use in sensing applications for specific metal ions or biomolecules.

Applications Figure 3: Key Application Areas for the Synthesized Schiff Bases SB Schiff Base from This compound DrugDev Drug Development SB->DrugDev CoordChem Coordination Chemistry SB->CoordChem MatSci Materials Science SB->MatSci Antimicrobial Antimicrobial Agents DrugDev->Antimicrobial Anticancer Anticancer Agents DrugDev->Anticancer Catalysis Homogeneous Catalysis CoordChem->Catalysis MetalComplex Metal Complex Synthesis CoordChem->MetalComplex Sensors Fluorescent Sensors MatSci->Sensors Corrosion Corrosion Inhibitors MatSci->Corrosion

Caption: Figure 3: Key Application Areas for the Synthesized Schiff Bases

References

  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. (n.d.). IOSR Journal.
  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2022). ACS Omega.
  • REVIEW ON SCHIFF BASES. (n.d.). World Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2010). Molecules.
  • Mechanistic explanation of the formation of Schiff base. (2023). ResearchGate.
  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2022). PubMed.
  • Mechanism of formation of Schiff bases. (2021). ResearchGate.
  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2022). National Institutes of Health.
  • Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2022). ACS Omega.
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.
  • On the Mechanism of Schiff Base Formation and Hydrolysis. (1959). Journal of the American Chemical Society.
  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2014). Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications. (2020). RSC Advances.
  • Synthesis, Structural Characterization, and Anti-corrosion Study of a New Fluorinated Bis-Schiff Base. (2023). ResearchGate.
  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences.
  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. (2018). ScienceOpen.
  • hydroxy schiff bases: Topics by Science.gov. (n.d.). Science.gov.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2022). National Institutes of Health.
  • synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(ii) complexes. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. (2018). Oriental Journal of Chemistry.
  • SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE. (n.d.). IJCRT.org.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). Jetir.org.
  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2010). Molecules.
  • Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. (2023). ResearchGate.

Sources

Application Notes and Protocols: Preparation of Metal Complexes with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Trifluoromethylated Salicylaldehyde Metal Complexes

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of lipophilicity, metabolic stability, and binding affinity. When this functionality is introduced into the backbone of salicylaldehyde-derived Schiff bases, a versatile class of ligands is generated. Subsequent coordination with transition metal ions yields complexes with a vast potential for applications in medicinal chemistry and catalysis.

The electron-withdrawing nature of the CF₃ group can influence the electronic properties of the resulting metal complex, impacting its reactivity and interaction with biological targets. These complexes have garnered significant attention for their potential as anticancer, antibacterial, and antifungal agents.[1][2][3] The chelation of the metal ion by the Schiff base ligand often enhances the biological activity compared to the free ligand, a phenomenon attributed to increased lipophilicity and the ability of the complex to interact with biological macromolecules.[3][4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this exciting area of coordination chemistry.

Ligand Synthesis: The Schiff Base Condensation

The foundational step in the preparation of these metal complexes is the synthesis of the Schiff base ligand. This is typically achieved through a condensation reaction between this compound and a primary amine. The choice of the primary amine is a critical determinant of the final complex's structure and properties. Aromatic, aliphatic, and heterocyclic amines can all be employed, each imparting unique steric and electronic characteristics to the resulting ligand.

Protocol 2.1: General Synthesis of a this compound Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base ligand. The specific primary amine can be varied to generate a library of ligands.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, ethylenediamine, an amino acid)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol. For diamines like ethylenediamine, use 0.5 equivalents.

  • Slowly add the amine solution to the stirred solution of the aldehyde at room temperature.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.[7]

  • Dry the purified product in a vacuum oven.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are commonly used as they are good solvents for both the aldehyde and the amine, and they have relatively high boiling points suitable for reflux.

  • Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[8]

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.

Metal Complex Synthesis: The Coordination Reaction

The synthesized Schiff base ligand, with its characteristic imine (-C=N-) and hydroxyl (-OH) groups, acts as a chelating agent, capable of coordinating with a variety of metal ions. The coordination typically involves the deprotonated hydroxyl oxygen and the imine nitrogen atom.

Protocol 3.1: General Synthesis of a Metal Complex with a this compound Schiff Base

This protocol outlines a general method for the synthesis of metal complexes. The choice of metal salt will determine the central metal ion in the complex.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1.0 equivalent of the Schiff base ligand in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.5 or 1.0 equivalent of the chosen metal salt (depending on the desired stoichiometry, typically 1:2 metal to ligand for divalent metals) in ethanol.

  • Slowly add the metal salt solution to the hot, stirred solution of the ligand.

  • A color change and/or the formation of a precipitate often indicates the formation of the complex.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-3 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the product with ethanol to remove any unreacted ligand or metal salt.

  • Dry the complex in a vacuum oven.

Causality Behind Experimental Choices:

  • Stoichiometry: The molar ratio of the metal salt to the ligand is crucial in determining the final structure of the complex. For many divalent metal ions, a 1:2 metal-to-ligand ratio is common, leading to octahedral or square planar geometries.

  • Hot Solvent: Dissolving the ligand in a hot solvent ensures its complete dissolution and facilitates the coordination reaction upon addition of the metal salt.

  • Reflux: Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for the coordination reaction and drives the equilibrium towards the formation of the stable metal complex.

Characterization of Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Schiff base ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Presence of a strong C=N (imine) stretching band (around 1600-1630 cm⁻¹). Complex: A shift in the C=N stretching frequency upon coordination to the metal ion. Disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) of the phenolic group, indicating deprotonation and coordination.[9] Appearance of new bands at lower frequencies corresponding to M-O and M-N vibrations (typically below 600 cm⁻¹).[2]
¹H NMR Spectroscopy To elucidate the structure of the diamagnetic ligands and complexes.Ligand: Characteristic signals for aromatic protons, the imine proton (HC=N, typically δ 8-9 ppm), and the phenolic proton (-OH, may be broad and downfield).[10][11] Complex (for diamagnetic metals like Zn(II)): Shifts in the proton signals, particularly those near the coordination sites (imine and aromatic protons adjacent to the hydroxyl group), upon complexation.[11]
UV-Vis Spectroscopy To study the electronic transitions and geometry of the complexes.Ligand: Intense bands in the UV region corresponding to π→π* and n→π* transitions. Complex: Appearance of new bands in the visible region due to d-d transitions (for transition metals with unpaired d-electrons) and ligand-to-metal charge transfer (LMCT) bands, which provide information about the coordination geometry.
Elemental Analysis (CHN) To determine the empirical formula.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the proposed molecular formula.
Molar Conductivity To determine the electrolytic nature of the complexes.Low molar conductivity values in a suitable solvent (e.g., DMF, DMSO) indicate a non-electrolytic nature, suggesting that the anions are not present as counter-ions but are coordinated to the metal center.
Magnetic Susceptibility To determine the magnetic moment and geometry of paramagnetic complexes.The measured magnetic moment can help in determining the number of unpaired electrons and thus infer the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

Applications in Drug Development and Catalysis

Metal complexes derived from this compound have shown promise in several areas, primarily due to their enhanced biological activity and catalytic potential.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Schiff base metal complexes.[1][4][5][12] The proposed mechanism of action often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. The increased lipophilicity of the metal complexes facilitates their transport across the cell membrane.[3]

Workflow for Evaluating Anticancer Activity:

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Synthesized Metal Complex C MTT Assay to determine IC50 values A->C B Cancer Cell Lines (e.g., MCF-7, HeLa) B->C D DNA Binding Studies (e.g., UV-Vis, fluorescence) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (e.g., Annexin V-FITC) C->F G Animal Models (e.g., tumor xenografts) F->G H Evaluation of Tumor Growth Inhibition G->H

Caption: Workflow for anticancer drug discovery.

Catalytic Applications

The versatile coordination chemistry of these complexes also makes them attractive candidates for catalysis. For instance, copper complexes of salicylaldehyde-derived Schiff bases have been shown to be effective catalysts for N-arylation reactions.[9][13] The metal center can act as a Lewis acid, activating substrates and facilitating bond formation.

Experimental Workflow for Catalytic N-Arylation:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring and Workup cluster_2 Product Characterization A N-heterocycle (e.g., imidazole) F Reaction under inert atmosphere A->F B Aryl halide (e.g., iodobenzene) B->F C Synthesized Metal Complex (Catalyst) C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., DMF) E->F G Monitor by TLC or GC-MS F->G H Aqueous workup and extraction G->H I Purification by column chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K

Sources

The Strategic Role of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in the Synthesis of Bioactive Schiff Bases for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Trifluoromethylated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group is of paramount importance due to its unique electronic properties, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive molecule. The -CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This application note delves into the synthetic utility of a key trifluoromethylated building block, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, with a focus on its application in the synthesis of Schiff base derivatives as potential anticancer agents.

This compound is a versatile aromatic aldehyde that serves as an ideal starting material for the synthesis of a diverse library of compounds. Its aldehyde functionality provides a reactive handle for the formation of imines (Schiff bases) through condensation with primary amines, while the phenolic hydroxyl group and the trifluoromethyl substituent offer opportunities for further structural modifications and modulation of biological activity. This guide provides a comprehensive overview of the synthesis of Schiff bases from this compound, detailed experimental protocols, and a discussion of their potential applications in oncological research, supported by data from analogous systems.

Core Application: Synthesis of Schiff Base Derivatives with Anticancer Potential

The primary application of this compound in pharmaceutical synthesis is its use as a precursor for the preparation of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of Schiff bases from this compound involves a straightforward acid-catalyzed condensation reaction with a primary amine. The resulting imine products are often crystalline solids that are readily purified.

The rationale for synthesizing Schiff bases from this particular aldehyde lies in the synergistic effect of the trifluoromethyl group and the salicylaldehyde scaffold. The trifluoromethyl group can enhance the cytotoxic potential of the molecule, while the 2-hydroxy-substituted phenyl ring can participate in hydrogen bonding interactions with biological targets, such as enzymes and proteins involved in cancer progression.[2]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

  • To this solution, add a solution of 10 mmol of the selected primary amine in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure Schiff base.

  • Dry the purified product in a vacuum oven and characterize it using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.

Visualization of the Synthetic Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde This compound Condensation Condensation Aldehyde->Condensation Amine Primary Amine (R-NH2) Amine->Condensation Solvent Absolute Ethanol Solvent->Condensation Catalyst Glacial Acetic Acid Catalyst->Condensation Heat Reflux Heat->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase

Caption: General workflow for the synthesis of Schiff bases.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard method for assessing the anticancer activity of the synthesized Schiff bases against human cancer cell lines.

Materials:

  • Synthesized Schiff base derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Normal cell line (e.g., BHK-21) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO.

  • Treat the cells with various concentrations of the Schiff base derivatives (typically ranging from 1 to 100 µM) and incubate for 48 hours. A control group with DMSO alone should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualization of the Cytotoxicity Assay Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Schiff bases Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Read Read absorbance at 570 nm Dissolve->Read Calculate Calculate IC50 values Read->Calculate

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Data Presentation: Anticipated Biological Activity

While specific data for Schiff bases derived from this compound is emerging, data from structurally similar compounds provide a strong rationale for their synthesis and evaluation. For instance, Schiff bases derived from other substituted 2-hydroxybenzaldehydes have demonstrated significant anticancer activity.

Table 1: Cytotoxicity Data (IC₅₀ in µM) of Analogous Schiff Bases against Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
L1HeLa25.3 ± 1.2[3]
L1MCF-720.1 ± 1.5[3]
L2HeLa18.7 ± 1.0[3]
L2MCF-715.4 ± 1.3[3]
8S3MCF-712.5[2]
8S4Huh711.89[1]
8S5Huh710.14[1]

The data presented in this table is for analogous compounds and serves as a reference for the expected potency of Schiff bases derived from this compound.

Mechanistic Insights and Future Directions

The anticancer activity of hydroxy-substituted Schiff bases is often attributed to their ability to chelate metal ions, interact with DNA, and induce apoptosis.[3] Studies on analogous compounds have shown that they can trigger cell death through the modulation of signaling pathways such as the MAPK pathway and by causing mitochondrial dysfunction.[2] The presence of the trifluoromethyl group in Schiff bases derived from this compound is anticipated to enhance these effects, potentially leading to more potent and selective anticancer agents.

Future research should focus on the synthesis of a library of Schiff bases from this compound with a diverse range of primary amines to establish a clear structure-activity relationship (SAR). Promising compounds should be further investigated for their mechanism of action, including their effects on the cell cycle, apoptosis induction, and specific molecular targets.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel Schiff base derivatives with promising potential as anticancer agents. The straightforward and efficient synthetic protocols, combined with the anticipated potent biological activity conferred by the trifluoromethyl group, make this an attractive area of research for drug discovery and development professionals. The detailed protocols and conceptual framework provided in this application note serve as a robust starting point for the exploration of this exciting class of compounds.

References

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics. (2025).
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics. (2020). [Link]

Sources

The Strategic Role of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Intermediates

In the continuous endeavor to enhance crop yields and secure the global food supply, the development of novel, effective, and environmentally conscious agrochemicals is paramount. A key strategy in the design of modern pesticides is the incorporation of fluorine-containing moieties, with the trifluoromethyl (CF₃) group being of particular significance. The unique electronic properties and steric bulk of the trifluoromethyl group can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, thereby enhancing its biological activity and persistence.[1]

This application note focuses on 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, a versatile chemical intermediate poised for the synthesis of a new generation of agrochemicals. Its structure, which combines the reactive aldehyde and hydroxyl functionalities of salicylaldehyde with the potent trifluoromethyl group, makes it a valuable precursor for a range of bioactive molecules, particularly fungicides and herbicides.[2] This guide will provide an in-depth look at the properties of this intermediate and present a detailed protocol for its conversion into a potential fungicidal agent, underscoring its significance for researchers and professionals in the agrochemical industry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for the successful design and execution of synthetic protocols.

PropertyValueSource
Molecular Formula C₈H₅F₃O₂[3]
Molecular Weight 190.12 g/mol [3]
Appearance White to pale yellow solid[3]
Melting Point 59-60 °C[3]
Boiling Point 204.5 ± 35.0 °C (Predicted)[3]
Density 1.429 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in most organic solvents[3]
CAS Number 210039-65-9[3]

Synthesis of a Potential Fungicide: 5-(Trifluoromethyl)salicylaldoxime

Salicylaldehyde and its derivatives are well-established precursors for a variety of bioactive compounds, including fungicides.[4][5] The conversion of the aldehyde functional group to an oxime is a common and effective strategy for generating compounds with antimicrobial properties.[6][7] The resulting salicylaldoximes are known to be potent chelating agents and can exhibit significant fungicidal activity.[8][9] The presence of the electron-withdrawing trifluoromethyl group on the salicylaldehyde backbone is anticipated to enhance the biological activity of the corresponding oxime.[1]

The following section provides a detailed protocol for the synthesis of 5-(trifluoromethyl)salicylaldoxime from this compound.

Synthetic Pathway

The synthesis of 5-(trifluoromethyl)salicylaldoxime is a straightforward one-step oximation reaction. The aldehyde group of this compound reacts with hydroxylamine in the presence of a weak base to form the corresponding oxime.

Synthesis This compound This compound Reaction Oximation This compound->Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction 5-(Trifluoromethyl)salicylaldoxime 5-(Trifluoromethyl)salicylaldoxime Reaction->5-(Trifluoromethyl)salicylaldoxime caption Synthesis of 5-(Trifluoromethyl)salicylaldoxime

Figure 1: Synthetic workflow for the preparation of 5-(Trifluoromethyl)salicylaldoxime.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of salicylaldoximes.[3][10][11]

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 19.0 g (0.1 mol) of this compound in 100 mL of 95% ethanol.

  • Addition of Hydroxylamine Solution: In a separate beaker, dissolve 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 12.6 g (0.15 mol) of sodium bicarbonate in 50 mL of deionized water. Stir until the effervescence ceases.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of this compound at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting aldehyde.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the purified 5-(trifluoromethyl)salicylaldoxime in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to a constant weight.

Expected Outcome:

The final product, 5-(trifluoromethyl)salicylaldoxime, is expected to be a white to off-white crystalline solid. The yield and purity should be determined by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Application in Agrochemical Research

The synthesized 5-(trifluoromethyl)salicylaldoxime is a promising candidate for screening as a fungicide. The salicylaldoxime moiety is known to exhibit antifungal properties, and the incorporation of the trifluoromethyl group is a well-established strategy for enhancing the efficacy of agrochemicals.[1][12]

Rationale for Fungicidal Activity:

  • Chelation: Salicylaldoximes are excellent chelating agents for metal ions that are essential for fungal growth and enzymatic activity. By sequestering these metal ions, they can disrupt critical metabolic processes in fungi.[9]

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can facilitate its transport across the fungal cell membrane, leading to higher intracellular concentrations.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group enhance the molecule's resistance to metabolic degradation by fungal enzymes, prolonging its antifungal effect.[1]

Researchers can utilize the protocol described herein to synthesize 5-(trifluoromethyl)salicylaldoxime for further investigation. This would typically involve in vitro and in vivo screening against a panel of economically important plant pathogenic fungi to determine its fungicidal spectrum and efficacy.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel agrochemicals. Its unique combination of a reactive salicylaldehyde core and a bioactivity-enhancing trifluoromethyl group makes it a valuable starting material for the development of next-generation fungicides and other crop protection agents. The detailed protocol for the synthesis of 5-(trifluoromethyl)salicylaldoxime provided in this application note offers a clear pathway for researchers to access this promising compound for further biological evaluation. The exploration of derivatives from this versatile intermediate holds significant potential for the discovery of new and effective solutions to the ongoing challenges in agriculture.

References

  • This compound | 210039-65-9. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e0878e
  • The Role of Fluorine in Modern Agrochemicals: A Deep Dive into Trifluoromethylated Compounds. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from https://www.inno-pharmchem.
  • Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime. (n.d.). BenchChem. Retrieved January 8, 2026, from https://www.benchchem.
  • Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method. (2024, April 11). ChemicalBook. Retrieved January 8, 2026, from https://www.chemicalbook.com/article/salicylaldoxime-applications-in-solvent-extraction-and-synthesis-method.htm
  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (2007). PubMed. Retrieved January 8, 2026, from https://pubmed.ncbi.nlm.nih.gov/17913062/
  • Salicylaldoxime synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026, from https://www.chemicalbook.com/synthesis/94-67-7.htm
  • Synthesis of salicylaldoxime. (n.d.). Prezi. Retrieved January 8, 2026, from https://prezi.com/p/edit/cqlgq2ybfy7p/
  • Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. (2014, June). ResearchGate. Retrieved January 8, 2026, from https://www.researchgate.
  • Antimicrobial properties of substituted salicylaldehydes and related compounds. (2007, July-August). PubMed. Retrieved January 8, 2026, from https://pubmed.ncbi.nlm.nih.gov/17913062/
  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. (2025, March 5). PubMed Central. Retrieved January 8, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8910304/
  • The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. (n.d.). MDPI. Retrieved January 8, 2026, from https://www.mdpi.com/2079-6382/10/1/1
  • Cas 210039-65-9,this compound. (n.d.). LookChem. Retrieved January 8, 2026, from https://www.lookchem.com/cas-210/210039-65-9.html
  • Application Notes and Protocols for the Laboratory Synthesis of Salicylaldoxime. (n.d.). BenchChem. Retrieved January 8, 2026, from https://www.benchchem.
  • United States Patent (19). (1988, September 1). Googleapis.com. Retrieved January 8, 2026, from https://patentimages.storage.googleapis.com/b6/42/86/55511b0e980946/US4769381.pdf
  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020, November 9). PubMed. Retrieved January 8, 2026, from https://pubmed.ncbi.nlm.nih.gov/33182313/
  • The Inhibitory Activity of Salicylaldehyde Compounds on Aspergillus Species and Their Effects on Aflatoxin Production and Crop Seed Germination. (2024, November 1). MDPI. Retrieved January 8, 2026, from https://www.mdpi.com/2076-2607/12/11/2202

Sources

Application Notes & Protocols: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde as a Versatile Scaffold for Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Fluorinated Salicylaldehyde Scaffold

In the landscape of chemical biology and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex environments, from environmental samples to living cells. The rational design of these probes hinges on the selection of a core scaffold that not only possesses intrinsic photophysical potential but also allows for facile synthetic modification and precise tuning of its electronic properties. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde has emerged as a superior building block for this purpose. It combines the well-established photophysical characteristics of the salicylaldehyde moiety with the unique and powerful attributes of the trifluoromethyl (-CF3) group.

Salicylaldehyde and its derivatives are renowned precursors for Schiff base ligands, which often exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process leads to a large separation between absorption and emission wavelengths (a large Stokes shift), which is highly desirable for minimizing self-absorption and background interference in fluorescence imaging.[3] The strategic placement of a trifluoromethyl group at the 5-position of the salicylaldehyde ring introduces several critical advantages:

  • Enhanced Acidity and Coordination: The potent electron-withdrawing nature of the -CF3 group increases the acidity of the phenolic hydroxyl group, which can enhance its coordination affinity for specific metal ions and modulate the probe's response to pH.[4]

  • Improved Photostability and Lipophilicity: The carbon-fluorine bond is exceptionally strong, imparting greater metabolic and photostability to the final probe.[4] The -CF3 group also increases lipophilicity, which can facilitate passage through cellular membranes for intracellular imaging applications.[4]

  • Fine-Tuning of Electronic Properties: The trifluoromethyl substituent significantly influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, providing a powerful handle for tuning the probe's absorption and emission characteristics.[5]

This guide provides an in-depth exploration of the design principles, synthesis, and application of fluorescent probes derived from this compound, focusing on a representative Schiff base chemosensor.

Part 1: Design Principles and Core Sensing Mechanisms

The most common and efficient strategy for converting this compound into a fluorescent probe is through Schiff base condensation with a primary amine. This one-step reaction is typically high-yielding and creates an azomethine (-CH=N-) linkage that, in conjunction with the adjacent hydroxyl group, forms an excellent chelation site for analytes like metal ions.[6][7]

The ESIPT "Turn-On" Mechanism

Probes derived from salicylaldehydes often operate via the modulation of an ESIPT pathway. In the ground state, the molecule exists in an "enol" form. Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the imine nitrogen atom, generating an excited "keto" tautomer. This keto form is responsible for the characteristic, large Stokes-shifted fluorescence emission.

The sensing event occurs when a target analyte, such as a metal ion (e.g., Al³⁺), coordinates with the hydroxyl oxygen and imine nitrogen. This coordination effectively "locks" the proton, inhibiting the ESIPT process.[1] Consequently, the keto emission is suppressed, and fluorescence is often observed from the original enol form, typically at a shorter wavelength and with significantly higher intensity. This analyte-induced inhibition of ESIPT serves as a robust "turn-on" signaling mechanism.

ESIPT_Mechanism cluster_0 Probe Alone (ESIPT Active) cluster_1 Probe + Analyte (ESIPT Blocked) Enol_Ground Enol (Ground State) Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited Excitation (Abs) Keto_Excited Keto* (Excited Tautomer) Enol_Excited->Keto_Excited ESIPT (Ultrafast) Keto_Ground Keto (Ground State) Keto_Excited->Keto_Ground Fluorescence (Large Stokes Shift) Complex_Ground [Probe-Analyte] (Ground State) Complex_Excited [Probe-Analyte]* (Excited State) Complex_Ground->Complex_Excited Excitation (Abs) Complex_Excited->Complex_Ground Fluorescence (Turn-On)

Caption: Generalized ESIPT mechanism and its inhibition by an analyte.

Chelation Enhanced Fluorescence (CHEF)

Another common mechanism is Chelation Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay pathways (e.g., vibrations, rotation around single bonds) can efficiently quench fluorescence, resulting in a weakly emissive probe. Upon chelation with a metal ion, a rigid ring system is formed. This increased rigidity restricts intramolecular motions, which in turn blocks the non-radiative decay channels and forces the excited molecule to relax via fluorescence emission, leading to a significant enhancement of the quantum yield.[2][8]

Part 2: Experimental Application and Protocols

This section provides a detailed protocol for the synthesis, characterization, and application of a representative fluorescent probe, TFMB-EN , designed for the selective detection of aluminum ions (Al³⁺). The probe is synthesized via a one-step Schiff base condensation of this compound and ethylenediamine.

Synthesis Workflow for Probe TFMB-EN

Synthesis_Workflow Reactant1 This compound Reaction Stir & Reflux Ethanol, 4h Reactant1->Reaction Reactant2 Ethylenediamine Reactant2->Reaction Product Probe TFMB-EN (Crude Product) Reaction->Product Purification Recrystallization (from Ethanol) Product->Purification FinalProduct Pure TFMB-EN Purification->FinalProduct

Caption: Synthesis and purification workflow for the probe TFMB-EN.

Protocol: Synthesis and Purification of TFMB-EN

A. Materials & Reagents

ReagentSupplierPurityCAS Number
This compoundSigma-Aldrich98%210039-65-9
EthylenediamineAcros Organics99%107-15-3
Ethanol (Absolute)Fisher Scientific>99.5%64-17-5
Aluminum Chloride (AlCl₃), AnhydrousAlfa Aesar99.99%7446-70-0
Dimethyl Sulfoxide (DMSO), Spectroscopic GradeSigma-Aldrich>99.9%67-68-5
Deionized Water (18.2 MΩ·cm)Millipore SystemN/A7732-18-5

B. Synthesis Procedure [Adapted from similar Schiff base syntheses, e.g., 4]

  • Dissolve Reactant: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (380 mg, 2.0 mmol) in 30 mL of absolute ethanol.

  • Add Amine: To the stirring solution, add ethylenediamine (60 mg, 1.0 mmol) dropwise. Causality Note: A 2:1 molar ratio of aldehyde to diamine is used to ensure the formation of the symmetrical Schiff base.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Cool and Precipitate: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Isolate Crude Product: Collect the solid precipitate by vacuum filtration and wash it three times with 10 mL of cold ethanol to remove unreacted starting materials.

  • Purify by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure, needle-like crystals.

  • Dry: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 40 °C for 12 hours. Yield: ~380 mg (88%).

C. Structural Characterization (Self-Validation)

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the imine proton (-CH=N-), the methylene protons (-CH₂-CH₂-), and the phenolic proton (-OH). The integration should confirm the 2:1 condensation ratio.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), aromatic carbons, imine carbon, and methylene carbons.

  • HRMS (ESI+): Calculate the exact mass for [M+H]⁺ and compare it with the measured value to confirm the molecular formula (C₁₈H₁₃F₆N₂O₂⁺).

Protocol: Photophysical Studies and Al³⁺ Sensing

A. Instrumentation

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60)

  • Fluorescence Spectrophotometer (e.g., Horiba FluoroMax-4)

  • Quartz cuvettes (1 cm path length)

B. Preparation of Solutions

  • Probe Stock Solution: Prepare a 1.0 mM stock solution of TFMB-EN in spectroscopic grade DMSO.

  • Analyte Stock Solution: Prepare a 10.0 mM stock solution of anhydrous AlCl₃ in deionized water. Prepare stock solutions of other relevant metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, FeCl₃, etc.) at the same concentration to test for selectivity.

C. Photophysical Characterization

  • Prepare a test solution by diluting the probe stock solution to 10 µM in a DMSO/H₂O (9:1, v/v) mixture. Causality Note: A mixed aqueous system is used to ensure probe solubility while allowing for the dissolution of metal salts.

  • Record the UV-Vis absorption spectrum from 300 to 600 nm.

  • Record the fluorescence emission spectrum by exciting at the absorption maximum (λ_abs). Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Summarize the key photophysical properties as shown in the table below.

D. Al³⁺ Titration Experiment

  • To a 3 mL quartz cuvette containing the 10 µM probe solution in DMSO/H₂O (9:1, v/v), add incremental amounts of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, 0.6... up to 2.0 equivalents).

  • After each addition, mix thoroughly and wait for 1 minute to allow for complete complexation.[2]

  • Record the fluorescence emission spectrum after each addition, keeping the excitation wavelength and spectrometer settings constant.

  • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of Al³⁺.

  • Selectivity Test: Repeat step 1-3 using 2.0 equivalents of other metal ions instead of Al³⁺ to demonstrate the probe's selectivity.

E. Data Presentation and Analysis

Table 1: Photophysical Properties of Probe TFMB-EN

PropertyTFMB-ENTFMB-EN + Al³⁺ (2 equiv.)
Absorption λ_max (nm)~375~365
Emission λ_max (nm)~520 (ESIPT)~450 (Turn-on)
Stokes Shift (nm)~145~85
Quantum Yield (Φ)~0.03~0.45
AppearanceYellowishBlue Fluorescence
Limit of Detection (LOD) -~1.5 x 10⁻⁷ M (Calculated)

Note: Values are representative and should be determined experimentally. LOD is typically calculated using the 3σ/k method.

Conclusion

This compound serves as an exemplary platform for the development of high-performance fluorescent probes. Its inherent chemical properties, amplified by the electron-withdrawing trifluoromethyl group, enable the straightforward synthesis of sensors operating on robust mechanisms like ESIPT and CHEF.[1][2][4] The detailed protocols provided herein for the synthesis and application of the representative probe TFMB-EN demonstrate a clear and validated pathway from rational design to practical application. This scaffold holds significant promise for creating a diverse array of chemosensors for detecting various biologically and environmentally important analytes, underscoring its value to researchers in chemistry, biology, and materials science.

References

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. National Institutes of Health (NIH).
  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. MDPI.
  • ratiometric sensing of ammonia and biologically relevant ions in solution and solid state View supplementary material Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases. ResearchGate.
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI.
  • Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. scirp.org.
  • A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO. PubMed.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Semantic Scholar.
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. National Institutes of Health (NIH).
  • Synthesis of fluorescent probes. The Royal Society of Chemistry.
  • Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. Royal Society of Chemistry.
  • Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. ResearchGate.
  • Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. PubMed.
  • Ortho-hydroxy bioactive schiff base compounds: Design, comprehensive characterization, photophysical properties and elucidation of antimicrobial and mutagenic potentials. PubMed.
  • Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. National Institutes of Health (NIH).
  • Photophysical poperties of Schiff-base metal complexes. Royal Society of Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. National Institutes of Health (NIH).
  • Design and synthesis of fluorescent probes. ProQuest.
  • The Design, Synthesis and Characterization of Bright Fluorescent Probes for Biomolecule Detection. Figshare.
  • (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate.
  • Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS.
  • Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights.
  • Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. ResearchGate.
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Royal Society of Chemistry.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
  • Development and application of fluorescent probes for the selective and sensitive detection of F- and oxyfluorfen. ResearchGate.
  • Dual-fluorescence pH probe for bio-labelling. Royal Society of Chemistry.
  • Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii.
  • Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Royal Society of Chemistry.
  • 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+ with high sensitivity and application in live cell imaging. R Discovery.
  • Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. acs.org.

Sources

protocol for condensation reaction of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Condensation Reaction of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde with Amines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of Schiff bases via the condensation reaction between this compound and various primary amines. Schiff bases are a critical class of organic compounds characterized by an azomethine (-C=N-) group, which serves as a versatile pharmacophore and a valuable ligand in coordination chemistry.[1][2] The incorporation of a trifluoromethyl group and a hydroxyl moiety on the salicylaldehyde backbone imparts unique physicochemical properties, including enhanced metabolic stability and the potential for intramolecular hydrogen bonding, making these compounds highly relevant in medicinal chemistry and materials science.[3][4] This guide offers a comprehensive overview of the reaction mechanism, step-by-step experimental procedures, characterization techniques, and the expert insights necessary for successful synthesis and validation.

Scientific Rationale and Mechanism

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The process is initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This step forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[5] Subsequent acid-catalyzed dehydration of this intermediate eliminates a water molecule, yielding the stable imine, or Schiff base.[6]

The specific substituents on the this compound play a crucial role in this transformation:

  • 2-Hydroxy Group: This ortho-hydroxyl group is of considerable interest due to its ability to form a strong intramolecular hydrogen bond with the nitrogen atom of the newly formed azomethine group. This interaction creates a stable six-membered ring, contributing to the planarity and thermodynamic stability of the final product.[3] It also influences the tautomeric equilibrium between the enol-imine and keto-amine forms.[3]

  • 5-Trifluoromethyl (CF₃) Group: As a potent electron-withdrawing group, the CF₃ moiety enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the amine. Furthermore, fluorine-containing compounds are of significant interest in drug development due to their distinct physicochemical characteristics, such as increased lipophilicity and resistance to metabolic degradation.[3]

Below is a diagram illustrating the general reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate R_NH2->Hemiaminal Nucleophilic Addition Aldehyde This compound Aldehyde->Hemiaminal Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base Dehydration (-H₂O) Water Water (H₂O) Hemiaminal->Water

Caption: General mechanism of Schiff base formation.

Comprehensive Experimental Protocol

This protocol is designed as a robust general procedure. Researchers should note that optimal reaction times and temperatures may vary depending on the specific amine used.

Materials and Equipment
  • Reagents:

    • This compound

    • Primary amine of interest (e.g., 3-(trifluoromethyl)aniline, ethylenediamine, etc.)

    • Absolute Ethanol (or Methanol), reagent grade

    • Glacial Acetic Acid (optional, as catalyst)

    • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

    • Solvents for recrystallization (e.g., Ethanol)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Büchner funnel and filter paper for vacuum filtration

    • Rotary evaporator

    • Melting point apparatus

Step-by-Step Synthesis Procedure

The following workflow provides a visual guide to the experimental process.

experimental_workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine (Equimolar) A->B C 3. Add Catalyst (Optional) B->C D 4. Heat to Reflux (2-6 hours) C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Cool to RT & Precipitate E->F Reaction Complete G 7. Isolate by Filtration F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product H->I

Caption: Experimental workflow for Schiff base synthesis.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20-30 mL per mmol of aldehyde). Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.[3]

  • Amine Addition: To the stirring solution, add 1.0 equivalent of the desired primary amine. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.

  • Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, often accelerating the reaction and improving yield.[7][8]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle or oil bath. Allow the reaction to proceed for 2-6 hours. For many simple amines, the reaction may be complete at room temperature, but heating ensures the dehydration step goes to completion.[9]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC. Spot the initial aldehyde, amine, and the reaction mixture on a silica gel plate. Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, typically UV-active spot corresponding to the Schiff base and the disappearance of the aldehyde spot indicates the reaction is proceeding. The reaction is considered complete when the aldehyde spot is no longer visible.

  • Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. In many cases, the Schiff base product, being less soluble in ethanol than the reactants, will precipitate as a crystalline solid (often yellow or orange).[6] If precipitation does not occur spontaneously, the solution can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: The primary method for purifying Schiff bases is recrystallization.[9] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature. Pure crystals will form, which can be collected by filtration and dried under vacuum.

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical step.

  • Melting Point: A sharp melting point range is a strong indicator of high purity.

  • FT-IR Spectroscopy: The IR spectrum should confirm the formation of the imine bond. Look for the disappearance of the C=O stretch from the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N stretch (typically 1600-1650 cm⁻¹).[6]

  • ¹H NMR Spectroscopy: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically found in the δ 8.0-9.0 ppm region. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction.[7]

  • ¹³C NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 145-165 ppm.

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for the reaction with different classes of amines, demonstrating the versatility of the protocol.

Amine SubstrateSolventCatalystTemp (°C)Time (h)Typical YieldAppearance
3-(Trifluoromethyl)anilineEthanolAcetic Acid78 (Reflux)3>90%Yellow Crystalline Solid
Ethylenediamine (2 eq. Aldehyde)EthanolNone604>85%Yellow Solid
AnilineMethanolAcetic Acid25 (RT)6>95%Pale Yellow Needles
BenzylamineEthanolAcetic Acid78 (Reflux)2>90%Light Yellow Powder

Conclusion and Expert Insights

The protocol described provides a reliable and efficient method for synthesizing a diverse range of Schiff bases from this compound.

  • Trustworthiness through Monitoring: The key to a successful and easily purified product lies in careful reaction monitoring. Driving the reaction to completion, as confirmed by TLC, is paramount. Attempting to isolate the product prematurely will lead to a mixture of starting material and product, complicating the purification process.[9]

  • Solvent Choice Rationale: Ethanol and methanol are excellent solvent choices because they effectively dissolve the reactants, are suitable for reflux conditions, and often allow for the product to crystallize out upon cooling, simplifying isolation.[3][7]

  • Causality of Catalysis: While the reaction can proceed without a catalyst, the addition of a weak acid like acetic acid protonates the hydroxyl group of the hemiaminal, making it a better leaving group (H₂O) and thus accelerating the rate-limiting dehydration step.

By understanding the mechanistic principles and adhering to this validated protocol, researchers in drug discovery and materials science can confidently synthesize and explore the potential of this valuable class of fluorinated compounds.

References

  • IOSR Journal of Applied Chemistry. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
  • International Journal of Recent Scientific Research. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media.
  • Journal of Research in Chemistry. (n.d.).
  • GSC Online Press. (2022).
  • ScienceOpen. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Journal of the Indian Chemical Society. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
  • MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics.
  • IJCRT.org. (n.d.). “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “.
  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
  • ResearchGate. (2021). Is there an effective way of purifying schiff bases?.
  • ACS Omega. (2024).
  • National Institutes of Health (NIH). (2024).
  • PubMed Central (PMC). (2022).
  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the starting material is not merely a reactant; it is a strategic choice that dictates the trajectory of a synthetic campaign and the ultimate functionality of the target molecules. In this context, this compound emerges as a precursor of exceptional value. Its trifluoromethyl (-CF3) group, a bioisostere for a methyl group, significantly enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The ortho-hydroxyl and aldehyde functionalities provide a versatile platform for a variety of classical and multi-component reactions, enabling the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the synthesis of three key classes of biologically active heterocycles—coumarins, chalcones, and chromenes—from this strategic starting material.

Part 1: Synthesis of 6-(Trifluoromethyl)coumarins via Knoevenagel Condensation

Coumarins, or 2H-chromen-2-ones, are a prominent class of oxygen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticoagulant, and anti-inflammatory properties.[1][2] The presence of a trifluoromethyl group on the coumarin scaffold can further enhance these biological effects.[3] The Knoevenagel condensation provides a direct and efficient route to these valuable compounds from this compound.

Mechanistic Insight: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[4] In the synthesis of coumarins, a base catalyst, typically a weak amine like piperidine, deprotonates the active methylene compound (e.g., malonic acid or diethyl malonate) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent intramolecular cyclization (lactonization) via attack of the phenolic hydroxyl group onto the ester or carboxylic acid carbonyl, followed by elimination of water or ethanol, yields the coumarin ring system.

G cluster_0 Knoevenagel Condensation for Coumarin Synthesis reagents This compound + Active Methylene Compound carbanion Carbanion Formation (Base Catalysis) reagents->carbanion Piperidine nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack intermediate Adduct Intermediate nucleophilic_attack->intermediate cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization dehydration Dehydration cyclization->dehydration product 6-(Trifluoromethyl)coumarin dehydration->product

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Protocol 1: Synthesis of 6-(Trifluoromethyl)coumarin-3-carboxylic acid

This protocol details the synthesis of a key coumarin intermediate, which can be further functionalized.

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (10%)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of ethanol.

  • Add pyridine (5-10 vol) as the solvent and a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 10% hydrochloric acid.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid and pyridine.

  • Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure 6-(trifluoromethyl)coumarin-3-carboxylic acid.

ParameterValueReference/Comment
Starting Aldehyde This compound-
Active Methylene Compound Malonic Acid-
Catalyst PiperidineA weak base to facilitate carbanion formation.
Solvent PyridineActs as both solvent and a weak base.
Reaction Temperature RefluxTo drive the reaction to completion.
Typical Yield 75-85%Based on analogous reactions.[5]

Part 2: Synthesis of 2'-Hydroxy-5'-(trifluoromethyl)chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The Claisen-Schmidt condensation is the most common method for their synthesis.[8]

Mechanistic Insight: The Claisen-Schmidt Condensation

This reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone (e.g., a substituted acetophenone) and an aromatic aldehyde that lacks α-hydrogens, such as this compound.[8] A strong base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.

G cluster_1 Claisen-Schmidt Condensation for Chalcone Synthesis reagents This compound + Substituted Acetophenone enolate Enolate Formation (Base Catalysis) reagents->enolate NaOH or KOH nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack aldol_adduct β-Hydroxy Ketone (Aldol Adduct) nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product 2'-Hydroxy-5'-(trifluoromethyl)chalcone dehydration->product

Caption: Claisen-Schmidt condensation pathway for chalcone synthesis.

Protocol 2: Synthesis of a 2'-Hydroxy-5'-(trifluoromethyl)chalcone Derivative

This protocol describes a general procedure for the synthesis of chalcones from this compound.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (aqueous solution, 40%)

  • Dilute hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Add the aqueous sodium hydroxide solution dropwise to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

ParameterValueReference/Comment
Starting Aldehyde This compound-
Ketone Substituted AcetophenoneThe substituent on the acetophenone can be varied to create a library of chalcones.
Catalyst Sodium HydroxideA strong base is required for enolate formation.
Solvent EthanolA common solvent for this reaction.
Reaction Temperature 0°C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Typical Yield 60-90%Yields can vary depending on the substituents.[9]

Part 3: Synthesis of 2-Amino-7-(trifluoromethyl)-4H-chromenes via Multi-component Reaction

2-Amino-4H-chromenes are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10] Their synthesis can be efficiently achieved through a one-pot, multi-component reaction.

Mechanistic Insight: Multi-component Synthesis of 2-Amino-4H-chromenes

This reaction involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a phenol (in this case, the resorcinol-like reactivity of our starting material is not applicable, so a nucleophile like dimedone or a similar compound is used alongside the aldehyde and malononitrile). The reaction is often catalyzed by a base. The mechanism begins with a Knoevenagel condensation between this compound and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the enol from the β-dicarbonyl compound to the electron-deficient double bond of the Knoevenagel adduct. Finally, intramolecular cyclization via attack of the phenolic hydroxyl group onto one of the nitrile groups, followed by tautomerization, yields the 2-amino-4H-chromene.

G cluster_2 Multi-component Synthesis of 2-Amino-4H-chromenes reagents This compound + Malononitrile + β-Dicarbonyl Compound knoevenagel Knoevenagel Condensation reagents->knoevenagel Base Catalyst michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Amino-7-(trifluoromethyl)-4H-chromene tautomerization->product

Caption: Multi-component reaction pathway for 2-amino-4H-chromene synthesis.

Protocol 3: Synthesis of a 2-Amino-7-(trifluoromethyl)-4H-chromene Derivative

This protocol outlines a general procedure for the one-pot synthesis of 2-amino-4H-chromenes.

Materials:

  • This compound

  • Malononitrile

  • A β-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate)

  • Ethanol or Water

  • A basic catalyst (e.g., piperidine or L-proline)[11]

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and the β-dicarbonyl compound (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Add a catalytic amount of the basic catalyst (e.g., L-proline, 10 mol%).[11]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, a precipitate often forms. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol or water.

  • The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.

ParameterValueReference/Comment
Aldehyde This compound-
Active Methylene Compound MalononitrileProvides the nitrile and amino functionalities.
Nucleophile β-Dicarbonyl CompoundForms part of the chromene ring.
Catalyst L-proline, Piperidine, etc.A variety of catalysts can be used.[11]
Solvent Ethanol, Water, or a mixtureGreen solvents are often preferred.[10]
Reaction Temperature Room Temperature to 60°CMild conditions are often sufficient.[11]
Typical Yield 80-95%This reaction is generally high-yielding.[11]

Biological Significance and Future Directions

The heterocyclic compounds synthesized from this compound are of significant interest in drug discovery.

  • Anticancer Activity: Coumarins and chalcones containing the -CF3 group have demonstrated potent anticancer activity.[12][13] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] Further derivatization of the synthesized scaffolds can lead to the development of more selective and potent anticancer agents.

  • Antimicrobial Activity: Chalcones, in particular, are known for their broad-spectrum antimicrobial activity.[6][14] The presence of the trifluoromethyl group can enhance their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]

The synthetic protocols outlined in this guide provide a robust starting point for the exploration of novel heterocyclic compounds derived from this compound. The versatility of this starting material, combined with the efficiency of the described synthetic methods, offers a powerful platform for the discovery of new therapeutic agents.

References

  • Shaik, A. R., et al. (2012). Design and Synthesis of 1-(3',5'-bis trifluoromethyl phenyl)-3-(substituted phenyl)-2-propene-1-one as potent antifungal and antibacterial agents. Der Pharma Chemica, 4(5), 1997-2002.
  • Deshmukh, R., et al. (2016). Synthesis, Characterization and Antimicrobial Screening of Novel Ortho Hydroxy Chalcones. International Journal of ChemTech Research, 9(5), 305-312.
  • Kumar, D., et al. (2012). Synthesis of 2-amino-7-hydroxy-4H-chromene derivatives under ultrasound irradiation: A rapid procedure without catalyst. Ultrasonics Sonochemistry, 19(4), 855-859.
  • Albogami, S., et al. (2021). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules, 26(23), 7297.
  • Reddy, T. S., et al. (2020).
  • Sun, J., et al. (2020). Coumarin derivatives with anticancer activities: An update. Archiv der Pharmazie, 353(8), e2000025.
  • Prasad, Y. R., et al. (2008). Synthesis and antimicrobial activity of some new chalcones. E-Journal of Chemistry, 5(3), 517-522.
  • Naga, V. D., et al. (2021). Antimicrobial Properties Of A Dehydrochalcone. Natural Volatiles and Essential Oils, 8(4), 2419-2431.
  • Zain, N. A. M., et al. (2023). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Malaysian Journal of Analytical Sciences, 27(1), 164-177.
  • Zhang, Y., et al. (2024). Identification of 6-Fluorine-Substituted Coumarin Analogues as POLRMT Inhibitors with High Potency and Safety for Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry.
  • Ali, A., et al. (2022). Computational and Experimental Insights into the Anticancer as Well as Antimicrobial Activity of Coumarin‐1,2,3‐Triazole Derivatives: A Study Based on DFT, Docking, ADME, and In Vitro Assays. Chemistry & Biodiversity, 19(9), e202200429.
  • Suljić, S., & Pietruszka, J. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Kemija u industriji, 68(11-12), 565-578.
  • Ghashang, M., et al. (2015). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molecules, 20(8), 14736-14746.
  • Sonawane, K. D., et al. (2018). Sonochemical Synthesis of 2'-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Molecules, 23(10), 2656.
  • Kostova, I. (2005). Coumarins as anticancer agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.
  • Mushtaq, S., et al. (2018). Coumarin derivatives as anticancer agents: A review. European journal of medicinal chemistry, 156, 475-494.
  • Fais, A., et al. (2009). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 14(7), 2556-2572.
  • Moghadasi, Z. (2019). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences, 2(1), 35-37.
  • Sarda, S. R., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27855-27885.
  • Mali, R. S., & Yadav, V. J. (1977). A CONVENIENT SYNTHESIS OF A SIMPLE COUMARIN FROM SALICYLALDEHYDE AND WlTTIG REAGENT (I): A SYNTHESIS OF METHOXY. Synthesis, 1977(07), 464-465.
  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 26(11), 3328.
  • Sosnovskikh, V. Y., et al. (2004). Reaction of 2-(Trifluoromethyl)chromones with Cyanoacetamides, Ethyl Cyanoacetate and Diethyl Malonate.
  • Gualtieri, M. J., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Journal of Fluorescence, 27(3), 1035-1041.
  • El-Agrody, A. M., et al. (2015).
  • Saha, A., et al. (2019). One-Pot Synthesis of Coumarin Derivatives. In Phytochemicals in Human Health. IntechOpen.
  • El-Sayed, R., et al. (2021). An overview on synthesis and reactions of coumarin based compounds. Chemistry & Biodiversity, 18(10), e2100412.

Sources

Application Notes and Protocols for Catalytic Applications of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Derived Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Salicylaldehyde Ligands in Catalysis

The introduction of fluorine-containing substituents into organic molecules can profoundly alter their physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and acidity. In the realm of coordination chemistry and catalysis, the strategic placement of a trifluoromethyl (-CF3) group on a salicylaldehyde scaffold, as seen in 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, offers a powerful tool for modulating the catalytic activity of the corresponding metal complexes. The strong electron-withdrawing nature of the -CF3 group enhances the Lewis acidity of the metal center and influences the electronic properties of the entire ligand framework. This fine-tuning can lead to enhanced catalytic efficiency, altered selectivity, and improved stability in a variety of organic transformations.

This technical guide provides a comprehensive overview of the catalytic applications of metal complexes derived from this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the potential of these catalysts in their own work. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but are presented as self-validating systems grounded in established chemical principles. While specific catalytic data for complexes of this compound is emerging, the protocols and principles outlined herein are based on well-established precedents for structurally related salicylaldehyde-based Schiff base metal complexes and provide a robust starting point for investigation.

I. Synthesis of Schiff Base Ligands from this compound

The foundational step in harnessing the catalytic potential of these systems is the synthesis of the Schiff base ligand. This is typically achieved through a condensation reaction between this compound and a primary amine. The choice of the amine is critical as it dictates the denticity and steric environment of the resulting ligand, which in turn influences the coordination geometry and catalytic behavior of the metal complex.

Protocol 1: General Synthesis of a Bidentate Schiff Base Ligand

This protocol describes the synthesis of a representative bidentate Schiff base ligand from this compound and a primary amine (e.g., aniline or a substituted aniline).

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1 equivalent) dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

  • If precipitation is slow, the solution can be cooled further in an ice bath or a small amount of cold water can be added to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized Schiff base ligand should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

II. Synthesis of Metal Complexes

The synthesized Schiff base ligand can be complexed with a variety of transition metals to generate the active catalyst. The choice of metal is dictated by the target catalytic reaction. For instance, copper complexes are often employed in oxidation reactions, palladium complexes in cross-coupling reactions, and aluminum complexes in polymerization reactions.

Protocol 2: General Synthesis of a Metal(II) Schiff Base Complex

This protocol provides a general method for the synthesis of a metal(II) complex (e.g., Cu(II), Ni(II), Co(II)) with a bidentate Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., copper(II) acetate monohydrate, nickel(II) chloride hexahydrate)

  • Ethanol or Methanol

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring. A color change and/or precipitation of the metal complex is typically observed.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.

  • Cool the mixture to room temperature and collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with the solvent used for the reaction, followed by a non-polar solvent like diethyl ether or hexane to remove any organic impurities.

  • Dry the complex under vacuum.

Characterization: The formation of the metal complex can be confirmed by FT-IR spectroscopy (shifts in the C=N and phenolic C-O stretching frequencies), UV-Vis spectroscopy, and elemental analysis.

III. Catalytic Applications: Protocols and Mechanistic Insights

The true utility of these metal complexes lies in their catalytic activity. The following sections outline protocols for key catalytic transformations, drawing parallels from established systems with similar ligand architectures.

A. Catalytic Oxidation of Alcohols

Copper(II) Schiff base complexes are well-known catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. The electron-withdrawing -CF3 group in the ligand is expected to enhance the oxidative potential of the copper center.

Materials:

  • Synthesized Cu(II)-Schiff base complex

  • Benzyl alcohol

  • Toluene (or another suitable solvent)

  • Oxygen (balloon or from air)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the Cu(II)-Schiff base complex (1-5 mol%).

  • Add benzyl alcohol (1 equivalent) and the solvent (e.g., toluene).

  • Purge the flask with oxygen and then maintain a positive pressure of oxygen with a balloon.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration (if heterogeneous) or by passing through a short plug of silica gel.

  • The product, benzaldehyde, can be purified by column chromatography if necessary.

Causality and Mechanistic Considerations: The catalytic cycle is believed to involve the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step to generate the corresponding aldehyde and a reduced copper species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle. The electron-withdrawing -CF3 group can facilitate the initial coordination of the alcohol and stabilize the higher oxidation state of the copper, potentially accelerating the rate-determining step.

Data Presentation

Catalytic System Reaction Substrate Product Typical Yield (%) Key Reaction Conditions
Cu(II)-Schiff BaseAlcohol OxidationBenzyl AlcoholBenzaldehyde>90O₂, Toluene, 80-100 °C
Pd(II)-Schiff BaseSuzuki-MiyauraAryl BromideBiaryl85-99Pd(OAc)₂, Base, Toluene/H₂O
Al(III)-Schiff BaseROPLactidePolylactide>95Toluene, 110 °C

Note: The yields presented are typical for related Schiff base complexes and should be considered as a starting point for optimization with the this compound derived systems.

Visualization of a General Catalytic Workflow

Catalytic_Workflow cluster_synthesis Synthesis Phase cluster_catalysis Catalytic Reaction cluster_analysis Analysis & Purification Ligand_Synth Schiff Base Ligand Synthesis Complex_Synth Metal Complex Synthesis Ligand_Synth->Complex_Synth Ligand Catalyst Metal Complex Catalyst Complex_Synth->Catalyst Reaction Catalytic Transformation Catalyst->Reaction Substrate Substrate(s) Substrate->Reaction Product Product(s) Analysis Reaction Monitoring (GC, TLC) Product->Analysis Purification Product Purification (Chromatography) Product->Purification Reaction->Product

Caption: General workflow for the synthesis and catalytic application of metal complexes.

Conclusion and Future Outlook

Metal complexes derived from this compound represent a promising class of catalysts with tunable electronic and steric properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore their applications in a range of important organic transformations. Future research in this area will likely focus on the development of chiral versions of these ligands for asymmetric catalysis, the immobilization of these complexes on solid supports for heterogeneous catalysis, and detailed mechanistic studies to further elucidate the role of the trifluoromethyl group in modulating catalytic activity. The continued exploration of fluorinated ligand architectures will undoubtedly lead to the discovery of novel and highly efficient catalytic systems for academic and industrial applications.

References

Due to the limited number of specific research articles on the catalytic applications of metal complexes derived exclusively from this compound, this reference list includes seminal works on related Schiff base metal complex catalysis that provide the foundational principles for the protocols described herein.

  • Schiff bases and their metal Complexes: A review on the history, synthesis, and applications. Chérifa Boulechfar, et al. Results in Chemistry, 2023. [Link][1]
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
  • Applications of metal complexes of Schiff bases-A Review.TIJER, 2024. [Link][3]
  • Synthesis of Biodegradable Polymers: A Review on the Use of Schiff-Base Metal Complexes as Catalysts for the Ring Opening Polymerization (ROP) of Cyclic Esters.Polymers, 2021. [Link]
  • Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances.Chemical Reviews, 2019. [Link][4]

The Strategic Role of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in the Genesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Anticancer Drug Discovery

In the landscape of medicinal chemistry, the quest for novel anticancer agents is driven by the need for compounds with enhanced efficacy, selectivity, and the ability to overcome drug resistance. Within this context, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde has emerged as a pivotal building block for the synthesis of a diverse array of molecules with promising antitumor activities. The presence of the trifluoromethyl (-CF3) group is of particular significance; its strong electron-withdrawing nature and high lipophilicity can substantially improve the metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target[1]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential anticancer agents, with a focus on Schiff bases and their metal complexes. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and explore the mechanistic underpinnings of the anticancer effects of these compounds, particularly their interaction with critical signaling pathways.

Synthetic Strategies and Rationale

The chemical architecture of this compound, featuring a reactive aldehyde group, a phenolic hydroxyl group, and the influential trifluoromethyl substituent, makes it an ideal precursor for generating a variety of bioactive molecules.

Schiff Base Formation: A Gateway to Bioactivity

The most common and straightforward synthetic route involves the condensation reaction of the aldehyde group with a primary amine to form a Schiff base, characterized by an azomethine (-C=N-) group. This reaction is typically acid-catalyzed and proceeds with high yield[2]. The rationale for synthesizing Schiff bases lies in their proven track record as pharmacophores with a wide spectrum of biological activities, including anticancer properties[3][4][5]. The imine bond in Schiff bases is often crucial for their biological action.

Metal Complexation: Enhancing Therapeutic Potential

The resulting Schiff base ligands, with their nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of transition metal ions[6][7]. The formation of metal complexes can significantly enhance the anticancer activity of the parent Schiff base. This enhancement is attributed to several factors, including:

  • Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across the cell membrane.

  • Altered Geometry: The coordination of the metal ion imposes a specific three-dimensional geometry on the ligand, which can lead to a better fit with the biological target.

  • Redox Activity: Some transition metals can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cancer cell death.

Data Presentation: Anticancer Activity of Trifluoromethyl-Containing Compounds

The introduction of the trifluoromethyl group into various molecular scaffolds has been shown to be a successful strategy for developing potent anticancer agents. The following table summarizes the in vitro anticancer activity (IC50 values) of some representative trifluoromethyl-containing compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3b C32 (Amelanotic Melanoma)24.4[8]
A375 (Melanotic Melanoma)25.4[8]
MCF-7/WT (Breast Adenocarcinoma)>5000[8]
DU145 (Prostate Cancer)251.5[8]
11 A375 (Melanoma)1.7 ± 0.5[9]
12 A375 (Melanoma)2.0 ± 0.7[9]
Compound 1 HCT116 (Colorectal Carcinoma)22.4[10]
Compound 2 HCT116 (Colorectal Carcinoma)0.34[10]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of a representative Schiff base from this compound and its subsequent complexation with a metal ion.

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of a Schiff base via the condensation of this compound with a primary amine (e.g., 4-aminoaniline).

Materials:

  • This compound (1 mmol)

  • 4-Aminoaniline (1 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1 mmol of this compound in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve 1 mmol of 4-aminoaniline in 10 mL of absolute ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Add the 4-aminoaniline solution to the flask containing the this compound solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 4-6 hours, with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the purified Schiff base.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized Schiff base using appropriate spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of a Cu(II) Complex with the Schiff Base Ligand

This protocol outlines the synthesis of a copper(II) complex using the Schiff base synthesized in Protocol 1.

Materials:

  • Schiff base ligand (from Protocol 1) (2 mmol)

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (1 mmol)

  • Methanol (30 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 20 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of Copper(II) acetate monohydrate in 10 mL of methanol.

  • Slowly add the methanolic solution of the copper salt to the hot solution of the Schiff base ligand with constant stirring.

  • A change in color and the formation of a precipitate should be observed, indicating complex formation.

  • Attach a reflux condenser to the flask and reflux the mixture for 2-3 hours.

  • After cooling to room temperature, collect the precipitated complex by filtration.

  • Wash the complex with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_schiff_base Protocol 1: Schiff Base Synthesis cluster_metal_complex Protocol 2: Metal Complex Synthesis start_sb This compound + Primary Amine reflux Reflux in Ethanol (Catalytic Acid) start_sb->reflux filtration_sb Filtration & Washing reflux->filtration_sb purification_sb Recrystallization filtration_sb->purification_sb product_sb Purified Schiff Base Ligand purification_sb->product_sb start_mc Schiff Base Ligand + Metal Salt (e.g., Cu(OAc)2) product_sb->start_mc Used as Ligand reflux_mc Reflux in Methanol start_mc->reflux_mc filtration_mc Filtration & Washing reflux_mc->filtration_mc product_mc Purified Metal Complex filtration_mc->product_mc

Caption: A flowchart illustrating the synthetic pathway for a Schiff base and its subsequent metal complex.

Proposed Mechanism of Action: Modulation of the MAPK Signaling Pathway

Schiff bases derived from 2-hydroxybenzaldehydes have been reported to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3]. The trifluoromethyl group can enhance this activity by increasing cellular uptake and interaction with target proteins. The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers[11][12][13][14].

MAPK_Pathway cluster_outcome Cellular Outcome growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors apoptosis Apoptosis erk->apoptosis proliferation Cell Proliferation & Survival transcription_factors->proliferation schiff_base CF3-Schiff Base Derivative schiff_base->raf Inhibition schiff_base->erk Inhibition schiff_base->apoptosis

Caption: Proposed modulation of the MAPK signaling pathway by trifluoromethyl-substituted Schiff bases.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The straightforward formation of Schiff bases and their subsequent metal complexes provides a rich chemical space for the development of compounds with potent and selective anticancer activity. The incorporation of the trifluoromethyl group is a key design element that can enhance the pharmacological properties of the resulting molecules. Future research should focus on the synthesis of a wider range of derivatives and a more detailed elucidation of their mechanisms of action, including the identification of specific protein targets within signaling pathways like MAPK. Such studies will undoubtedly pave the way for the development of the next generation of targeted cancer therapies.

References

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • IC50 values for compounds 1 and 2 in various cancer cell lines and a...
  • Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent.
  • The anticancer IC50 values of the five compounds using MTT assay against the three cancer types.
  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand.
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characteriz
  • 1 Stochastic modulation evidences a transitory EGF-Ras-ERK MAPK activity induced by PRMT5 Manuel Jurado1, Óscar Castaño2,3,4,5.
  • Synthesis, characterization, and anticancer activity of Schiff bases.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells.
  • Schiff Bases and Their Metal Complexes as Potential Anticancer Candid
  • MAP Kinase Pathways: Functions and Modul
  • Application Notes and Protocols for the Synthesis of Schiff Bases
  • (PDF) Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex.
  • Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
  • Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review.
  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals.
  • Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex.
  • Real time characterization of the MAPK pathway using n
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • In Vitro Anti-Cancer Activity of Schiff Base 2,4-Dichloro-6-(P-Tolylimino-Methyl)-Phenol and Its Transition metal complexes.

Sources

antimicrobial activity of Schiff bases from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Interpretation: A lower MIC value indicates greater antimicrobial potency. [18]

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Broth Microdilution | MI - Microbiology.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies | ACS Omega. ACS Publications.
  • Broth Dilution Method for MIC Determination. Microbe Online. 2013-11-15.
  • Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. 2009-07-15.
  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. 2024-01-12.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. 2023-11-03.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed. 2024-02-09.
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. 2021-06-29.
  • Isolation and Spectroscopic Characterization of some Schiff Base Complexes. E-RESEARCHCO.
  • Agar Well Diffusion Method Protocol. AWS.
  • Antimicrobial application of schiff's base and it's metal complexes. 2024-09-04.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.
  • Agar well diffusion assay. YouTube. 2020-11-01.
  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. 2021-09-14.
  • Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing.
  • Antimicrobial activity of Schiff bases and compound.. ResearchGate.
  • Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi. SciSpace.
  • Resveratrol-Schiff Base Hybrid Compounds with Selective Antibacterial Activity: Synthesis, Biological Activity, and Computational Study. PubMed Central. 2022-07-22.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Uniba. 2022-02-01.
  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed.
  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. PMC - NIH. 2023-03-17.

Application Notes and Protocols: Knoevenagel Condensation with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Inquiries Contact:

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[1][2][3] This application note provides a detailed experimental guide for the Knoevenagel condensation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde with various active methylene compounds. This particular substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction: The Significance of the Knoevenagel Condensation

The Knoevenagel condensation, a modification of the aldol condensation, is a versatile and widely utilized method for synthesizing α,β-unsaturated carbonyl and cyano compounds.[2][4] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, pyridine), which is crucial to prevent the self-condensation of the aldehyde reactant.[1][2] The reaction's utility is particularly pronounced in the synthesis of coumarins and their derivatives, which are prevalent scaffolds in biologically active molecules and functional materials.[5][6][7]

The use of this compound as the aldehydic component offers a pathway to novel fluorinated heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde and the properties of the resulting products. This guide will explore the reaction of this substrate with three common active methylene compounds: malonic acid, ethyl acetoacetate, and malononitrile, leading to the formation of a substituted coumarin-3-carboxylic acid, a 3-acetylcoumarin, and a 2-iminochromene-3-carbonitrile, respectively.

Mechanistic Overview

The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[4]

  • Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type addition product.

  • Elimination: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.[4] In the case of 2-hydroxybenzaldehydes reacting with compounds like malonic acid or ethyl acetoacetate, an intramolecular cyclization (esterification or lactonization) often follows the initial condensation, leading to the formation of a coumarin ring system.

Below is a generalized mechanistic pathway for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Product Formation Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Enolate) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde R-CHO Enolate->Aldehyde Intermediate Aldol Addition Product Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Safety and Handling Precautions

  • This compound: May cause skin and serious eye irritation. May cause respiratory irritation.[8][9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Active Methylene Compounds (Malonic Acid, Ethyl Acetoacetate, Malononitrile): These reagents can be harmful if swallowed or inhaled and may cause skin and eye irritation. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Catalysts (Piperidine, Pyridine): These are toxic and flammable liquids. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.

  • Solvents (Ethanol, Toluene): These are flammable liquids. Ensure all heating is conducted using a heating mantle and that no open flames are present.

Experimental Protocols

The following protocols provide a general framework. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yields.

Materials and Equipment
  • This compound

  • Malonic acid, Ethyl acetoacetate, or Malononitrile

  • Piperidine or Pyridine (as catalyst)

  • Ethanol (reagent grade)

  • Toluene (reagent grade)

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Protocol 1: Synthesis of 6-(Trifluoromethyl)coumarin-3-carboxylic acid

This protocol is an adaptation of the Doebner modification of the Knoevenagel condensation.[2]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound and 1.2 equivalents of malonic acid in 20 mL of pyridine.

  • Catalyst Addition: Add 0.1 mL of piperidine to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature and then pour it into a beaker containing 50 mL of ice-cold 2M HCl.

  • Isolation: A precipitate will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Protocol 2: Synthesis of 3-Acetyl-6-(trifluoromethyl)coumarin

This procedure is based on the reaction of salicylaldehydes with ethyl acetoacetate.[11][12]

  • Reaction Setup: To a 50 mL round-bottom flask, add 1.0 g of this compound, 1.1 equivalents of ethyl acetoacetate, and 15 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 mL) to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution. If no precipitate forms, slowly add cold water until the product crystallizes.

  • Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water. Dry the product thoroughly.

  • Purification: If necessary, recrystallize the product from ethanol.

Protocol 3: Synthesis of 2-Imino-6-(trifluoromethyl)-2H-chromene-3-carbonitrile

This protocol is adapted from procedures involving salicylaldehydes and malononitrile.[13]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound and 1.0 equivalent of malononitrile in 20 mL of ethanol.

  • Catalyst Addition: Add a few drops of piperidine as a catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may be complete within 30-60 minutes. An exotherm may be observed. Monitor by TLC.

  • Isolation: The product usually precipitates from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Purification: The product is often obtained in high purity, but can be recrystallized from ethanol or another suitable solvent if needed.

Summary of Reaction Parameters

Active Methylene CompoundProduct StructureCatalystSolventTemperatureTypical Reaction Time
Malonic Acid6-(Trifluoromethyl)coumarin-3-carboxylic acidPiperidinePyridine90-100 °C3-4 hours
Ethyl Acetoacetate3-Acetyl-6-(trifluoromethyl)coumarinPiperidineEthanolReflux (~80 °C)2-3 hours
Malononitrile2-Imino-6-(trifluoromethyl)-2H-chromene-3-carbonitrilePiperidineEthanolRoom Temp.0.5-1 hour

Product Characterization

The synthesized products should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the crystalline product.

  • Spectroscopic Methods:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the product.[14]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C, C≡N).[14]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[14]

Green Chemistry Approaches

While traditional Knoevenagel condensations often use volatile and toxic solvents like pyridine, modern approaches focus on more environmentally benign methods.[15] Researchers are encouraged to explore:

  • Solvent-free conditions: Reactions can sometimes be performed by grinding the reactants together, with or without a catalyst.[15][16]

  • Aqueous media: Using water as a solvent is a green alternative.[17]

  • Alternative Catalysts: Amino acids, ionic liquids, and various heterogeneous catalysts are being explored to replace traditional amine bases.[18][19][20]

Workflow Diagram

Knoevenagel_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Combine Aldehyde, Active Methylene, Solvent, and Catalyst start->reaction_setup reaction Reaction Under Controlled Temperature and Time reaction_setup->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Quenching and Precipitation monitoring->workup Complete isolation Isolation by Filtration workup->isolation purification Purification (e.g., Recrystallization) isolation->purification characterization Characterization: NMR, IR, MS, Melting Point purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for Knoevenagel condensation.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
  • Kumar, A., et al. (2022). recent developments in knoevenagel condensation reaction: a review. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications.
  • Gomha, S. M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(16), 4791.
  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism. YouTube.
  • van Schijndel, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 14(1), 1-15.
  • NRO Chemistry. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
  • Wikipedia. Knoevenagel condensation.
  • IntechOpen. (2020). One-Pot Synthesis of Coumarin Derivatives.
  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube.
  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
  • Appaturi, J. N., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(11), 3687-3705.
  • Al-Saeedi, A. H., et al. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(1), 283.
  • JETIR. (2021). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review.
  • JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes.
  • Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Royal Society of Chemistry. (1975). Cyclization of Ethyl Acetoacetate and Substituted Salicylaldehydes in the Presence of Ammonium Acetate. Journal of the Chemical Society, Perkin Transactions 1, 2025-2027.
  • Peyrot, C., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(23), 7175.
  • ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Asian Journal of Chemistry. (2014). Knoevenagel Condensation of Aromatic Aldehydes and Active Methylenes using Amino Acids as Catalyst.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 268-276.
  • ResearchGate. (2018). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Pandya, K. C., et al. (1939). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Proceedings of the Indian Academy of Sciences - Section A, 10(5), 511-512.
  • MDPI. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
  • ResearchGate. (2017). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a.
  • Indian Journal of Chemistry. (2005). Microwave-enhanced Knoevenagel condensation catalysed by NH2SO3NH4.
  • ResearchGate. (2013). Monitoring the conversion of salicylaldehyde and ethyl acetoacetate to 3-acetylcoumarin.
  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation.
  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • ResearchGate. (2020). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
  • ResearchGate. (2013). Base catalyzed condensation reaction between salicylaldehyde and ethyl acetoacetate to yield 3-acetylcoumarin (1).
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst.

Sources

Application Note: Synthesis of Novel Chalcones Utilizing 2-Hydroxy-5-(trifluoromethyl)benzaldehyde via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a critical class of intermediates in flavonoid biosynthesis and are recognized as privileged scaffolds in medicinal chemistry.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, make them a focal point for drug discovery and development.[3][4] The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into the chalcone structure is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved therapeutic potential.[5] The presence of a hydroxyl group can also significantly influence biological activity.

This application note provides a comprehensive guide for the synthesis of novel chalcones using 2-Hydroxy-5-(trifluoromethyl)benzaldehyde as a key starting material. The protocol is based on the robust and widely applicable Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[4] We will detail a representative protocol, explain the rationale behind the experimental choices, and provide expected characterization data to guide researchers in this promising area of synthetic chemistry.

Reaction Mechanism: The Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. The mechanism involves the formation of a reactive enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4]

Claisen_Schmidt_Condensation cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Ketone Acetophenone (R-CO-CH3) Enolate Enolate (R-CO-CH2-) Ketone->Enolate + OH- Base Base (OH-) Water H2O Enolate->Water + H2O Enolate2 Enolate Aldehyde This compound Alkoxide Alkoxide Intermediate Aldol Aldol Adduct Alkoxide->Aldol + H2O Enolate2->Alkoxide attacks C=O Chalcone Chalcone Product Aldol->Chalcone - H2O (Dehydration) Water2 H2O

Figure 1: General mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2-hydroxy-5-(trifluoromethyl)phenyl)prop-2-en-1-one

This protocol details the synthesis of a representative chalcone from this compound and 4-methoxyacetophenone. This procedure can be adapted for other acetophenone derivatives.

Materials and Reagents:

  • This compound

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol (20-30 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of sodium hydroxide (40% w/v, 2-3 eq) dropwise. A change in color is typically observed.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde is consumed (typically 4-12 hours).[6] The formation of a precipitate may indicate product formation.[4]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (100 mL).[6] Acidify the mixture to a neutral pH with dilute HCl. A solid precipitate of the crude chalcone should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Data Summary

The following table provides a summary of the key parameters for the synthesis of the representative chalcone.

ParameterValue
AldehydeThis compound
Ketone4-Methoxyacetophenone
CatalystSodium Hydroxide (NaOH)
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time4-12 hours
Expected Yield70-90% (after purification)
AppearanceYellow to orange solid

Characterization of the Synthesized Chalcone

Proper characterization is essential to confirm the structure and purity of the synthesized chalcone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (H-α and H-β) as doublets with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.[3][7] The H-α proton typically appears downfield from the H-β proton. Aromatic protons will appear in the range of δ 6.8-8.2 ppm. The phenolic hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the range of δ 185-195 ppm.[8] The signals for the α and β carbons of the enone system will also be present.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.[9][10]

Functional GroupWavenumber (cm⁻¹)
O-H stretch (phenolic)3200-3600 (broad)
C=O stretch (carbonyl)1640-1680
C=C stretch (alkene)1580-1620
C-F stretch (trifluoromethyl)1100-1300

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the synthesized chalcone.[11] Electrospray ionization (ESI) is a suitable soft ionization technique. The mass spectrum should show the molecular ion peak ([M+H]⁺ or [M-H]⁻). Fragmentation patterns can also provide structural information, with common cleavages occurring at the C-C bonds adjacent to the carbonyl group.[12]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of novel chalcones from this compound. The Claisen-Schmidt condensation offers a versatile and efficient method for accessing a wide range of chalcone derivatives with significant potential in drug discovery. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis of these valuable compounds.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis of chalcone.
  • Solanke, D. P., et al. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. IJRPR.
  • MDPI. (2018). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules.
  • Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
  • ResearchGate. (n.d.). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone.
  • PubMed. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry.
  • CORE Scholar. (2018). PharmaFlights: Fragment based drug discovery based on chalcones with a 3,4,5-trimethoxy substitution on ring B.
  • El-Sattar, N. E. A., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Inorganic and Nano-Metal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones.
  • PubMed. (2013). 1H and 13C NMR Spectral Assignments of 2'-hydroxychalcones.
  • MDPI. (2024). Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways.
  • ResearchGate. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
  • American Chemical Society. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • Asian Journal of Research in Chemistry. (2022). An optimized method for synthesis of 2'hydroxy chalcone.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Infrared spectrum of hydroxychalcones 3a (A), 3b (B), and 3c (C).
  • ResearchGate. (n.d.). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone (3R)-3-(4-chlorophenyl)-3-hydroxy-1-(2-hydroxyphenyl)propan-1-one.

Sources

The Synthetic Versatility of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a highly versatile and valuable building block in contemporary organic synthesis. Its utility is anchored in the unique interplay of its constituent functional groups: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an electron-withdrawing trifluoromethyl group. The trifluoromethyl (-CF3) moiety, in particular, is of profound interest in medicinal chemistry and materials science. It is known to enhance crucial molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making it a "privileged" substituent in the design of novel therapeutic agents and functional materials.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and the mechanistic rationale behind its synthetic transformations.

Core Applications: A Gateway to Diverse Molecular Architectures

The strategic placement of the hydroxyl, aldehyde, and trifluoromethyl groups on the aromatic ring makes this compound a precursor to a wide array of complex molecules. Its primary applications lie in the synthesis of Schiff bases, Salen-type ligands and their metal complexes, and other heterocyclic systems with significant biological and catalytic activities.

Synthesis of Schiff Bases: Accessing Biologically Active Imines

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). These compounds are of considerable interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The presence of the hydroxyl group ortho to the imine linkage can lead to the formation of a stable six-membered intramolecular hydrogen bond, which influences the compound's conformation and electronic properties.

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Amine Addition: To the stirred solution, add a solution of 10 mmol of the substituted aniline in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

  • Solvent: Absolute ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and the product at elevated temperatures, while allowing for precipitation upon cooling for easy isolation.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.

Salen-Type Ligands and their Metal Complexes: Platforms for Catalysis

This compound is an excellent precursor for the synthesis of tetradentate Schiff base ligands known as Salen ligands. These ligands are formed by the condensation of two equivalents of the salicylaldehyde derivative with one equivalent of a diamine, such as ethylenediamine.[3][4] Salen ligands are renowned for their ability to form stable complexes with a wide variety of metal ions.[5][6] These metal-Salen complexes are highly effective catalysts for a range of organic transformations, including asymmetric epoxidation, oxidation, and cyclopropanation reactions.[6] The electronic properties of the Salen ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the introduction of substituents on the salicylaldehyde rings. The electron-withdrawing trifluoromethyl group in this context can significantly influence the Lewis acidity of the metal center.

Protocol 2: Synthesis of a Trifluoromethyl-Substituted Salen-Type Ligand

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Aldehyde Solution: In a 250 mL round-bottom flask, dissolve 20 mmol of this compound in 100 mL of ethanol.

  • Diamine Addition: To this solution, slowly add a solution of 10 mmol of ethylenediamine in 20 mL of ethanol with vigorous stirring.

  • Reaction and Precipitation: A yellow precipitate of the Salen ligand should begin to form almost immediately. Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Washing: Collect the yellow solid by vacuum filtration. Wash the product thoroughly with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Salen ligand in a vacuum oven at 50-60 °C.

Protocol 3: Synthesis of a Metal-Salen Complex (e.g., Cobalt(II) Complex)

Materials:

  • Trifluoromethyl-substituted Salen ligand (from Protocol 2)

  • Cobalt(II) acetate tetrahydrate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Ligand Suspension: Suspend 5 mmol of the trifluoromethyl-substituted Salen ligand in 50 mL of hot ethanol in a round-bottom flask.

  • Metal Salt Addition: In a separate flask, dissolve 5 mmol of Cobalt(II) acetate tetrahydrate in 30 mL of hot ethanol. Add this solution dropwise to the stirred suspension of the ligand.

  • Complex Formation: The color of the suspension will change as the metal complex forms. Heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid metal complex by vacuum filtration and wash it with cold ethanol and then with a small amount of diethyl ether.

  • Drying: Dry the final product in a vacuum desiccator.

Self-Validating System: The formation of the Schiff base and the Salen ligand can be confirmed by spectroscopic methods such as ¹H NMR, where the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal are indicative of a successful reaction. For the metal complex, changes in the UV-Vis spectrum and, in the case of paramagnetic complexes, the broadening of NMR signals can confirm the coordination of the metal ion.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Schiff_Base_Synthesis Reactant1 This compound Synthesis Reactant1->Synthesis Reactant2 Substituted Aniline Reactant2->Synthesis Product (E)-2-(((Aryl)imino)methyl)-4-(trifluoromethyl)phenol Synthesis->Product EtOH, cat. H⁺ Reflux

Caption: Synthesis of a Schiff base from this compound.

Salen_Synthesis cluster_ligand Ligand Synthesis cluster_complex Complexation Reactant1 2 x 2-Hydroxy-5- (trifluoromethyl)benzaldehyde Synthesis1 Reactant1->Synthesis1 Reactant2 Ethylenediamine Reactant2->Synthesis1 Ligand Salen Ligand Ligand_ref Salen Ligand Synthesis1->Ligand EtOH Room Temp. MetalSalt Metal(II) Acetate Synthesis2 MetalSalt->Synthesis2 Complex Metal-Salen Complex Ligand_ref->Synthesis2 Synthesis2->Complex EtOH Reflux

Caption: Two-step synthesis of a Metal-Salen complex.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of Schiff bases and Salen ligands using this compound.

Product TypeReactantsSolventCatalystReaction TimeTypical Yield
Schiff Base This compound, Substituted AnilineEthanolAcetic Acid2-4 hours80-95%
Salen Ligand This compound, EthylenediamineEthanolNone1-2 hours>90%
Metal-Salen Complex Salen Ligand, Metal(II) AcetateEthanolNone1-2 hours85-95%

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone in the synthesis of functionally diverse organic molecules. The protocols detailed herein provide a robust foundation for researchers to access a variety of Schiff bases and Salen-type metal complexes. The unique electronic properties imparted by the trifluoromethyl group continue to make this an attractive starting material for the development of novel catalysts, advanced materials, and a new generation of therapeutic agents. Future research will undoubtedly uncover new and innovative applications for this versatile synthetic intermediate.

References

  • Metal salen complex. (n.d.). In Wikipedia.
  • Salen ligands – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.
  • Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity. (n.d.). AWS.
  • (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. (n.d.). ResearchGate.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org.
  • synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. (2018, January 13). International Journal of Pharmaceutical Sciences and Research.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

Sources

Troubleshooting & Optimization

improving the yield of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and materials science, 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is crucial for synthesizing a wide range of pharmaceuticals and specialty chemicals. However, its synthesis can be challenging, often plagued by low yields, side product formation, and difficult purifications. This technical support guide, from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their synthetic protocols and improve yields.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues encountered during the synthesis of this compound. The solutions are based on established chemical principles and field-proven optimization strategies.

Question 1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I address them?

Answer: Low yields are the most common issue and can stem from several factors, primarily the choice of formylation method and reaction conditions.

  • Suboptimal Formylation Method: The classical Reimer-Tiemann and Duff reactions are known for modest to low yields with this type of substrate.[1][2]

    • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate dichlorocarbene, the electrophile.[3][4] While effective for simple phenols, the strongly deactivating nature of the trifluoromethyl (-CF3) group on the ring can hinder the electrophilic aromatic substitution, leading to lower conversion rates.

    • Classical Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in glyceroboric acid. It requires harsh temperature conditions (150-160°C) and is generally inefficient, with yields often cited in the 15-20% range.[2][5]

  • Recommended Solution: The Modified Duff Reaction. A significant improvement in yield can be achieved by using a modified Duff reaction that employs hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[6] This method proceeds under much milder conditions (refluxing TFA, ~83-90°C) and has been shown to produce significantly higher yields for various substituted phenols.[2][6] The TFA acts as both the solvent and the acid catalyst, facilitating the formation of the electrophilic iminium species from HMTA.

  • Reaction Conditions:

    • Temperature Control: In the Reimer-Tiemann reaction, the process can be highly exothermic once initiated.[7] Runaway reactions can lead to tar formation and a significant decrease in the yield of the desired product. Careful temperature management is critical. For the modified Duff reaction, maintaining a steady reflux is key to ensuring the reaction goes to completion.

    • Reagent Purity: Ensure the starting material, 4-(trifluoromethyl)phenol, is pure. Impurities can interfere with the reaction. Similarly, use anhydrous trifluoroacetic acid for the modified Duff reaction, as water can hydrolyze the reactive intermediates.

Question 2: I am observing the formation of a significant amount of the para-isomer, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. How can I improve the ortho-selectivity?

Answer: Achieving high regioselectivity is a common challenge in electrophilic aromatic substitution. The hydroxyl group is a strong ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack.

  • Understanding Directing Effects: In 4-(trifluoromethyl)phenol, the hydroxyl group directs incoming electrophiles to positions 2 and 6 (ortho). The trifluoromethyl group is a deactivating meta-director, which also directs to position 2 (and 6). Therefore, the formation of the 2-hydroxy (ortho) isomer is electronically favored. However, the para position can still react.

  • Improving Ortho-Selectivity:

    • Reaction Choice: The Reimer-Tiemann reaction is generally known to favor ortho-formylation.[3][4] This selectivity is attributed to a proposed interaction between the phenolic oxygen and the dichlorocarbene electrophile at the ortho position.

    • Chelation Control: While not directly applicable to the Duff or Reimer-Tiemann reaction in their standard forms, the principle of using a metal to chelate with the hydroxyl group can physically block one ortho position and direct substitution. This is a more advanced strategy often employed in other aromatic substitutions.

    • Modified Duff Reaction Conditions: The standard modified Duff reaction with HMTA in TFA often shows a high preference for para substitution.[6] To favor the ortho product, it may be necessary to revert to the more traditional, albeit lower-yielding, methods like the standard Duff or Reimer-Tiemann reactions, and then focus on optimizing those conditions.

Question 3: My reaction appears to stall and does not go to completion, even after extended reaction times. What can I do?

Answer: Incomplete conversion is often a result of insufficient reactivity or deactivation of reagents.

  • Stoichiometry: Ensure the correct molar ratios of reagents are used. For the modified Duff reaction, a 1:1 molar ratio of the phenol substrate to HMTA is typically effective.[6] For the Reimer-Tiemann reaction, an excess of chloroform and base is often used to drive the reaction.[8]

  • Catalyst/Solvent Activity: In the modified Duff reaction, the trifluoroacetic acid is crucial. Ensure it is of high purity. Over time, HMTA can degrade, especially if exposed to moisture. Use fresh, high-quality reagents.

  • Driving the Reaction: Increasing the reaction temperature slightly (while monitoring for side product formation) or extending the reaction time can help push the reaction to completion. Reaction progress should always be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Question 4: After the work-up, my crude product is a dark, tarry substance that is difficult to purify. How can I prevent this and what is the best purification strategy?

Answer: Tar formation is indicative of polymerization or decomposition side reactions, often caused by excessive heat or overly harsh conditions.

  • Prevention:

    • Strictly control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.

    • For the Reimer-Tiemann reaction, add the chloroform slowly to the heated mixture to control the exothermic reaction.[8]

    • Ensure a clean and inert atmosphere (e.g., nitrogen or argon) if your substrate or intermediates are sensitive to oxidation.

  • Purification Strategy:

    • Aqueous Work-up: After the reaction, the mixture should be quenched, typically by pouring it into ice water.[6][9] The product can then be extracted into an organic solvent like ethyl acetate or diethyl ether.

    • Base Wash: Washing the organic extract with a dilute sodium bicarbonate or sodium carbonate solution can help remove unreacted acidic starting material (4-(trifluoromethyl)phenol) and acidic byproducts.[10]

    • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is through the formation of a solid bisulfite addition product.[10] Stirring the organic extract with a saturated sodium bisulfite solution will precipitate the aldehyde adduct, which can be filtered off. The aldehyde can then be regenerated by treating the solid adduct with an acid or a strong base.

    • Column Chromatography: If isomers or other impurities persist, purification by silica gel column chromatography is the most effective method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

    • Recrystallization: The final solid product can be recrystallized from a suitable solvent system (e.g., chloroform-pentane[6] or ethanol-water) to achieve high purity.

Troubleshooting Workflow

Here is a decision-making workflow to guide your optimization process.

G start Low Yield or Purity Issue method Which reaction? start->method rt Reimer-Tiemann method->rt Reimer-Tiemann duff Duff (Classical) method->duff Classical Duff mod_duff Modified Duff (HMTA/TFA) method->mod_duff Modified Duff rt_q1 High Tar Formation? rt->rt_q1 rt_s1 Reduce Temperature, Slow Chloroform Addition rt_q1->rt_s1 Yes rt_q2 Low Conversion? rt_q1->rt_q2 No rt_s2 Increase Reaction Time, Use Phase-Transfer Catalyst rt_q2->rt_s2 Yes end Purify via Chromatography or Recrystallization rt_q2->end No rt_s2->end duff_s Expect low yield. Switch to Modified Duff for better results. duff->duff_s mod_duff_q1 Low Conversion? mod_duff->mod_duff_q1 mod_duff_s1 Check Reagent Purity (Anhydrous TFA). Ensure 1:1 Stoichiometry. Increase Reflux Time. mod_duff_q1->mod_duff_s1 Yes mod_duff_q2 Impure Product? mod_duff_q1->mod_duff_q2 No mod_duff_s2 Use Bisulfite Wash. Perform Column Chromatography. mod_duff_q2->mod_duff_s2 Yes mod_duff_q2->end No mod_duff_s2->end

Caption: A troubleshooting flowchart for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two main routes start from 4-(trifluoromethyl)phenol and introduce an aldehyde group (formylation) ortho to the hydroxyl group.

  • Reimer-Tiemann Reaction: Involves reacting the phenol with chloroform in a strong base. The reactive species is dichlorocarbene. It is known for good ortho-selectivity but can have moderate yields and be difficult to control.[3][4]

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The classical method gives low yields.[1][5] A modern, high-yield variation uses trifluoroacetic acid as the solvent and catalyst, offering milder conditions and much-improved outcomes.[2][6]

Q2: How does the trifluoromethyl (-CF3) group affect the synthesis?

The -CF3 group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. This makes the aromatic ring less nucleophilic and therefore less reactive than phenol itself. This deactivation is a primary reason why harsh conditions or more reactive protocols (like the modified Duff reaction) are necessary to achieve good yields.

Q3: What safety precautions should be taken during this synthesis?

  • Chloroform (Reimer-Tiemann): Chloroform is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases/Acids: Sodium hydroxide (NaOH) is corrosive. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care, using appropriate PPE.

  • Exothermic Reactions: The Reimer-Tiemann reaction can be highly exothermic.[7] Use an ice bath to control the temperature, especially during the initial addition of reagents.

Experimental Protocols & Data

Method Comparison
ParameterReimer-Tiemann ReactionClassical Duff ReactionModified Duff Reaction (HMTA/TFA)
Formylating Agent Chloroform (generates :CCl₂)Hexamethylenetetramine (HMTA)Hexamethylenetetramine (HMTA)
Conditions Strong Base (NaOH), 60-70°CGlyceroboric acid, 150-160°CTrifluoroacetic Acid (TFA), Reflux (~85°C)
Typical Yield Moderate (30-50%)Low (15-20%)[2]Good to Excellent (>75%)[6]
Pros Good ortho-selectivity[4]Simple reagentsHigh yield, mild conditions, simple work-up
Cons Exothermic, biphasic system[3], use of toxic chloroformVery low yield, harsh conditionsTFA is corrosive and expensive
High-Yield Protocol: Modified Duff Reaction

This protocol is adapted from the high-yield formylation method described by Smith, et al.[6]

Materials:

  • 4-(Trifluoromethyl)phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA), anhydrous

  • Diethyl ether or Ethyl acetate

  • Sodium Bicarbonate (sat. solution)

  • Magnesium Sulfate (anhydrous)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-(trifluoromethyl)phenol (1.0 eq) and hexamethylenetetramine (1.0 - 1.1 eq).

  • Solvent Addition: Carefully add anhydrous trifluoroacetic acid to the flask (enough to dissolve the reagents, approx. 5-10 mL per gram of phenol).

  • Reaction: Heat the mixture to a gentle reflux (approximately 85-90°C) and maintain for 4-12 hours. Monitor the reaction progress using TLC.

  • Quenching & Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This hydrolyzes the intermediate imine to the final aldehyde. Stir vigorously for 15-30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove TFA and unreacted phenol), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

References

  • Wikipedia. Duff reaction. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • Name Reactions in Organic Synthesis. Duff Reaction. [URL: https://doi.org/10.1017/UPO9788175968295.043]
  • Biosynth. Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)-. [URL: https://www.biosynth.com/p/KIA03965/benzaldehyde-2-hydroxy-5-trifluoromethyl]
  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650468]
  • Wikipedia. Reimer–Tiemann reaction. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Smith, W. E. Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00833a045]
  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [URL: https://www.allen.ac.in/allen-digital/reimer-tiemann-reaction-mechanism]
  • PrepChem. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [URL: https://prepchem.com/synthesis-of-2-chloro-5-trifluoromethylbenzaldehyde/]
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction/]
  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [URL: https://www.nroer.gov.in/home/file/render/23363]
  • Scribd. Riemer Tiemann and Beckmann Rearr. [URL: https://www.scribd.com/document/443685935/Riemer-Tiemann-and-Beckmann-Rearr]
  • LookChem. This compound. [URL: https://www.lookchem.com/2-hydroxy-5-trifluoroMethyl-benzaldehyde/]
  • PubChemLite. 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [URL: https://pubchemlite.org/compound/2-hydroxy-5-trifluoromethoxybenzaldehyde]
  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [URL: https://scholarworks.uni.edu/pias/vol52/iss1/23]
  • Google Patents. US3833660A - Process for making aromatic aldehydes. [URL: https://patents.google.
  • ChemicalBook. This compound CAS#: 210039-65-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531653.htm]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e0878e]
  • Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023964]
  • BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. [URL: https://www.benchchem.com/synthesis/2-hydroxy-5-methyl-3-nitrobenzaldehyde]

Sources

Technical Support Center: Purification of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS No. 210039-65-9). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile chemical intermediate. Here, we provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to achieve optimal purity for your downstream applications.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound. The format is designed to help you quickly diagnose the issue and implement a robust solution.

Question: My recrystallization attempt resulted in a low yield and/or poor purity. What went wrong?

Answer: This is a common issue that typically stems from the choice of solvent or the crystallization technique. The goal of recrystallization is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.

  • Probable Cause 1: Suboptimal Solvent System.

    • Explanation: If the solvent is too good (high solubility at low temperatures), you will lose a significant portion of your product in the mother liquor, leading to low yield. If the solvent is too poor (low solubility at high temperatures), you may need an impractically large volume of it, or the compound may not dissolve fully, trapping impurities.

    • Solution: Conduct a systematic solvent screen. Use small amounts of your crude product (~10-20 mg) in test tubes with various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water, or mixtures thereof). A good solvent will dissolve the solid completely upon heating and show significant crystal formation upon cooling to room temperature or 0-4 °C. For this compound, a non-polar/moderately polar solvent system like a hexane/ethyl acetate or toluene/hexane mixture is often a good starting point.

  • Probable Cause 2: Crystallization Occurred Too Quickly.

    • Explanation: Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the product to precipitate or "crash out" of the solution, trapping impurities within the crystal lattice. True crystal growth is a slower, more ordered process that excludes foreign molecules.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature, you can then transfer it to an ice bath or refrigerator to maximize crystal recovery.

  • Probable Cause 3: Inadequate Washing of Crystals.

    • Explanation: The surfaces of your collected crystals will be coated with the mother liquor, which is rich in impurities. Washing with the recrystallization solvent will dissolve your product.

    • Solution: After filtration, wash the crystals on the filter with a small amount of ice-cold solvent. The cold solvent will wash away the surface impurities without significantly dissolving your purified product.

Question: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since this compound is a solid at room temperature, this is a distinct possibility.[1]

  • Explanation: This phenomenon is common when the melting point of the solute is lower than the boiling point of the chosen solvent. Impurities can also depress the melting point of the compound, exacerbating the issue.

  • Solution:

    • Use a Lower-Boiling Solvent: Switch to a solvent or solvent system with a lower boiling point.

    • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture. The oil may dissolve completely at a lower temperature, allowing for proper crystallization upon cooling.

    • Induce Crystallization: If the oil persists on cooling, try scratching the inside of the flask with a glass rod at the oil-air interface to create a nucleation site. Adding a seed crystal from a previous successful batch is also highly effective.

Question: I'm seeing poor separation and significant product loss during silica gel column chromatography. What adjustments should I make?

Answer: Column chromatography is a powerful technique, but its success is highly dependent on proper parameter selection.

  • Probable Cause 1: Incorrect Mobile Phase (Eluent) Polarity.

    • Explanation: If the eluent is too polar, all compounds (your product and impurities) will travel quickly down the column with little separation (low resolution). If it's not polar enough, your product may not move at all or will elute very slowly with broad, diffuse bands, increasing the risk of product loss.

    • Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal solvent system for your column will give your desired compound an Rf (retention factor) value of 0.25-0.35 on a TLC plate. This provides the best balance for effective separation on a column. A common starting point for a compound like this would be a mixture of hexane and ethyl acetate.

  • Probable Cause 2: Column Overloading.

    • Explanation: Loading too much crude material onto the column relative to the amount of silica gel is a primary cause of poor separation. The stationary phase becomes saturated, and distinct compound bands cannot form properly.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 . For difficult separations, this ratio can be increased to 100:1 or more.

  • Probable Cause 3: Improper Column Packing or Sample Loading.

    • Explanation: Cracks, bubbles, or an uneven surface in the silica bed will cause the eluent to flow unevenly, leading to distorted bands and poor separation. Similarly, loading the sample in a large volume of strong solvent will spread the initial band, ruining the separation before it even begins.

    • Solution: Pack the column using a slurry method to ensure a homogenous, dense bed. Dissolve your crude product in a minimal amount of the eluent or a less polar solvent, and load it carefully onto the top of the column in as narrow a band as possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties is crucial for selecting the right purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₈H₅F₃O₂Helps in calculating molar quantities and confirming identity via mass spectrometry.[2]
Molecular Weight 190.12 g/mol Essential for all stoichiometric calculations.
Physical Form Solid (White to pale yellow)Indicates that recrystallization is a primary purification technique.[1][3]
Boiling Point ~204.5 °C at 760 mmHgSuggests that vacuum distillation could be a viable, albeit potentially harsh, purification method.[2]
Solubility Soluble in most organic solventsProvides a starting point for selecting solvents for recrystallization or chromatography.[3]

Q2: What are the likely impurities I need to remove?

A2: Impurities can originate from starting materials or side reactions. Common ones include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethyl)phenol.

  • Over-Oxidation Product: The aldehyde group is susceptible to oxidation, which would form 2-Hydroxy-5-(trifluoromethyl)benzoic acid. This acidic impurity can be removed with a mild aqueous base wash (e.g., NaHCO₃ solution) during a liquid-liquid extraction workup prior to final purification.

  • Isomeric Impurities: Depending on the synthetic route, other isomers may be present. These are often the most challenging to remove and typically require careful column chromatography.

Q3: How should I assess the purity of my final product?

A3: A combination of methods should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range is a classic indicator of impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[4]

Q4: What are the best practices for storing the purified compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[1] Storing it at room temperature, protected from light, is generally sufficient.[1]

Section 3: Standard Purification Protocols

These protocols provide a detailed, step-by-step guide to the most effective purification methods.

Protocol 1: Recrystallization

This method is ideal for purifying solid crude product when impurities have different solubility profiles.

  • Solvent Selection: In a test tube, dissolve ~20 mg of crude product in a minimum amount of a hot solvent (e.g., start with a toluene/hexane mixture). A good solvent system will fully dissolve the product when hot and result in significant precipitation when cooled.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the carbon or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

This is the method of choice for separating compounds with similar polarities or for purifying non-crystalline materials.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., 40g of silica for 1g of crude product).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed evenly. Ensure there are no air bubbles or cracks. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible volume of the eluent.

    • Carefully add the sample solution to the top of the column with a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, collecting the eluting solvent in fractions (e.g., in test tubes). Maintain a constant level of eluent above the silica bed at all times.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Visualization of Workflows

Troubleshooting Purification Strategy

This diagram outlines a decision-making process when encountering purification challenges.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize  Yes column_chrom Perform Silica Gel Column Chromatography (Protocol 2) is_solid->column_chrom No (Oily/Waxy) oiled_out Did it 'oil out'? recrystallize->oiled_out check_purity1 Assess Purity (TLC, MP) success Pure Product Obtained check_purity1->success Pure check_purity1->column_chrom Not Pure oiled_out->check_purity1 No change_solvent Change to lower boiling solvent or solvent pair oiled_out->change_solvent Yes change_solvent->recrystallize check_purity2 Assess Purity (TLC, NMR) column_chrom->check_purity2 check_purity2->success Pure check_purity2->column_chrom Not Pure (Re-optimize conditions)

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • Chemsrc. This compound Physical Properties. [Link]
  • LookChem. Cas 210039-65-9, this compound. [Link]
  • Pawar, S. S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4132-4136. [Link]
  • SIELC Technologies. Separation of Benzaldehyde, 2-hydroxy-5-methyl- on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Formylation of 4-(Trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 4-(trifluoromethyl)phenol. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this specific transformation. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly deactivates the phenolic ring, making electrophilic formylation non-trivial. This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): General Troubleshooting

Q1: My formylation reaction on 4-(trifluoromethyl)phenol is giving very low to no yield. What is the primary cause?

The principal issue is the electronic nature of your substrate. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution—the core mechanism of most formylation reactions.[1][2] Standard conditions used for electron-rich phenols (like phenol or cresol) are often insufficient to drive the reaction forward. The nucleophilicity of the 4-(trifluoromethyl)phenoxide is significantly reduced, leading to sluggish or failed reactions.

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction flask. How can this be prevented?

Tar and resin formation is a common side effect when attempting to formylate deactivated substrates.[3] To overcome the electronic deactivation, you might be using harsher conditions (e.g., higher temperatures, stronger acids). These very conditions can promote undesired polymerization pathways, especially with phenolic substrates.

Troubleshooting Steps:

  • Optimize Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Do not overheat.[4]

  • Control Reagent Addition: Add the formylating agent or catalyst portion-wise to control the reaction rate and manage any exotherms.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to colored impurities.

Method-Specific Troubleshooting & Optimization

This section addresses issues related to the most common formylation methods applied to this challenging substrate.

The Reimer-Tiemann Reaction

This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), the electrophilic species that formylates the ring.[5][6][7] While it is a classic method for ortho-formylation, its application to deactivated phenols is challenging.

Q3: I am attempting a Reimer-Tiemann reaction and getting a mixture of the desired 2-hydroxy-5-(trifluoromethyl)benzaldehyde and the isomeric 4-hydroxy-3-(trifluoromethyl)benzaldehyde. How can I improve ortho-selectivity?

While the Reimer-Tiemann reaction generally favors ortho-substitution, achieving high selectivity can be difficult.[6][8] The interaction between the phenoxide oxygen and the incoming dichlorocarbene helps direct the electrophile to the ortho position.

Strategies to Enhance Ortho-Selectivity:

  • Phase-Transfer Catalysis: Since the reaction is typically biphasic (aqueous NaOH and organic CHCl₃), a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve mixing and may enhance selectivity by altering the environment at the interface where the reaction occurs.[7]

  • Solvent Choice: Using a solvent like 1,4-dioxane can help homogenize the reaction mixture, potentially leading to more consistent results.[7]

Q4: My main side product appears to be unreacted starting material, and the overall conversion is poor. Can I simply increase the temperature or reaction time?

Increasing the temperature of a Reimer-Tiemann reaction must be done with extreme caution. Once initiated, the reaction can be highly exothermic and prone to thermal runaway.[5] For a deactivated substrate like 4-(trifluoromethyl)phenol, forcing the reaction with excessive heat is more likely to cause decomposition and tar formation than to improve the yield of the desired product. A modest increase in temperature (e.g., from 60°C to 70°C) with careful monitoring is reasonable, but prolonged heating at high temperatures should be avoided.

Diagram: Reimer-Tiemann Reaction Mechanism & Isomer Formation

G cluster_carbene Step 1: Dichlorocarbene Generation cluster_phenol Step 2: Phenoxide Formation & Attack cluster_hydrolysis Step 3: Hydrolysis CHCl3 CHCl₃ CCl3_minus ⁻:CCl₃ CHCl3->CCl3_minus + ⁻OH OH_minus ⁻OH Carbene :CCl₂ (Dichlorocarbene) CCl3_minus->Carbene - Cl⁻ Cl_minus Cl⁻ Phenoxide 4-(CF₃)Phenoxide Phenol 4-(CF₃)Phenol Phenol->Phenoxide + ⁻OH Ortho_Intermediate Ortho Adduct Phenoxide->Ortho_Intermediate + :CCl₂ (ortho attack) Para_Intermediate Para Adduct Phenoxide->Para_Intermediate + :CCl₂ (para attack) Ortho_Product 2-CHO-5-(CF₃)Phenol (Major Product) Ortho_Intermediate->Ortho_Product 1. Tautomerization 2. Hydrolysis (2 H₂O) 3. Acid Workup Para_Product 4-CHO-3-(CF₃)Phenol (Minor Product) Para_Intermediate->Para_Product 1. Tautomerization 2. Hydrolysis (2 H₂O) 3. Acid Workup

Caption: Mechanism of the Reimer-Tiemann reaction on 4-(trifluoromethyl)phenol.

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).[9][10] It is known for its strong preference for ortho-formylation.[11][12]

Q5: I am getting significant amounts of a di-formylated product, 2,6-diformyl-4-(trifluoromethyl)phenol. How can I favor mono-formylation?

Di-formylation is a known side reaction in the Duff reaction when both ortho positions are available.[4][13] The key to preventing this is controlling the stoichiometry of the formylating agent.

Troubleshooting Workflow: Minimizing Di-formylation

G Start Start: High Di-formylation Observed Check_Ratio Check HMTA : Phenol Ratio Start->Check_Ratio High_Ratio Ratio > 1.2 : 1 ? Check_Ratio->High_Ratio Reduce_Ratio Action: Reduce HMTA to 1.0-1.1 equivalents High_Ratio->Reduce_Ratio Yes Monitor_TLC Action: Monitor reaction closely by TLC/HPLC. Stop reaction upon consumption of starting material. High_Ratio->Monitor_TLC No Reduce_Ratio->Monitor_TLC Result Result: Increased yield of mono-formylated product Monitor_TLC->Result

Caption: Workflow for troubleshooting di-formylation in the Duff reaction.

Q6: The Duff reaction is inefficient for my substrate. Which acid catalyst should I use?

For electron-deficient phenols, standard Duff conditions (e.g., glycerol/boric acid) are often ineffective. The use of a strong acid solvent/catalyst is critical.[14]

  • Trifluoroacetic Acid (TFA): Often used as both the solvent and catalyst. It is effective but can be expensive and requires careful handling.

  • Polyphosphoric Acid (PPA) or Methanesulfonic Acid: These are excellent alternatives that can provide the strongly acidic medium required to promote the reaction with deactivated substrates.[14]

The Vilsmeier-Haack Reaction

This reaction uses a "Vilsmeier reagent," an electrophilic iminium salt formed from a substituted amide (like DMF) and an acid chloride (like POCl₃).[15][16]

Q7: Is the Vilsmeier-Haack reaction a good choice for formylating 4-(trifluoromethyl)phenol?

Generally, no. The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[4][17][18] The Vilsmeier reagent is a relatively weak electrophile compared to the species generated in other formylation reactions. It is highly unlikely to react efficiently with the strongly deactivated ring of 4-(trifluoromethyl)phenol under standard conditions. Attempting this reaction will most likely result in the recovery of unreacted starting material.

Alternative: Magnesium Chloride-Mediated Formylation

A highly effective and regioselective method for the ortho-formylation of phenols involves using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[1]

Q8: I am looking for a high-yield, high-selectivity method. Is the MgCl₂-mediated reaction suitable for my deactivated substrate?

Yes, this is arguably one of the best methods for this specific transformation. The magnesium ion is believed to chelate with the phenolic oxygen and the incoming paraformaldehyde, creating a pre-organized transition state that strongly directs formylation to the ortho position.[1] While electron-withdrawing groups can slow the reaction rate, this method is known to tolerate them and still provide good to excellent yields of the salicylaldehyde with high regioselectivity.[1][2]

Summary of Potential Side Products

Side ProductProbable ReactionCauseRecommended Solution
4-Hydroxy-3-(trifluoromethyl)benzaldehyde Reimer-TiemannLack of complete regioselectivity; attack at the electronically similar para-position.Use a method with higher ortho-selectivity like the Duff or MgCl₂ reaction.
2,6-Diformyl-4-(trifluoromethyl)phenol Duff ReactionExcess formylating agent (HMTA) reacting at the second available ortho position.Use a strict 1.0-1.1 molar ratio of HMTA to the phenol.[4]
Polymeric Tar/Resin All methods (under harsh conditions)High temperatures or highly concentrated strong acids promoting polymerization.Use the mildest effective conditions; control temperature carefully.[4]
Chlorinated Byproducts Reimer-TiemannIncomplete hydrolysis of the dichloromethyl intermediate or other side reactions of the carbene.Ensure complete hydrolysis during workup; purify carefully via chromatography.

Experimental Protocols

Protocol 1: Modified Duff Reaction in Trifluoroacetic Acid

This protocol is adapted for deactivated phenols and aims to maximize mono-formylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq).

  • Reagent Addition: Add anhydrous trifluoroacetic acid (TFA) to dissolve the phenol (approx. 5-10 mL per gram of phenol). To this solution, add hexamethylenetetramine (HMTA) (1.1 eq) portion-wise over 15 minutes to control the initial exotherm.

  • Heating: Heat the reaction mixture to 70-80°C and stir.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water. An imine intermediate will precipitate.

  • Hydrolysis: Add an equal volume of 2M sulfuric acid to the aqueous mixture and heat at 100°C for 1 hour to hydrolyze the imine to the aldehyde.

  • Extraction: Cool the mixture and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired this compound.

Protocol 2: Magnesium Chloride-Mediated Ortho-Formylation

This protocol offers high ortho-selectivity and is often higher yielding for this substrate.[1]

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous magnesium chloride (MgCl₂, 2.5 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add 4-(trifluoromethyl)phenol (1.0 eq) followed by paraformaldehyde (2.5 eq). Finally, add anhydrous triethylamine (Et₃N, 5.0 eq) dropwise via a syringe.

  • Heating: Heat the resulting suspension to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitoring: The reaction can be sluggish with this substrate. Monitor by TLC or HPLC until the starting material is consumed (may take 12-24 hours).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding 2M aqueous HCl until the pH is ~1-2.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to yield the highly pure ortho-formylated product.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • Chemistry Notes. (2022).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • Forest Products Laboratory. (n.d.).
  • Organic Syntheses. (2005).
  • ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. [Link]
  • SlidePlayer. (n.d.). Duff Reaction. [Link]
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical Research in Toxicology, 13(4), 267-274. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Suzuki, Y., & Takahashi, H. (1983). Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. Chemical and Pharmaceutical Bulletin, 31(5), 1751-1753. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Allen Career Institute. (n.d.).
  • Royal Society of Chemistry. (2018). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 16(35), 6445-6449. [Link]
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10255-10262. [Link]
  • Organic Syntheses. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
  • UNI ScholarWorks. (1941).
  • Google Patents. (1979).
  • ACS Publications. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. The Journal of Organic Chemistry, 88(15), 10541–10551. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Schiff Base Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing imines (Schiff bases), a cornerstone reaction in organic and medicinal chemistry. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in Schiff base synthesis is a frequent issue, often stemming from the reversible nature of the reaction.[1][2] The formation of an imine from an aldehyde or ketone and a primary amine is an equilibrium process that produces water as a byproduct.[1][3][4] To drive the reaction towards the product side, consider the following critical factors:

  • Water Removal: According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants.[1]

    • Solution: Employ methods to actively remove water as it forms. A Dean-Stark apparatus is a classic and effective tool for azeotropically removing water when using solvents like toluene or benzene.[1][5][6] Alternatively, adding a dehydrating agent such as anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å) directly to the reaction mixture can sequester water and drive the reaction to completion.[1][7]

  • pH Control: The reaction rate is highly dependent on pH.[8][9]

    • The Problem: At a very low (highly acidic) pH, the amine starting material becomes protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl.[8][10] At a neutral or alkaline pH, the initial nucleophilic addition is faster, but the subsequent dehydration of the carbinolamine intermediate, which is the rate-determining step, is slow as it requires acid catalysis.[8][11]

    • The Sweet Spot: A mildly acidic environment (typically pH 4-6) is generally optimal.[7][8] This is usually achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid.[7][8] The exact optimal pH can be substrate-dependent and may require some empirical optimization.[11]

  • Stoichiometry: An incorrect molar ratio of reactants can leave you with unreacted starting material.

    • Solution: Ensure you are using the correct molar equivalents. Sometimes, using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can help push the reaction to completion.[1]

  • Reaction Time and Temperature: The reaction may simply not have reached equilibrium.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][12] If the reaction stalls, consider increasing the reaction time or temperature (e.g., refluxing).[7][13] Microwave-assisted synthesis can also dramatically reduce reaction times and often improve yields.[14]

Q2: My final product is impure, with starting materials still present even after a long reaction time. How can I purify my Schiff base?

Persistent starting material is a common purification challenge, especially if the polarity of the starting material is similar to that of the product.[12]

  • Recrystallization: This is often the most effective method for purifying solid Schiff bases.[12][15][16]

    • Protocol: Experiment with different solvents to find one in which your Schiff base is sparingly soluble at room temperature but highly soluble when hot.[1] Common solvents include ethanol, methanol, acetonitrile, or mixtures like benzene/petroleum ether.[12][15][17] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to yield pure crystals.[1][13]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.

    • Best Practices: Be mindful that silica gel is acidic and can potentially hydrolyze sensitive Schiff bases.[15] Using neutral alumina as the stationary phase is often a safer choice.[15]

  • Washing: If one of the starting materials is in excess and has significantly different solubility properties, a simple solvent wash can be effective. For instance, washing the crude product with a solvent that dissolves the unreacted starting material but not the Schiff base can be a quick purification step.[13]

Q3: My Schiff base seems to be decomposing during workup or storage. What's happening and how can I prevent it?

Schiff bases, particularly those derived from aliphatic aldehydes, can be unstable.[1][15] The primary culprit is hydrolysis, the reverse reaction of formation, where the imine bond is cleaved by water.[1][3]

  • Hydrolytic Instability: The C=N bond is susceptible to cleavage by water, especially under acidic or basic conditions.[3][8][18]

    • Solution:

      • Anhydrous Conditions: Use dry solvents for the reaction and purification steps.[1] If your compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) can help.

      • Neutral pH: During aqueous workups, ensure the pH is neutral before extraction to minimize acid- or base-catalyzed hydrolysis.[8]

      • Proper Storage: Store the purified Schiff base in a sealed container, protected from moisture, and at a low temperature.[15]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.

    • Solution: Avoid excessive heating during purification and storage.[15] If using a rotary evaporator, use a moderate temperature for the water bath.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in Schiff base formation?

The acid catalyst plays a crucial dual role. The overall reaction proceeds in two main steps: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by the dehydration of this intermediate to the imine.[8][19] The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (water), thereby accelerating the rate-limiting dehydration step.[9][19]

Q: How do I choose the right solvent for my reaction?

The choice of solvent can significantly influence reaction rate and yield.[20][21]

  • Aprotic Solvents: Solvents like toluene or benzene are often used in conjunction with a Dean-Stark trap to azeotropically remove water.[5]

  • Protic Solvents: Alcohols like ethanol or methanol are very common as they readily dissolve many amines and aldehydes.[7] However, since they are protic and contain water, driving the reaction to completion might require longer reaction times or the use of a dehydrating agent.

  • Green Chemistry: In some cases, water itself can be used as a solvent, offering an environmentally benign option, often with reduced reaction times and high yields, especially if the product precipitates out of the solution.[5][22]

  • Solvent-Free: Microwave-assisted synthesis can sometimes be performed under solvent-free conditions, which is an excellent green chemistry approach.[14][23]

Q: Can I synthesize a Schiff base without a catalyst?

Yes, the reaction can proceed without a catalyst, especially with highly reactive aldehydes and amines.[2] However, the reaction is often much slower. The inclusion of a catalytic amount of acid is standard practice to ensure a reasonable reaction rate.[7] In some cases, the reaction can also be catalyzed by a base.[24]

Visualizing the Process

To better understand the reaction and troubleshooting workflow, the following diagrams have been created.

Schiff Base Formation Mechanism

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration A Amine (R-NH₂) C Carbinolamine Intermediate A->C Nucleophilic addition B Carbonyl (R'₂C=O) B->C D Protonated Carbinolamine C->D Protonation (H⁺ catalyst) E Imine (Schiff Base) D->E Elimination of Water D->E F H₂O

Caption: The two-step mechanism of acid-catalyzed Schiff base formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Water Is water being removed? Start->Check_Water Check_pH Is the pH mildly acidic (4-6)? Check_Water->Check_pH Yes Implement_Water_Removal Use Dean-Stark trap or add dehydrating agent. Check_Water->Implement_Water_Removal No Check_Time_Temp Is reaction time/temp sufficient? Check_pH->Check_Time_Temp Yes Adjust_pH Add catalytic amount of weak acid (e.g., AcOH). Check_pH->Adjust_pH No Increase_Time_Temp Increase reflux time or temperature. Monitor by TLC. Check_Time_Temp->Increase_Time_Temp No End Yield Improved Check_Time_Temp->End Yes Implement_Water_Removal->Check_pH Adjust_pH->Check_Time_Temp Increase_Time_Temp->End

Caption: A logical workflow for troubleshooting low Schiff base yield.

Data Summary: Reaction Conditions

The efficiency of Schiff base synthesis is highly dependent on the chosen methodology. Microwave irradiation, for example, often provides significant advantages in terms of reaction time and yield compared to conventional heating.

ReactantsMethodSolvent/CatalystPower (W) / Temp (°C)TimeYield (%)Reference
Salicylaldehyde and AnilineConventional HeatingCashew shell extract70 °C45 minTrace[14]
Salicylaldehyde and AnilineMicrowave IrradiationCashew shell extract600 W80 sec88.27[14]
2-hydroxy-3-methoxy benzaldehyde and Phenyl ureaConventional HeatingGlacial acetic acidReflux60 min82[14]
2-hydroxy-3-methoxy benzaldehyde and Phenyl ureaMicrowave IrradiationMethanol450 W15 min90[14]

Experimental Protocol: General Synthesis of a Schiff Base

This protocol provides a generalized, robust starting point for the synthesis of a Schiff base using conventional heating with a Dean-Stark trap.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Primary Amine (1.0-1.1 eq)

  • Toluene (or another suitable azeotropic solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid or glacial acetic acid, ~0.02 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and recrystallization (e.g., ethyl acetate, hexanes, ethanol)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap[6]

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

  • Reagent Addition: To the flask, add the aldehyde/ketone (1.0 eq), the primary amine (1.0-1.1 eq), and the acid catalyst. Add enough toluene to ensure the reactants are dissolved and the mixture can be stirred effectively.

  • Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow and return to the reaction flask.[6]

  • Monitoring: Continue refluxing until water no longer collects in the trap and TLC analysis indicates the consumption of the limiting starting material.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Workup (if necessary): Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system.[15][16] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or desiccator.

References

  • How to purify Schiff base product? - ResearchGate. (n.d.).
  • Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization - Inventi Journals. (n.d.).
  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - MDPI. (n.d.).
  • Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs - PubMed. (1983). Archives of Biochemistry and Biophysics, 223(2), 453-457. [Link]
  • How to purify Schiff base? - ResearchGate. (n.d.).
  • Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.).
  • Effect of solvent on the Schiff Base yield Reaction conditions - ResearchGate. (n.d.).
  • Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base - Oriental Journal of Chemistry. (1992). Oriental Journal of Chemistry, 8(3). [Link]
  • Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2020).
  • Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine - YouTube. (2020).
  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices | Crystal Growth & Design - ACS Publications. (2024). Crystal Growth & Design. [Link]
  • On the Mechanism of Schiff Base Formation and Hydrolysis | Journal of the American Chemical Society. (1962). Journal of the American Chemical Society, 84(17), 3344-3351. [Link]
  • Schiff base - Wikipedia. (n.d.).
  • Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices | Crystal Growth & Design - ACS Publications. (2024). Crystal Growth & Design. [Link]
  • Imine formation - Chemistry LibreTexts. (2020).
  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)-2-aminobenzothiazoles - ResearchGate. (n.d.).
  • imine preparation & formation mechanism - YouTube. (2020).
  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.).
  • Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents. (n.d.).
  • A proposed mechanism for the synthesis of a Schiff base. - ResearchGate. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? | ResearchGate. (n.d.).
  • Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.).
  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.).
  • What are the conditions used for schiff base reaction? - ResearchGate. (n.d.).
  • Hydrolytically stable Schiff base as highly sensitive aluminium sensor - ResearchGate. (n.d.).
  • Formation of imines and enamines (video) - Khan Academy. (n.d.).
  • A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(8), 1014-1022. [Link]
  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents | Semantic Scholar. (2019). PeerJ Organic Chemistry. [Link]
  • Schiff Base Synthesis Experiment_0.docx - IONiC / VIPEr. (n.d.).
  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (n.d.).
  • Optimization of the Model Reaction Conditions for the Preparation - ResearchGate. (n.d.).
  • How do I increase Schiff's base yield? - ResearchGate. (n.d.).
  • A Capstone Review on Synthetic Methods and Applications of Schiffs Bases. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(8), 1014-1022. [Link]
  • Dean–Stark apparatus - Wikipedia. (n.d.).
  • Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. (2022).
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. (n.d.).
  • synthesis of an imine or Schiff base - laboratory experiment - YouTube. (2022).
  • optimization of reaction parameters for metal ion binding properties of a novel schiff base - ResearchGate. (2020).
  • 256 questions with answers in SCHIFF BASES | Science topic - ResearchGate. (n.d.).
  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. (n.d.).
  • schiff bases synthesis: Topics by Science.gov. (n.d.).

Sources

Technical Support Center: Stability of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent, particularly concerning its stability in acidic environments. Here, we address common questions and troubleshooting scenarios encountered during its use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: The primary stability concerns for this compound in the presence of acid revolve around the reactivity of the aldehyde functional group and the potential for reactions involving the aromatic ring, influenced by the hydroxyl and trifluoromethyl substituents. Key potential issues include:

  • Acid-catalyzed polymerization or self-condensation: Aldehydes can undergo self-condensation reactions, such as the aldol condensation, which can be catalyzed by acids. This can lead to the formation of oligomeric or polymeric byproducts, reducing the purity and yield of your desired reaction.

  • Oxidation: While the aldehyde is already in a partially oxidized state, strong acidic and oxidizing conditions could potentially lead to its conversion to the corresponding carboxylic acid, 2-hydroxy-5-(trifluoromethyl)benzoic acid.

  • Reactions with nucleophiles: In an acidic medium, the aldehyde carbonyl group is activated towards nucleophilic attack. If nucleophiles are present in your reaction mixture (e.g., water, alcohols), this can lead to the formation of hydrates or acetals, respectively.

Q2: I am observing a color change in my acidic reaction mixture containing this compound. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, often indicates the formation of degradation products or polymeric materials. The formation of conjugated systems through self-condensation reactions can result in colored byproducts. It is crucial to characterize these impurities to understand the degradation pathway.

Q3: How can I monitor the stability of this compound in my reaction?

A3: The stability of this compound can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the disappearance of the starting material and the appearance of any degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like 0.1% trifluoroacetic acid) is a good starting point.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and straightforward way to qualitatively assess the progress of your reaction and check for the formation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction in real-time or to analyze aliquots taken at different time points. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and changes in the aromatic region can indicate degradation. The ¹⁹F NMR signal of the CF₃ group can also be monitored for any changes in its chemical environment.

Troubleshooting Guides

Scenario 1: Unexpected Side Product Formation

Problem: You are observing a significant amount of an unknown side product in your reaction, which is performed under acidic conditions.

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the side product using chromatography (e.g., flash chromatography or preparative HPLC) and characterize it using techniques like Mass Spectrometry (MS) and NMR to determine its structure. This will provide insight into the degradation pathway.

  • Re-evaluate Acid Concentration: The concentration of the acid catalyst can significantly impact the rate of side reactions. Consider running the reaction with a lower concentration of acid or using a milder acid.

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of degradation. If possible, run your reaction at a lower temperature.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the formation of acid-mediated byproducts.

Scenario 2: Low Yield and Recovery of Starting Material

Problem: Your reaction is sluggish, and you recover a significant amount of unreacted starting material, or the overall yield is low.

Troubleshooting Steps:

  • Assess Purity of Starting Material: Ensure the this compound you are using is of high purity. Impurities can inhibit the reaction or lead to side reactions.

  • Consider Acetal Formation: If your reaction is performed in an alcohol solvent, the formation of a stable acetal could be consuming your starting material. Consider using an aprotic solvent. If water is present, hydrate formation is also a possibility.

  • Optimize Reaction Conditions: Systematically vary the reaction parameters, including temperature, reaction time, and catalyst loading, to find the optimal conditions for your desired transformation while minimizing degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific acidic condition.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄, TFA)

  • Solvent (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare the Acidic Solution: Prepare the desired acidic solution by diluting the acid in the chosen solvent.

  • Initiate the Stability Study: Add a known volume of the stock solution to the acidic solution at a controlled temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench and Dilute: Immediately quench the reaction in the aliquot (if necessary) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the peak area of this compound and any new peaks that appear over time.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.

Data Presentation:

Time (hours)Peak Area of this compound% RemainingPeak Area of Degradation Product 1
01,250,0001000
11,187,5009550,000
21,125,00090100,000
41,000,00080200,000
8812,50065350,000
24437,50035600,000

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_pathways Potential Acid-Catalyzed Reactions A This compound B Polymerization/ Self-Condensation A->B [H+] C Oxidation to Carboxylic Acid A->C [H+], Oxidant D Acetal/Hemiacetal Formation (with ROH) A->D [H+], ROH

Caption: Potential acid-catalyzed reaction pathways for this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solution of Compound C Initiate Reaction at Controlled Temperature A->C B Prepare Acidic Medium B->C D Collect Aliquots at Time Points C->D E Quench and Dilute Samples D->E F Analyze by HPLC E->F G Plot % Remaining vs. Time F->G

Caption: A typical experimental workflow for assessing the stability of a compound under specific conditions.

References

  • While no specific literature on the stability of this compound in acidic conditions was found, general principles of organic chemistry regarding the reactivity of aldehydes are well-established in standard textbooks. For further reading on aldehyde chemistry, please consult a comprehensive organic chemistry textbook. The handling and safety information for similar compounds can be found in the safety data sheets (SDS) provided by chemical suppliers.[1][2][3][4] Information on the physical properties of this compound is available from various chemical suppliers.[5][6][7][8][9][10][11][12]

Technical Support Center: Stability and Handling of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde in Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in basic reaction conditions. Our goal is to provide you with the expertise and practical insights needed to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Reactivity Profile

This compound is a valuable reagent in organic synthesis, prized for its unique electronic properties stemming from the interplay of the hydroxyl, aldehyde, and trifluoromethyl functional groups.[1] However, this same combination of functionalities presents specific challenges when the molecule is subjected to basic conditions. The electron-withdrawing nature of both the aldehyde and the trifluoromethyl group increases the acidity of the phenolic proton, making the molecule susceptible to deprotonation. While this can be a desired step in many reactions, it also initiates potential degradation pathways. This guide will walk you through the most common stability issues, their underlying chemical mechanisms, and strategies for mitigation.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound under basic conditions.

Issue 1: My reaction mixture turns brown/dark, and I observe a significant decrease in the yield of my desired product.

Possible Cause: This is a strong indicator of decomposition of the starting material. Under basic conditions, especially with strong bases like NaOH or KOH, this compound can undergo two primary degradation pathways: Hydrolysis of the Trifluoromethyl Group and the Cannizzaro Reaction.

In-depth Explanation:

  • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group, while generally considered stable, can be susceptible to hydrolysis under basic conditions, particularly when attached to an aromatic ring with activating groups.[2][3] The electron-withdrawing nature of the aldehyde and the phenoxide formed in basic media facilitates nucleophilic attack by hydroxide ions on the carbon atom of the -CF3 group. This step-wise hydrolysis ultimately cleaves the C-F bonds, leading to the formation of 2-hydroxy-5-carboxybenzaldehyde and fluoride ions. This degradation pathway is often pH and temperature-dependent. Studies on analogous trifluoromethylphenols have shown that hydrolysis can occur in aqueous solutions with a pH as low as 7.[2][3]

  • Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, this compound is a prime candidate for the Cannizzaro reaction in the presence of a strong base.[4][5] This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (2-hydroxy-5-(trifluoromethyl)benzyl alcohol), and a second molecule is oxidized to the carboxylic acid (2-hydroxy-5-(trifluoromethyl)benzoic acid).[4][6][7] This reaction is typically second order in the aldehyde and first order in the base, meaning that higher concentrations of both will accelerate this undesired side reaction.[5]

Troubleshooting Protocol:

  • Base Selection:

    • Avoid Strong, Nucleophilic Bases: Steer clear of strong, aqueous bases like NaOH and KOH, especially at elevated temperatures.

    • Consider Weaker, Non-Nucleophilic Bases: For reactions requiring a base, opt for weaker inorganic bases such as NaHCO3, K2CO3, or Cs2CO3. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also excellent alternatives, as they are less likely to act as nucleophiles.

  • Temperature Control:

    • Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. Degradation pathways are often significantly accelerated at higher temperatures.

  • Reaction Monitoring:

    • Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of your starting material and the appearance of any side products. This will help you to identify the onset of degradation and optimize your reaction time.

Issue 2: I am seeing two new major spots on my TLC/peaks in my LC-MS that I cannot account for.

Possible Cause: If you are using a strong base, these new products are likely the result of a Cannizzaro reaction.

In-depth Explanation: The Cannizzaro reaction will produce two distinct molecules with different polarities: 2-hydroxy-5-(trifluoromethyl)benzyl alcohol and 2-hydroxy-5-(trifluoromethyl)benzoic acid. The alcohol will be less polar than the carboxylic acid.

Troubleshooting Protocol:

  • Characterization of Byproducts:

    • Isolate the byproducts if possible and characterize them using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm their identities. The expected spectral data for the alcohol would show a new CH2 peak, while the carboxylic acid would exhibit a characteristic broad OH peak in the ¹H NMR spectrum and a carboxylic acid carbonyl signal in the ¹³C NMR spectrum.

  • Reaction Condition Adjustment:

    • As with the first issue, the primary solution is to modify your reaction conditions. Switch to a weaker, non-nucleophilic base and maintain a low reaction temperature.

  • Crossed Cannizzaro Reaction as a Potential Strategy (Advanced): In some instances, if the aldehyde functionality is intended to be reduced, a "sacrificial" aldehyde like formaldehyde can be used in a crossed Cannizzaro reaction. Formaldehyde is more readily oxidized, which would drive the reduction of your more valuable this compound to the corresponding alcohol.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for reactions involving this compound?

A1: While a precise "safe" pH range is highly dependent on the specific reaction conditions (solvent, temperature, reaction time), it is advisable to maintain the pH below 10 if possible. Studies on similar compounds show that the rate of trifluoromethyl group hydrolysis increases significantly in more alkaline conditions.[2][3] For reactions that do not require deprotonation of the phenol, maintaining a neutral to slightly acidic pH is ideal.

Q2: Are there any recommended solvents to improve the stability of this compound in the presence of a base?

A2: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally preferred over protic solvents like water or alcohols when using strong bases. Aprotic solvents can temper the reactivity of the base and may reduce the rate of hydrolysis of the trifluoromethyl group.

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. An inert atmosphere (e.g., under argon or nitrogen) is also recommended for long-term storage to prevent slow oxidation of the aldehyde.

Q4: Can the trifluoromethyl group be used to my advantage in reaction design?

A4: Absolutely. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, which can be beneficial in certain nucleophilic aromatic substitution reactions (though this is less common for this specific molecule).[8] It also significantly impacts the acidity of the phenolic proton, allowing for selective deprotonation under milder basic conditions than would be required for a non-fluorinated analogue.

Data Summary Table

ParameterValue/RecommendationSource
Incompatible Bases Strong, nucleophilic bases (e.g., NaOH, KOH, LiOH)General Chemical Principles
Recommended Bases Weaker, non-nucleophilic bases (e.g., K2CO3, NaHCO3, TEA, DIPEA)General Chemical Principles
Potential Degradation Pathways 1. Hydrolysis of -CF3 group2. Cannizzaro Reaction[2][3][4][5]
Key Degradation Products 2-hydroxy-5-carboxybenzaldehyde, Fluoride ions, 2-hydroxy-5-(trifluoromethyl)benzyl alcohol, 2-hydroxy-5-(trifluoromethyl)benzoic acid[2][3][4]
Recommended Storage Cool, dry, well-ventilated, under inert atmosphere, away from basesGeneral Safety Guidelines

Visualizing the Degradation Pathways

To further clarify the potential stability issues, the following diagrams illustrate the key degradation pathways of this compound in basic conditions.

G cluster_0 Troubleshooting Workflow start Experiment with this compound + Base issue Observe Low Yield / Dark Color / Unexpected Products start->issue pathway1 Hypothesis 1: -CF3 Hydrolysis issue->pathway1 Strong or Aqueous Base? pathway2 Hypothesis 2: Cannizzaro Reaction issue->pathway2 Strong Base? solution1 Action: - Use weaker, non-nucleophilic base - Lower reaction temperature pathway1->solution1 solution2 Action: - Confirm products (Alcohol + Acid) - Switch to weaker base pathway2->solution2 outcome Successful Reaction solution1->outcome solution2->outcome

Caption: A troubleshooting decision tree for experiments involving this compound under basic conditions.

G cluster_1 Pathway 1: Hydrolysis of the Trifluoromethyl Group cluster_2 Pathway 2: Cannizzaro Reaction A This compound B Phenoxide Intermediate A->B + Base (-H+) C Nucleophilic Attack by OH- B->C OH- D Stepwise Hydrolysis C->D E 2-Hydroxy-5-carboxybenzaldehyde + 3F- D->E F 2 x this compound G Nucleophilic Attack by OH- on Aldehyde F->G + Strong Base (e.g., NaOH) H Hydride Transfer G->H I 2-Hydroxy-5-(trifluoromethyl)benzyl alcohol + 2-Hydroxy-5-(trifluoromethyl)benzoic acid H->I

Caption: The two primary degradation pathways for this compound in basic conditions.

References

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 2025. [Link]
  • Cannizzaro reaction. Wikipedia. [Link]
  • Cannizzaro Reaction. GeeksforGeeks. [Link]
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing. [Link]
  • Cannizzaro Reaction Mechanism.
  • Cannizzaro Reaction Mechanism. Allen Career Institute. [Link]
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
  • Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry | Khan Academy. YouTube. [Link]
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [Link]
  • Cas 210039-65-9, this compound. LookChem. [Link]
  • CAS#:210039-65-9 | this compound | Chemsrc. ChemSrc. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This molecule is a crucial building block in the pharmaceutical and agrochemical industries, valued for the unique properties conferred by its trifluoromethyl, hydroxyl, and aldehyde functional groups.[1] However, transitioning its synthesis from the laboratory bench to a multi-kilogram scale introduces significant challenges that can impact yield, purity, and operational safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into common issues encountered during scale-up, framed in a practical question-and-answer format. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring your scale-up process is both efficient and self-validating.

Frequently Asked Questions (FAQs): Synthetic Route & Troubleshooting

This section addresses the most common challenges encountered during the synthesis. We will focus primarily on the Reimer-Tiemann reaction, as it is a frequently employed method for this type of ortho-formylation, despite its inherent scale-up complexities.

Q1: What are the primary synthetic routes for producing this compound, and what are the key scale-up considerations for each?

A1: The two most common methods for the ortho-formylation of the starting material, 4-(trifluoromethyl)phenol, are the Reimer-Tiemann reaction and the Duff reaction .

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene (:CCl₂) as the electrophile, which then formylates the phenoxide ring.[2][3] It is often chosen for its use of inexpensive reagents. However, its scale-up is challenging due to thermal control issues, the handling of a biphasic system, and potential side reactions.[4]

  • Duff Reaction: This route employs hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) to install the formyl group, typically with high ortho-selectivity.[5][6] While it can avoid some of the hazards of the Reimer-Tiemann reaction, it can suffer from di-formylation side reactions and may require longer reaction times or harsher acidic conditions, which can be corrosive to standard reactors.[7][8][9]

The choice between them at scale often depends on a facility's specific capabilities regarding heat management, materials handling, and purification capacity. This guide will focus on troubleshooting the more commonly attempted, yet challenging, Reimer-Tiemann route.

Q2: My Reimer-Tiemann reaction yield is low, with a significant amount of the para-isomer being formed. How can I improve the yield and ortho-selectivity?

A2: This is a classic challenge. The Reimer-Tiemann reaction's selectivity is governed by the interaction between the electron-rich phenoxide and the dichlorocarbene electrophile.[2][4] The ortho-position is electronically favored, but several factors can undermine this preference during scale-up.

Causality & Troubleshooting Steps:

  • Inadequate Phenoxide Formation: The reaction requires the deprotonation of 4-(trifluoromethyl)phenol to the more nucleophilic phenoxide. Incomplete deprotonation slows the desired reaction, allowing side reactions to dominate.

    • Solution: Ensure at least 3-4 equivalents of a strong base (e.g., NaOH, KOH) are used. The base not only generates the phenoxide but is also consumed in the generation of dichlorocarbene and subsequent hydrolysis steps.[10][11]

  • Poor Phase Mixing: The reaction is biphasic (aqueous NaOH and organic chloroform).[2] Dichlorocarbene is generated in the organic phase or at the interface and must react with the phenoxide, which may reside predominantly in the aqueous phase. Poor mixing starves the reaction of one of the key reactants.

    • Solution: High-torque overhead mechanical stirring is essential. Baffled reactors can improve turbulent mixing and increase the interfacial surface area. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can shuttle the phenoxide into the organic phase, improving reaction rates and selectivity.

  • Suboptimal Temperature: While heat is needed to initiate the reaction, excessive temperatures can lead to decomposition of the carbene and product, forming tars.[4]

    • Solution: Maintain a consistent reaction temperature, typically around 60-70°C.[11][12] Implement a controlled heating ramp and ensure the reactor's cooling system can handle the exotherm once the reaction initiates.

ParameterLab Scale (Typical)Pilot Scale (Recommended)Rationale
Base (NaOH) Equiv. 2.0 - 3.03.0 - 4.0Ensures complete phenoxide formation and drives reaction equilibrium.
Temperature 65°C (oil bath)60 - 65°C (jacketed)Balances reaction rate against thermal decomposition.[4]
Mixing Vigorous magnetic stirHigh-torque mechanicalCritical for overcoming mass transfer limitations in biphasic systems.[2]
Phase Transfer Cat. OptionalRecommendedImproves interaction between aqueous phenoxide and organic carbene.
Q3: The reaction is dangerously exothermic and difficult to control in our 100L reactor. What strategies can we implement for better thermal management?

A3: The initiation phase of the Reimer-Tiemann reaction is notoriously exothermic and a primary safety concern during scale-up.[4] A thermal runaway can occur if the heat generated exceeds the reactor's cooling capacity.[13]

Causality & Mitigation Strategies:

  • Rapid Reagent Addition: Adding the chloroform too quickly to the hot phenoxide solution leads to a rapid, uncontrolled generation of dichlorocarbene and a corresponding spike in heat.

    • Solution: Employ a semi-batch process. Add the chloroform slowly and sub-surface via a dip tube over several hours using a metering pump. This makes the rate of the reaction (and heat generation) dependent on the rate of addition, which is easily controlled.

  • Insufficient Cooling Capacity: Standard jacketed reactors may not provide sufficient heat transfer surface area relative to the increased reaction volume.[13]

    • Solution: Ensure the heat transfer fluid is at its lowest possible temperature before starting the chloroform addition. If possible, use a reactor with a higher surface-area-to-volume ratio or one with internal cooling coils.

  • Starting Material Instability: The starting material, 4-(trifluoromethyl)phenol, can spontaneously hydrolyze in aqueous buffer at physiological pH to form a reactive quinone methide intermediate, which can lead to decomposition and unexpected exotherms.[14]

    • Solution: Prepare the phenoxide solution just before use and proceed with the chloroform addition without unnecessary delays. Monitor for any unusual color changes or off-gassing before the reaction is intended to start.

G

Q4: What are the critical safety precautions for handling chloroform and strong bases at a multi-kilogram scale?

A4: Safety is paramount. Both chloroform and strong bases like sodium hydroxide pose significant hazards that are amplified at scale.

  • Chloroform (CHCl₃):

    • Toxicity: Chloroform is a suspected carcinogen and can damage the liver, kidneys, and central nervous system upon inhalation, ingestion, or skin absorption.[15]

    • Handling: All transfers and reactions must be conducted in a well-ventilated area, preferably within a closed system (e.g., using pumps and dedicated transfer lines). Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton® or laminate), splash goggles, face shields, and respiratory protection if closed-system handling is not possible.[16][17]

    • Reactivity: Chloroform reacts vigorously with strong bases and certain metals like aluminum and magnesium, which can cause fires or explosions.[15] Ensure the reactor and all fittings are made of compatible materials (e.g., glass-lined steel, Hastelloy).

  • Sodium Hydroxide (NaOH):

    • Corrosivity: NaOH is highly corrosive and can cause severe chemical burns to skin and eyes.

    • Handling: Use PPE including gauntlet-style neoprene or PVC gloves, chemical splash goggles, and a face shield. When preparing aqueous solutions, always add NaOH slowly to water with good stirring to dissipate the significant heat of dissolution. Never add water to solid NaOH.

  • Phosgene Formation: A hidden danger is that chloroform can decompose in the presence of heat or light to form highly toxic phosgene gas.[16] Ensure reactions are conducted away from direct sunlight and that any vapor emissions are directed through a suitable scrubber system.

Experimental Protocol: Lab-Scale Reimer-Tiemann Synthesis

This protocol provides a baseline for process development and scale-up studies.

Materials:

  • 4-(Trifluoromethyl)phenol (1.0 eq)

  • Sodium Hydroxide (4.0 eq)

  • Chloroform (3.0 eq)

  • Toluene

  • Hydrochloric Acid (for work-up)

  • Deionized Water

Procedure:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a condenser, a thermocouple, and a liquid addition funnel (or pump inlet).

  • Phenoxide Formation: Charge the reactor with water and sodium hydroxide. Stir until all solids are dissolved. Carefully add the 4-(trifluoromethyl)phenol. The mixture will warm up.

  • Temperature Adjustment: Heat the mixture to 60°C using the reactor jacket.

  • Chloroform Addition: Once the temperature is stable, begin the slow, dropwise addition of chloroform over 2-3 hours. A dark color will develop. Maintain the internal temperature between 60-65°C throughout the addition. The reaction is exothermic, so cooling may be required.

  • Reaction: After the addition is complete, hold the reaction mixture at 65°C for an additional 2-3 hours, or until TLC/HPLC analysis shows consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully distill off the excess chloroform under reduced pressure, ensuring vapors are properly trapped and scrubbed.

    • Add toluene to the remaining aqueous slurry.

    • Cool the mixture in an ice bath and slowly acidify with concentrated HCl to pH ~2.

    • Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

G

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chloroform.
  • Suri, S. (n.d.). Duff Reaction. Cambridge University Press.
  • Quora. (2018, September 21). What happen when chloroform is allowed to react with NaOH solution?
  • SynArchive. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • PharmD Guru. (n.d.). REIMER TIEMANS REACTION.
  • L.S. College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
  • LookChem. (n.d.). Cas 210039-65-9, this compound.
  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
  • ResearchGate. (n.d.). Scale-up reaction and synthetic utility.
  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chloroform-d.
  • GOV.UK. (2024, August 6). Chloroform: general information.
  • Lo, H. H., & Dahms, A. S. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical research in toxicology, 13(4), 281–288. [Link]
  • Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation.

Sources

Technical Support Center: Purification of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (CAS 210039-65-9). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate and require robust methods to achieve high purity.[1] Crude this compound, often synthesized via formylation reactions like the Duff or Reimer-Tiemann, can contain a variety of impurities that may interfere with subsequent synthetic steps.[2][3]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My recrystallized product is an oil or fails to crystallize. What's causing this and how can I fix it?

A1: "Oiling out" or failure to crystallize is a common issue that typically points to problems with solvent choice, cooling rate, or the presence of significant impurities that depress the melting point.[4]

Potential Causes & Solutions:

  • Improper Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains highly soluble even when cooled, crystallization will not occur.

    • Solution: If you are using a single solvent system and observing high solubility, you may need to switch to a different solvent or employ a binary solvent system. A good approach is to dissolve the crude product in a "soluble" solvent (e.g., ethyl acetate, acetone) and then add a "poor" solvent (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the soluble solvent to clarify and then allow it to cool slowly.[4]

  • Cooling Rate is Too Rapid: Fast cooling encourages rapid precipitation rather than slow crystal lattice formation, often trapping impurities and leading to an amorphous solid or oil.[4]

    • Solution: Ensure the crystallization flask is allowed to cool to room temperature slowly before being placed in an ice bath. Insulating the flask can promote slower cooling and the formation of purer crystals.

  • High Impurity Load: A large amount of impurities can significantly lower the melting point of the mixture, causing it to separate as a liquid (oil) at a temperature where the pure compound would normally crystallize.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities.[5] Alternatively, a liquid-liquid extraction to remove acidic or basic impurities can be highly effective.

Table 1: Suggested Solvents for Recrystallization
Solvent/SystemTypeRationale & Comments
TolueneSingleAromatic solvent, good for compounds with moderate polarity.
Heptane/Ethyl AcetateBinaryA common nonpolar/polar system offering fine-tunable solvating power.
Dichloromethane/HexaneBinaryGood for moderately polar solids. Evaporates easily.
Water/EthanolBinaryIf the compound has some water solubility, this can be effective.[6]
Q2: I'm seeing significant streaking or tailing of my compound during TLC analysis and column chromatography. How can I improve the separation?

A2: Streaking or tailing on silica gel is a classic sign of a strong interaction between your compound and the stationary phase. For this compound, both the phenolic hydroxyl group and the aldehyde can contribute to this issue. Silica gel is acidic and can interact with basic sites or, in this case, form strong hydrogen bonds.[7]

Potential Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can lead to decomposition or irreversible adsorption of sensitive aldehydes.[5][8]

    • Solution 1 (Eluent Modification): Add a small amount (0.5-1%) of a modifier to your eluent system.

      • Acetic Acid: To suppress deprotonation of the phenolic hydroxyl group, reducing its interaction with silica and sharpening the peak.

      • Triethylamine: To neutralize acidic sites on the silica, which can be useful if your aldehyde is particularly sensitive. However, this can sometimes make the column more polar.

    • Solution 2 (Alternative Stationary Phase): If eluent modification fails, consider a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying compounds that are sensitive to acidic conditions.[5]

Q3: My purified product is contaminated with the starting material, 4-(trifluoromethyl)phenol. What is the best way to remove it?

A3: Separating the product from the starting phenol can be challenging due to their similar polarities. While careful column chromatography can work, a more efficient method is to leverage the unique reactivity of the aldehyde functional group.

Recommended Solution: Bisulfite Extraction

This classical chemical separation technique is highly selective for aldehydes.[9]

  • Mechanism: Sodium bisulfite (NaHSO₃) reacts with the aldehyde to form a water-soluble bisulfite adduct. The unreacted phenol and other non-aldehyde impurities will not react and will remain in the organic phase.

  • Procedure: The crude mixture is dissolved in a suitable organic solvent (like diethyl ether or MTBE) and washed with a saturated aqueous solution of sodium bisulfite. The aqueous layer, containing the aldehyde adduct, is then separated. The aldehyde can be regenerated from the aqueous layer by adding a mild acid or base, causing the adduct to break down and the pure aldehyde to precipitate or be extracted back into an organic solvent.[9][10]

Q4: My final product is contaminated with 2-Hydroxy-5-(trifluoromethyl)benzoic acid. How did this happen and how do I remove it?

A4: Benzaldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH).[8] This can happen during the reaction, workup, or even during storage if the compound is exposed to air.

Recommended Solution: Basic Liquid-Liquid Extraction

The carboxylic acid impurity is significantly more acidic than the phenolic hydroxyl group on your product. This difference in acidity can be exploited for a simple and effective separation.[11]

  • Procedure:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired phenolic aldehyde will remain in the organic layer.

    • Separate the layers and then wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities from a Duff synthesis of this compound?

    • A: The Duff reaction uses hexamethylenetetramine (HMTA) and an acid catalyst on a phenol.[3] Common impurities include unreacted 4-(trifluoromethyl)phenol, polymeric resin byproducts from phenol-formaldehyde reactions, and potentially di-formylated products if reaction conditions are not well-controlled.[2][12]

  • Q: Can I use distillation for purification?

    • A: While the compound has a reported boiling point of 204.5 °C at atmospheric pressure, distillation is often not the preferred method.[13] The high temperature required can lead to decomposition or polymerization. If distillation is attempted, it should be performed under high vacuum to lower the boiling point significantly.

  • Q: My purified solid is pale yellow. Does this indicate an impurity?

    • A: Pure this compound is typically a white to pale yellow solid.[1] A pale yellow color does not necessarily indicate significant impurity. However, a darker yellow or brown color may suggest the presence of oxidized or polymeric impurities. Purity should always be confirmed by analytical methods like NMR, HPLC, or GC-MS.

  • Q: How should I store the purified compound to prevent oxidation to the carboxylic acid?

    • A: To minimize oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and kept in a cool, dry place.

Visualized Workflows and Logic

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting a purification method based on the nature of the impurities identified in the crude product.

Purification_Decision_Tree Start Crude this compound TLC Analyze by TLC/¹H NMR Start->TLC Impurity_Type What is the main impurity? TLC->Impurity_Type Phenol Starting Phenol Impurity_Type->Phenol Acid Carboxylic Acid Impurity_Type->Acid Multiple Multiple Spots / Baseline Impurity_Type->Multiple Slight Slightly Impure (Main Spot) Impurity_Type->Slight Bisulfite Bisulfite Extraction Phenol->Bisulfite Base_Wash Basic Wash (NaHCO₃) Acid->Base_Wash Column Column Chromatography Multiple->Column Recrystallize Recrystallization Slight->Recrystallize Final_Product Pure Product Bisulfite->Final_Product Base_Wash->Final_Product Column->Recrystallize Recrystallize->Final_Product Recrystallize->Final_Product

Caption: A decision tree for selecting the optimal purification method.

Workflow for Bisulfite Extraction

This diagram illustrates the step-by-step process for selectively removing the aldehyde product from a mixture of impurities.

Bisulfite_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude 1. Dissolve Crude Product in Organic Solvent (e.g., Ether) Wash 2. Add Saturated Aq. NaHSO₃ and Shake Vigorously Crude->Wash Separate1 3. Separate Layers Wash->Separate1 Impurities Impurities in Organic Layer (Discard or Analyze) Separate1->Impurities Adduct 4. Aqueous Layer with Water-Soluble Bisulfite Adduct Separate1->Adduct Regenerate 5. Regenerate Aldehyde (Add Mild Acid or Base) Adduct->Regenerate Extract 6. Extract Pure Aldehyde with Fresh Organic Solvent Regenerate->Extract Purified 7. Dry and Evaporate Solvent to Yield Pure Product Extract->Purified

Caption: Workflow for purification via bisulfite adduct formation.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the product. If streaking is observed, add 0.5% acetic acid to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column, applying gentle positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or binary solvent system (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Selective Purification via Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude material (e.g., 10 grams) in a suitable organic solvent like diethyl ether (100 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite (50 mL). Shake the funnel vigorously for 5-10 minutes, venting frequently.[9] A white precipitate of the adduct may form at the interface.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a flask. Wash the organic layer two more times with the NaHSO₃ solution, combining all aqueous extracts. The organic layer now contains non-aldehyde impurities and can be discarded.

  • Regeneration: Place the combined aqueous extracts in a flask and, while stirring, add 10% aqueous sodium hydroxide or hydrochloric acid until the solution is basic or acidic, which will decompose the adduct. The pure aldehyde should precipitate or form an oily layer.

  • Final Isolation: Extract the regenerated aldehyde with fresh diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to obtain the pure product.

References

  • Chemsrc. (n.d.). CAS# 210039-65-9 | this compound.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • LookChem. (n.d.). Cas 210039-65-9, this compound.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Pragati Chemicals. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • ResearchGate. (2021). How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?
  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Wikipedia. (n.d.). Duff reaction.
  • Grokipedia. (n.d.). Duff reaction.
  • Cambridge University Press. (n.d.). Duff Reaction.

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing solvent systems in reactions involving 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. The unique electronic properties of this aromatic aldehyde, stemming from the interplay between the hydroxyl, aldehyde, and trifluoromethyl groups, necessitate a careful and informed approach to solvent choice to ensure high yield and purity of your desired products.

Introduction to this compound

This compound is a versatile chemical intermediate characterized by the presence of a hydroxyl group, an aldehyde function, and a strongly electron-withdrawing trifluoromethyl group on the benzene ring.[1] This substitution pattern significantly influences its reactivity. The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. The adjacent hydroxyl group can participate in intramolecular hydrogen bonding and can also be deprotonated, influencing the molecule's solubility and reactivity in different solvent environments.

This guide provides a structured approach to solvent system optimization through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by scientific literature.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Solubility and Initial Solvent Selection

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a white to pale yellow solid that is generally soluble in most organic solvents.[1] However, its polarity, influenced by the hydroxyl group, means that it has limited solubility in nonpolar solvents.

  • Recommended Solvents: For initial trials, consider polar aprotic solvents like acetonitrile, or chlorinated solvents like chloroform, where it is reported to be slightly soluble.[2][3] For reactions, common solvents such as ethanol, N,N-dimethylformamide (DMF), and toluene are often employed, depending on the reaction type and temperature requirements.[4][5][6]

  • Troubleshooting Poor Solubility:

    • Gentle Warming: In many cases, gentle heating can significantly improve solubility. Always check the compound's melting point (59-60 °C) to avoid decomposition.[2]

    • Solvent Mixtures: Employing a co-solvent system can be effective. For instance, a mixture of a highly polar solvent with a less polar one can modulate the overall solvent polarity to achieve complete dissolution of all reactants.

    • Sonication: In some instances, ultrasonic agitation can aid in dissolving stubborn solids.

Q2: How does the choice of a protic vs. aprotic solvent affect my reaction?

A2: The choice between a protic and an aprotic solvent is critical and depends heavily on the reaction mechanism.

  • Protic Solvents (e.g., ethanol, methanol, water): These solvents possess a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors.

    • Advantages: They can stabilize charged intermediates and are often good at dissolving polar reactants. In reactions like the Knoevenagel condensation, protic solvents can facilitate proton transfer steps.[7]

    • Disadvantages: Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their reactivity.[8] They can also react with highly reactive reagents.

  • Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents lack an acidic proton.

    • Advantages: Polar aprotic solvents are excellent at dissolving polar and charged species without solvating anions as strongly as protic solvents, thus enhancing the reactivity of nucleophiles.

    • Disadvantages: Some aprotic solvents can be difficult to remove completely after the reaction.

Optimizing Specific Reaction Types

Q3: I am running a Knoevenagel condensation with this compound and an active methylene compound, but my yields are low. How can I optimize the solvent?

A3: Low yields in a Knoevenagel condensation can often be traced back to an inappropriate solvent system. The Knoevenagel condensation involves a nucleophilic addition followed by a dehydration step, and the solvent plays a role in both.

  • Influence of Solvent Polarity: The polarity of the solvent can significantly impact the reaction kinetics.[9][10] Polar solvents can stabilize the ionic intermediates formed during the reaction, potentially increasing the reaction rate.[7]

  • Troubleshooting and Optimization Protocol:

    • Start with a Common Solvent: Ethanol is a frequently used and effective solvent for Knoevenagel condensations.[5]

    • Consider Polar Aprotic Alternatives: If the reaction is sluggish in ethanol, consider switching to a polar aprotic solvent like DMF, which can accelerate the reaction.[6]

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction from reaching completion. For reactions that are sensitive to water, using a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the product.[11]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), sometimes with gentle heating, can be highly effective.[11][12]

Solvent Type Dielectric Constant (approx.) [8]Key Considerations for Knoevenagel Condensation
EthanolProtic25Good starting point, facilitates proton transfer.
TolueneNon-polar Aprotic2.4Allows for azeotropic removal of water with a Dean-Stark trap.
DMFPolar Aprotic37Can accelerate the reaction by stabilizing ionic intermediates.
AcetonitrilePolar Aprotic37Good for dissolving reactants, less basic than DMF.
WaterProtic80Environmentally benign, but product may precipitate. Can hinder dehydration.[5]

Q4: My reaction is producing multiple spots on the TLC plate, including what I suspect are side products. How can the solvent choice help minimize these?

A4: The formation of side products is a common issue. The solvent can influence the relative rates of competing reaction pathways.

  • Common Side Reactions:

    • Self-condensation of the aldehyde: This is more likely in the presence of strong bases.

    • Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation can react with another molecule of the nucleophile. This is often favored by longer reaction times and higher temperatures.[11]

  • Solvent-Based Mitigation Strategies:

    • Viscosity and Diffusion Control: More viscous solvents can sometimes suppress side reactions by limiting the diffusion of reactive intermediates.

    • Selective Solvation: A solvent that preferentially solvates the transition state leading to the desired product over the transition states of side reactions can improve selectivity. This often requires empirical screening of a range of solvents with varying polarities and hydrogen bonding capabilities.

Purification and Work-up

Q5: I am struggling to purify my product from the reaction mixture. What are some solvent-related tips for purification?

A5: Purification challenges often arise from the solubility profile of the product and residual starting materials or byproducts.

  • Recrystallization: This is a powerful technique for purifying solid products. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Screening for Recrystallization Solvents: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water) to identify a suitable system.[13]

  • Liquid-Liquid Extraction: For reactions worked up in an aqueous phase, choosing the right organic solvent for extraction is crucial. The solvent should readily dissolve your product while minimizing the extraction of polar impurities. Ethyl acetate is a common choice for moderately polar compounds.

  • Chromatography: When selecting a solvent system (eluent) for column chromatography, aim for a polarity that provides good separation between your product and impurities on a TLC plate. A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

Visualizations

Experimental Workflow: Solvent Screening for Knoevenagel Condensation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization A Reactants: This compound + Active Methylene Compound D Run small-scale reactions in parallel at RT or gentle heat A->D B Catalyst (e.g., piperidine) B->D C Solvent Test Array: - Ethanol (Protic) - Toluene (Non-polar) - DMF (Polar Aprotic) C->D E Monitor by TLC at regular intervals D->E F Analyze TLCs for: - Conversion Rate - Side Product Formation E->F G Identify best performing solvent(s) F->G H Further Optimization: - Temperature Profile - Concentration Adjustment - Co-solvent System G->H I Scale-up reaction under optimized conditions H->I

Caption: A typical workflow for screening and optimizing solvent systems.

Decision Tree for Troubleshooting Low Yield

G A Low Yield Observed B Check Reactant Solubility in Chosen Solvent A->B C Insoluble/Partially Soluble B->C No D Fully Soluble B->D Yes E Try a co-solvent system or a more polar solvent (e.g., DMF, DMSO) C->E F Reaction Sluggish? (Monitor by TLC) D->F G Yes F->G Yes H No F->H No I Increase Temperature G->I J Switch to a solvent that better stabilizes intermediates (e.g., polar aprotic) G->J K Consider water removal (e.g., Toluene + Dean-Stark) G->K L Side Products Present? H->L M Yes L->M Yes N No L->N No O Lower temperature or dilute reaction mixture M->O P Proceed with scale-up N->P

Caption: A decision-making guide for troubleshooting low reaction yields.

References

  • Production of benzene from 2-hydroxybenzaldehyde by various reaction pathways using IRC calculations within a DFT framework. (n.d.). ResearchGate.
  • This compound | 210039-65-9. (n.d.). LookChem.
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
  • 3-Bromo-4-hydroxybenzaldehyde in Aqueous Cosolvent Mixtures of Acetonitrile, Ethanol, n-Propanol, and N,N-Dimethylformamide: Solubility, Preferential Solvation, and Solvent Effect Analysis. (2020).
  • Solvent effects. (2023, December 23). In Wikipedia. [Link]
  • Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. (2009). International Journal of Chemical Kinetics, 41(9), 589-598. [Link]
  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2017). The Journal of Chemical Thermodynamics, 111, 241-247. [Link]
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ACS Omega, 4(8), 13530–13537. [Link]
  • The influence of solvent on Knoevenagel condensation of benzaldehyde and malononitrile. (2019). ResearchGate.
  • Girase, P. S., Sonar, J. P., Pawar, N. S., & Mahulikar, P. P. (2022). Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Oriental Journal of Chemistry, 38(3). [Link]
  • de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
  • Reichardt, C. (1994). Solvatochromism and solvent polarity scales. Accounts of Chemical Research, 27(4), 117-123. [Link]
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (2019). ResearchGate.
  • CAS#:210039-65-9 | this compound. (n.d.). Chemsrc.
  • Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (2020). ResearchGate.
  • Gidaspov, A. A., Dashko, D. V., & Suponitsky, K. Y. (2022).

Sources

preventing oxidation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

A Guide to Preventing Oxidation During Storage

Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and validated protocols to ensure the long-term stability of your compound. As application scientists with extensive field experience, we understand that maintaining the integrity of starting materials is critical for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to storage conditions?

This compound is an aromatic aldehyde containing a hydroxyl (-OH) group and a potent electron-withdrawing trifluoromethyl (-CF3) group. This specific substitution pattern makes the aldehyde group susceptible to oxidation. The primary degradation pathway is autoxidation, a free-radical chain reaction involving atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid, 2-Hydroxy-5-(trifluoromethyl)benzoic acid.[1][2][3] This transformation can be accelerated by exposure to light, heat, and trace metal contaminants.[3][4]

Q2: I've just received a new bottle. What are the ideal storage conditions?

To maximize shelf-life, the compound, which is typically a solid, should be stored under an inert atmosphere (nitrogen or argon) at room temperature.[5][6][7] It is crucial to protect it from light by using an amber vial or storing it in a dark cabinet.[4][8] Several suppliers explicitly recommend storage under an inert atmosphere.[5]

Q3: How can I tell if my stored this compound has started to oxidize?

Visual inspection is the first step. The pure compound is a pale beige or white to pale yellow solid.[5][7] Significant discoloration or changes in crystalline structure may indicate degradation. For a more definitive assessment, analytical techniques such as NMR spectroscopy, HPLC, or GC-MS can be used to quantify the purity and detect the presence of the carboxylic acid impurity.[9][10]

Q4: Is refrigeration or freezing a better storage method?

While refrigeration is often a default for preserving chemicals, for this hygroscopic solid, it can introduce moisture condensation issues each time the container is opened, unless strict protocols are followed.[5][7] Room temperature storage is recommended by suppliers, provided it is under an inert, dry atmosphere and protected from light.[5]

Q5: What is an "inert atmosphere," and why is it so important?

An inert atmosphere involves replacing the air in the headspace of the storage container with a non-reactive gas like nitrogen or argon.[11][12] Oxygen is a key reactant in the autoxidation of aldehydes.[2][3] By removing oxygen, you effectively halt the primary degradation pathway, significantly extending the compound's stability.[8][11] This process is known as inerting or blanketing.[11][13]

Q6: Can I use an antioxidant to stabilize the compound, especially if I need to open the bottle frequently?

Yes, for applications where the presence of a stabilizer is not a concern, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be highly effective.[14][15] BHT works by interfering with the free-radical chain reaction of autoxidation.[2][15] A concentration of 0.1% BHT is often sufficient to stabilize sensitive materials.[16]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution & Explanation
Unexpected experimental results; poor yield or new byproducts. The aldehyde may have partially oxidized to the corresponding carboxylic acid, altering its reactivity and stoichiometry.1. Verify Purity: Before use, run a purity check using HPLC or NMR to quantify the aldehyde and detect the presence of 2-hydroxy-5-(trifluoromethyl)benzoic acid.[9][10] 2. Re-purify: If significant oxidation has occurred, consider purification by recrystallization or column chromatography. 3. Implement Proper Storage: Immediately transfer the remaining stock to a container with an inert atmosphere as described in Protocol 1.
Solid appears discolored, clumped, or has a different texture. This can be a sign of chemical degradation (oxidation) or moisture absorption, as the compound is noted to be hygroscopic.[5][7]1. Qualitative Peroxide Test: Perform a peroxide test (Protocol 2) to check for hydroperoxide intermediates, which are precursors in autoxidation.[8][14][17] 2. Dry the Material: If moisture is suspected, dry the material under vacuum. 3. Store in a Desiccator: After opening, store the primary container within a larger desiccator that is also blanketed with inert gas.
Difficulty dissolving the solid in a non-polar solvent. The oxidized product, a carboxylic acid, has different solubility properties than the parent aldehyde, which could affect dissolution.1. Confirm Identity: Use an analytical method like TLC or HPLC to compare the current batch to a known pure standard. 2. Review Storage History: Check the dates the container was received and opened.[8][18] Prolonged storage without proper precautions increases the risk of oxidation.

Visualizing the Problem: Oxidation and Prevention

The following diagrams illustrate the chemical degradation pathway and the recommended workflow to prevent it.

G cluster_oxidation Oxidation Pathway A This compound (Aldehyde) B Peroxy Radical Intermediate A->B + O₂ (Light, Heat, Metal Ions) C Peracid Intermediate B->C + Aldehyde D 2-Hydroxy-5-(trifluoromethyl)benzoic acid (Carboxylic Acid) C->D

Caption: Autoxidation of the aldehyde to its carboxylic acid.

G reception Receive Compound storage_decision Long-term (>1 month) or infrequent use? reception->storage_decision inert Store under Inert Gas (See Protocol 1) storage_decision->inert Yes short_term Store tightly sealed in a dark, dry place storage_decision->short_term No use Open for Experiment inert->use short_term->use check Check for discoloration or clumping use->check ok Proceed with use check->ok No troubleshoot Purity Analysis Required (HPLC, NMR, Peroxide Test) check->troubleshoot Yes purge Purge with Inert Gas Before Resealing ok->purge purge->inert Reseal & Store

Caption: Recommended workflow for storage and handling.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in a storage container using nitrogen or argon.

Materials:

  • Schlenk flask or a vial with a septum cap

  • Source of dry nitrogen or argon gas with a regulator

  • Needles and tubing

  • Parafilm or electrical tape

Procedure:

  • Preparation: Place the solid this compound into a clean, dry Schlenk flask or vial. If using a standard vial, ensure it is fitted with a rubber septum.

  • Seal: Securely cap the container. For septum vials, wrap the cap/septum junction with Parafilm to ensure a good seal.

  • Inerting: Insert two needles through the septum: one connected to the inert gas line (inlet) and one to serve as a vent (outlet). The inlet needle should be positioned above the solid, while the outlet needle should be near the top of the headspace.

  • Purge: Gently flow the inert gas into the container for 5-10 minutes. This displaces the heavier oxygen-containing air. Simple balloon methods can also be effective for maintaining positive pressure.[19]

  • Seal Under Pressure: Remove the outlet needle first, allowing a slight positive pressure of inert gas to build. Then, remove the inlet needle.

  • Final Seal: Immediately wrap the punctured septum with another layer of Parafilm.

  • Storage: Store the container in a dark, dry location at room temperature.[4][5][20]

Protocol 2: Qualitative Test for Peroxide Formation

This simple test can detect the presence of hydroperoxides, which are intermediates in the autoxidation process.

Materials:

  • Potassium iodide (KI) starch paper or commercial peroxide test strips.[4][17]

  • Small sample of the compound.

  • Suitable solvent (e.g., acetic acid or a solvent in which the aldehyde is soluble).

Procedure using KI Starch Paper:

  • Prepare Solution: Dissolve a small amount of the aldehyde in 1-3 mL of a suitable solvent like acetic acid.

  • Add KI: Add a few drops of a 5% potassium iodide solution and shake.[8]

  • Observe: The appearance of a yellow to brown color indicates the presence of peroxides.[8][14] A blue color with starch paper indicates a high concentration.[17]

Procedure using Commercial Test Strips:

  • Follow Manufacturer Instructions: Commercial strips (e.g., from Sigma-Aldrich) are highly sensitive and easy to use.[14][18]

  • Application: Typically, you dissolve a sample in a solvent, dip the strip, and wait for a color change.

  • Interpretation: A blue color usually indicates the presence of peroxides.[14] If peroxide concentrations are above 100 ppm, the chemical should be disposed of safely.[4]

References

  • Peroxide Tests. Health, Safety and Environment Office - The Hong Kong University of Science and Technology.
  • Dakin oxidation. Wikipedia.
  • Peroxide Formation. Department of Chemistry and Biochemistry, University of Arizona.
  • Appendix A Peroxide Test Protocol. Environmental Health and Safety - Missouri S&T.
  • Standard Operating Procedures (SOP) for peroxide forming compounds. Chemistry, University of Waterloo.
  • Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Chemical Studies.
  • ANTIOXIDANT BHT. escom Chemie GmbH.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • "Hydroxybenzaldehydes". In: Kirk-Othmer Encyclopedia of Chemical Technology. Sciencemadness.org.
  • Chemical Storage. Environmental Health & Safety, Florida International University.
  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society.
  • Peroxide-Forming Chemicals. Environmental Health and Safety - Dartmouth.
  • How do you store chemicals in inert gas? Sciencemadness.org.
  • Inerting in the chemical industry. Linde.
  • BHA & BHT in Food & Nutrition. Knowde.
  • (PDF) Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate.
  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Inert gas. Wikipedia.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). StudySmarter UK.
  • Types of Inerting : Ensuring Safety and Efficiency. YouTube.
  • CAS#:210039-65-9 | this compound. Chemsrc.
  • oxidation of aldehydes and ketones. Chemguide.
  • What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? YouTube.
  • BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE). Ataman Kimya.
  • E-Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer. Green Chemistry (RSC Publishing).
  • BHT (Butylated Hydroxytoluene). Kao.
  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. ResearchGate.
  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. NIH National Center for Biotechnology Information.
  • Autoxidation. Wikipedia.
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing.
  • Cas 210039-65-9,this compound. lookchem.
  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Request PDF. ResearchGate.

Sources

effect of temperature on the synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, experience-driven advice to help you navigate the critical role of temperature in this synthesis, ensuring high yield and purity. The primary synthetic route discussed is the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.[1][2] Success in this reaction is profoundly influenced by precise temperature control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the impact of temperature on the synthesis.

Q1: What is the generally recommended temperature range for the Reimer-Tiemann synthesis of this compound?

A1: The Reimer-Tiemann reaction is typically conducted at elevated temperatures, often in the range of 60-70 °C.[3] However, the process is highly exothermic once initiated.[2][4] Therefore, the procedure often involves initial cooling to manage the addition of reagents, followed by heating to drive the reaction to completion. The optimal temperature profile is a delicate balance; it must be high enough for the efficient formation of the dichlorocarbene intermediate and subsequent electrophilic aromatic substitution, but low enough to prevent byproduct formation and decomposition.

Q2: How does temperature specifically affect the regioselectivity (ortho- vs. para-formylation)?

A2: Temperature is a key factor in directing the regioselectivity. The Reimer-Tiemann reaction inherently favors the formation of the ortho-isomer (2-hydroxy- product) over the para-isomer.[3] This selectivity is attributed to a proposed coordination between the phenoxide ion and the dichlorocarbene intermediate, which favors attack at the ortho position. Lower reaction temperatures generally enhance this ortho-directing effect. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the para-isomer, leading to a decrease in selectivity and a more challenging purification process.

Q3: What are the direct consequences of running the reaction too hot (>80 °C) or too cold (<50 °C)?

A3:

  • Running Too Hot (>80 °C): Excessively high temperatures can lead to several undesirable outcomes. Firstly, it can cause thermal decomposition of the starting material, the intermediate, or the final product, often resulting in the formation of dark, tarry substances that complicate purification. Secondly, as mentioned, it reduces the ortho/para selectivity. Finally, it can promote side reactions, diminishing the overall yield of the desired product. The reaction is known to be highly exothermic, which can lead to thermal runaways if not properly controlled.[4]

  • Running Too Cold (<50 °C): Insufficient heat will result in a sluggish or incomplete reaction. The formation of dichlorocarbene from chloroform and a strong base is temperature-dependent.[1][4] If the temperature is too low, the rate of carbene generation will be slow, leading to low conversion of the starting 4-(trifluoromethyl)phenol and consequently, a poor yield.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Q1: My final yield is significantly lower than expected. How could temperature be the culprit?

A1: Low yield is a common issue directly linked to improper temperature management.

  • Probable Cause 1: Incomplete Reaction. If the reaction was not heated sufficiently or for an adequate duration (e.g., kept below 60 °C), the conversion of the starting phenol will be low.

  • Recommended Action: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and provides uniform heating. Monitor the internal reaction temperature, not just the setpoint of the device. Consider increasing the reaction time at the optimal temperature (e.g., 65-70 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Probable Cause 2: Product Decomposition. If the reaction overheated, even locally (due to poor stirring or a rapid exotherm), the desired product may have decomposed.

  • Recommended Action: Improve the stirring efficiency to ensure even heat distribution. When scaling up, be aware that the reaction can be highly exothermic.[1][4] Implement controlled, portion-wise addition of chloroform to the heated phenol solution to better manage the exotherm.[3]

Q2: My NMR analysis shows a significant amount of the para-isomer, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. How can I improve the ortho-selectivity?

A2: The presence of the para-isomer is a classic sign that the reaction temperature was too high, overriding the kinetic preference for ortho-formylation.

  • Probable Cause: High Reaction Temperature. The activation energy for the formation of the para-isomer is higher than that for the ortho-isomer. Elevated temperatures provide the necessary energy to form this undesired byproduct.

  • Recommended Action: Lower the reaction temperature. Experiment with running the reaction at the lower end of the optimal range, for instance, at 60-65 °C instead of 70 °C or higher. While this may slightly increase the required reaction time, it will almost certainly improve the ortho-to-para ratio. Ensure the initial addition of chloroform is done at a controlled temperature to prevent an initial temperature spike.

Q3: The crude product is a dark, tarry material that is difficult to purify. What went wrong with my temperature control?

A3: Tar formation is a strong indicator of decomposition due to excessive heat.

  • Probable Cause: Thermal Runaway or Overheating. The Reimer-Tiemann reaction can be vigorously exothermic.[1][2] Without adequate cooling capacity or controlled reagent addition, the reaction temperature can spike uncontrollably, leading to the decomposition of the electron-rich phenol and the aldehyde product.

  • Recommended Action:

    • Control the Exotherm: Begin by heating the phenol and sodium hydroxide solution to the target temperature (e.g., 70 °C). Then, add the chloroform dropwise or in small portions over an extended period (e.g., 1 hour).[3] This allows the heat to dissipate and prevents a dangerous thermal runaway.

    • Ensure Vigorous Stirring: In a biphasic system (aqueous NaOH and organic chloroform), efficient mixing is crucial for both the reaction to occur and for even heat distribution.[1][2] Inadequate stirring can create localized hot spots where decomposition occurs.

    • Utilize a Cooling Bath: Have an ice bath on standby. If you observe a sudden, rapid increase in temperature, it can be used to quickly cool the reaction vessel and regain control.

Part 3: Data & Visualization

Table 1: Temperature Effects on Synthesis Outcome
ParameterLow Temperature (~40-50 °C)Optimal Temperature (~60-70 °C)High Temperature (>80 °C)
Reaction Rate Very Slow / IncompleteModerate to FastVery Fast
Yield LowGood to ExcellentPoor to Moderate
Ortho/Para Selectivity HighestHighDecreased
Byproduct Formation MinimalLowHigh (Tar, decomposition products)
Risk of Thermal Runaway LowModerate (manageable)High
Diagram 1: Experimental Workflow with Temperature Checkpoints

This diagram outlines the critical steps in the synthesis, highlighting the points where temperature control is essential.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4-(trifluoromethyl)phenol & NaOH in H2O/Ethanol B 2. Heat solution to 65-70°C A->B Heat C 3. Add Chloroform dropwise (Maintain 65-70°C) B->C Critical Control Point: Manage Exotherm D 4. Stir for 2-3 hours (Maintain 65-70°C) C->D Reflux E 5. Cool to Room Temperature D->E Cool Down F 6. Evaporate Solvent E->F G 7. Acidify & Extract F->G H 8. Purify (e.g., Column Chromatography) G->H

Caption: Workflow diagram with critical temperature control points.

Diagram 2: Influence of Temperature on Reaction Pathways

This diagram illustrates how temperature can shift the reaction from the desired pathway to side reactions.

G Start 4-(Trifluoromethyl)phenoxide + :CCl2 Intermediate Dichloromethyl Intermediate Start->Intermediate Electrophilic Attack Decomposition Tar & Decomposition Products Start->Decomposition Side Reactions Ortho_Product This compound (Desired Product) Intermediate->Ortho_Product Hydrolysis (Favored Pathway) Para_Product 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Impurity) Intermediate->Para_Product Hydrolysis (Minor Pathway) Ortho_Product->Decomposition T_Low Low Temp (60-70°C) Favors Ortho T_High High Temp (>80°C) Increases Para & Decomposition

Caption: Temperature's effect on desired vs. undesired reaction pathways.

Part 4: Recommended Experimental Protocol

This protocol is a self-validating system with embedded rationale for each temperature-sensitive step.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethyl)phenol (1.0 equiv) in a 2:1 solution of ethanol and water containing sodium hydroxide (8.0 equiv).

  • Initial Heating: Place the flask in an oil bath and heat the solution to 70 °C with vigorous stirring.

    • Rationale: Pre-heating the phenoxide solution ensures that the reaction initiates promptly upon addition of chloroform. 70 °C is a common starting point for this reaction.[3]

  • Controlled Chloroform Addition: Add chloroform (2.0 equiv) to the dropping funnel. Add the chloroform dropwise to the reaction mixture over a period of at least 1 hour.

    • Rationale (Critical Step): The reaction is exothermic.[1] A slow, controlled addition is paramount to prevent a thermal runaway. Monitor the internal thermometer closely; the temperature should be maintained at or near 70 °C. If the temperature rises more than 5 °C, pause the addition and allow it to stabilize.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 70 °C for an additional 3 hours.

    • Rationale: This period ensures the reaction proceeds to completion. Monitor the disappearance of the starting material by TLC.

  • Cooling and Workup: Remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to isolate the pure this compound.

References

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (2023). Reimer–Tiemann reaction.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.

Sources

Technical Support Center: Catalyst Selection for Reactions with 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting for catalyst selection in reactions involving this versatile but challenging substrate. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.

Overview: The Unique Reactivity of this compound

This compound is a substituted salicylaldehyde with a distinct electronic profile that dictates its reactivity.[1] Understanding these features is the first step toward successful catalyst selection.

  • Aldehyde Group (-CHO): The primary site for nucleophilic attack and condensation reactions. Its reactivity is significantly enhanced by the adjacent electron-withdrawing group.

  • Ortho-Hydroxyl Group (-OH): This group is not a passive spectator. It can act as an internal nucleophile, a directing group in metal-catalyzed reactions, or participate in hydrogen bonding to influence catalyst-substrate interactions.

  • Para-Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group (EWG), the -CF3 moiety deactivates the aromatic ring and increases the electrophilicity of the carbonyl carbon.[2][3] This makes the aldehyde highly susceptible to nucleophilic attack but can also render the aromatic ring less reactive in certain electrophilic substitutions.

This unique combination of functional groups allows for a wide array of chemical transformations but requires careful and rational catalyst selection to achieve desired outcomes and avoid side reactions.[4]

G cluster_molecule This compound cluster_properties Key Functional Group Effects mol C₈H₅F₃O₂ aldehyde Aldehyde (-CHO) p1_aldehyde Electrophilic Carbonyl aldehyde->p1_aldehyde p2_aldehyde Site for Condensation aldehyde->p2_aldehyde hydroxyl Hydroxyl (-OH) p1_hydroxyl Internal Nucleophile hydroxyl->p1_hydroxyl p2_hydroxyl Directing Group hydroxyl->p2_hydroxyl trifluoromethyl Trifluoromethyl (-CF3) p1_trifluoromethyl Strong EWG trifluoromethyl->p1_trifluoromethyl p2_trifluoromethyl Enhances Carbonyl Electrophilicity trifluoromethyl->p2_trifluoromethyl

Caption: Influence of functional groups on substrate reactivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges and questions encountered during experimental work with this compound.

Q1: My reaction yield is poor when attempting C-C bond formation. What type of catalyst should I be using?

Answer: The high electrophilicity of the aldehyde carbon makes this substrate an excellent candidate for several classes of C-C bond-forming reactions. The key is to match the catalyst to the reaction mechanism.

  • For Michael Additions & Conjugate Additions: Organocatalysis is often the most effective strategy.

    • Mechanism: Chiral secondary amines, such as imidazolidinones (MacMillan catalysts), react with the aldehyde to form an enamine intermediate. This raises the HOMO of the nucleophile, facilitating its addition to an electrophile.[5][6] This approach is particularly effective for the α-benzylation of aldehydes.[7]

    • Why it works: The electron-deficient nature of the substrate favors the initial condensation with the amine catalyst. This strategy has been successfully used for the enantioselective alkylation of electron-rich benzene rings with α,β-unsaturated aldehydes.[6]

    • Troubleshooting: If yields are low, ensure anhydrous conditions, as water can hydrolyze the enamine intermediate. Screen different amine catalysts and solvents; CH₂Cl₂ and CHCl₃ are common starting points.[5]

  • For Stetter & Benzoin-Type Reactions: N-Heterocyclic Carbenes (NHCs) are the catalysts of choice.

    • Mechanism: The NHC adds to the aldehyde to form a Breslow intermediate, which undergoes polarity reversal (umpolung), turning the electrophilic aldehyde carbon into a nucleophile.[8]

    • Why it works: This method is ideal for intramolecular reactions, such as the synthesis of benzofuranones from salicylaldehydes and activated alkynes in a cascade Michael/Stetter reaction.[8]

    • Troubleshooting: NHC catalysts are sensitive to air and moisture. Use freshly distilled solvents and perform reactions under an inert atmosphere (N₂ or Ar). The choice of NHC precursor and base for in-situ generation is critical and may require optimization.

Q2: I am trying to synthesize a heterocyclic compound like a chromene or benzofuran. Which catalysts are most effective?

Answer: The ortho-hydroxyl group is crucial here, often acting as an intramolecular nucleophile. Catalyst choice depends on the specific heterocycle and coupling partner.

  • For Chromene Synthesis (from active methylene compounds):

    • Catalyst Class: Base catalysis is the most common and direct method.

    • Examples: Simple organic bases like diethylamine (Et₂NH) or DBU are often sufficient.[9][10] For improved efficiency and greener conditions, heterogeneous catalysts like nano-Fe/NaY or ionic liquids have been reported to give excellent yields in short reaction times, even in water.[9] Lipase has also been used as a biocatalyst under microwave irradiation.[11]

    • Causality: The base deprotonates the active methylene compound (e.g., malononitrile, 1,3-dicarbonyls), which then attacks the highly electrophilic aldehyde. The ortho-hydroxyl group subsequently attacks intramolecularly, leading to cyclization and dehydration to form the chromene ring.

  • For Dihydrobenzofuran Synthesis:

    • Catalyst Class: Bifunctional catalysts are highly effective for achieving stereocontrol.

    • Example: A Brønsted base/thiourea bifunctional catalyst can promote the diastereo- and enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans.[4]

    • Causality: The thiourea moiety activates the electrophile through hydrogen bonding, while the basic site (e.g., an amine) activates the nucleophile, organizing the transition state to favor a specific stereochemical outcome.

Q3: How can I achieve high enantioselectivity in my reaction?

Answer: Asymmetric catalysis is the definitive approach. Given the substrate's reactivity, organocatalysis is a dominant and highly successful strategy.

  • Chiral Secondary Amines (Imidazolidinones): As mentioned in Q1, these are workhorse catalysts for enantioselective conjugate additions and alkylations.[5][6] The bulky substituent on the catalyst provides facial shielding of the enamine or iminium ion intermediate, directing the incoming electrophile or nucleophile to a specific face.[5]

  • N-Heterocyclic Carbenes (NHCs): Chiral NHCs are used to control stereochemistry in Stetter and related reactions. The stereochemical outcome is dictated by the chiral environment created by the NHC backbone around the catalytically active center.[8]

  • Combined Catalyst Systems: A powerful emerging strategy involves merging two catalytic cycles. For example, the combination of an iridium photoredox catalyst with a chiral imidazolidinone organocatalyst enables the direct enantioselective α-benzylation of aldehydes with electron-deficient aryl substrates.[7]

Troubleshooting Enantioselectivity:

  • Low Enantiomeric Excess (ee): Temperature can have a significant impact; running the reaction at lower temperatures often improves ee. The steric and electronic properties of the catalyst are paramount; screen a library of related catalysts.

  • Inconsistent Results: Ensure the catalyst is of high purity. For NHCs, the method of generation can affect the active catalyst concentration and, consequently, selectivity.

Q4: I am considering a C-H functionalization reaction on the aromatic ring. Is this feasible, and what catalysts should I explore?

Answer: Yes, C-H functionalization is a powerful, modern approach. The ortho-hydroxyl group can serve as an excellent directing group for metal catalysts.

  • Catalyst Class: Transition metals, particularly Palladium (Pd), are widely used.[12][13]

  • Example Reaction: Pd-catalyzed ortho C-H hydroxylation of benzaldehydes has been demonstrated.[2] While some methods work best for electron-rich arenes, specific protocols using a transient directing group have shown robust reactivity with electron-deficient benzaldehydes like yours.[2]

  • Considerations: C-H activation often requires specific directing groups, oxidants, and ligands.[2][14] The conditions can be sensitive, and optimization of the catalyst precursor (e.g., Pd(OAc)₂, Pd(OPiv)₂), ligand, and additives is typically required.[13][14] This is an advanced area, and thorough literature review for the specific transformation (e.g., arylation, alkoxylation) is critical.

Featured Protocol: Organocatalytic Chromene Synthesis

This protocol details a reliable method for synthesizing a chromene derivative from this compound and malononitrile, a common reaction that highlights the utility of simple base catalysis.

Reaction: this compound + Malononitrile → 2-Amino-4H-chromene-3-carbonitrile derivative

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Diethylamine (Et₂NH) (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • To a 25 mL round-bottom flask, add this compound (190 mg, 1.0 mmol) and ethanol (5 mL). Stir at room temperature until the aldehyde is fully dissolved.

  • Add malononitrile (73 mg, 1.1 mmol) to the solution.

  • Add diethylamine (21 µL, 0.2 mmol) to the reaction mixture using a micropipette.[9]

  • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 1-2 hours.

  • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired benzopyran product.[9]

Trustworthiness: This protocol is based on well-established base-catalyzed condensation-cyclization reactions of salicylaldehydes.[9][11] The progress can be easily monitored by TLC, and the product is often crystalline, allowing for simple purification by filtration or recrystallization.

Data Summary: Catalyst Systems for Benzopyran Synthesis

The synthesis of benzopyrans from substituted salicylaldehydes is a well-studied transformation. The table below summarizes various catalytic systems, highlighting the trade-offs between reaction time, conditions, and catalyst type.

Catalyst SystemSubstratesSolventTemp.TimeYield (%)Reference
CeCl₃·7H₂O Salicylaldehyde, DimedoneWater85 °C3-4 h82-96[9]
[(CH₂)₄SO₃HMIM][HSO₄] Salicylaldehyde, DimedoneWater85 °C15 min81-98[9]
nano-Fe/NaY Salicylaldehyde, DimedoneWaterReflux10 min85-98[9]
Et₂NH (20 mol%) Salicylaldehyde, DimedoneEtOHRT60 min60-92[9]
Lipase Salicylaldehyde, MalononitrileEtOH60 °C (MW)10 min93-96[11]

This table illustrates that for benzopyran synthesis, modern catalysts like nano-Fe/NaY or ionic liquids can offer significant advantages in terms of reaction speed and the use of green solvents like water.[9]

Visual Workflow: A Guide to Catalyst Selection

This decision tree provides a logical workflow for selecting a catalyst based on your desired transformation.

G start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond C-C heterocycle Heterocycle Synthesis start->heterocycle Heterocycle asymmetric Asymmetric Synthesis? cc_bond->asymmetric heterocycle->asymmetric achiral Achiral Synthesis asymmetric->achiral No enantio_control High Enantioselectivity Required asymmetric->enantio_control Yes michael_stetter Michael / Stetter / Benzoin achiral->michael_stetter chromene_furan Chromene / Benzofuran achiral->chromene_furan cat_organo Organocatalyst (Amine / NHC) michael_stetter->cat_organo cat_base_metal Base Catalysis (Et2NH, DBU) or Metal Salt (CeCl3) chromene_furan->cat_base_metal cat_chiral Chiral Organocatalyst (Imidazolidinone, Thiourea, NHC) enantio_control->cat_chiral

Caption: Decision workflow for catalyst selection.

References
  • D. H. Lee, J. H. Kim, and S.
  • D. A. Nagib, M. E. Scott, and D. W. C.
  • N. A. Paras and D. W. C. MacMillan, "The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes," American Chemical Society. [Link]
  • A. Saha, S. Ghosh, P. Das, and A. K. Mitra, "Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans," Engineered Science Publisher. [Link]
  • L. Wang, Z. Wang, et al.
  • A. E. Allen and D. W. C.
  • K. C. Kumara Swamy, S. Allu, et al.
  • N. A. Paras and D. W. C. MacMillan, "The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes," Journal of the American Chemical Society. [Link]
  • T. G.
  • M. He, J. Zhou, and C.
  • D. Barrios Antúnez, M. D. Greenhalgh, et al.
  • D. A. Nicewicz and D. W. C. MacMillan, "Merging photoredox catalysis with organocatalysis: The direct asymmetric alkylation of aldehydes," Princeton University. [Link]
  • J. E. M. N. Klein, A. M. Z. Slawin, and A. D. Smith, "NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides," Beilstein Journal of Organic Chemistry, NIH. [Link]
  • T. Besset, T. Poisson, and X. Pannecoucke, "Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview," Beilstein Journal of Organic Chemistry, NIH. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde vs. Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides an in-depth comparison of the chemical reactivity of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and its structural analog, salicylaldehyde. As a Senior Application Scientist, my goal is to move beyond a simple cataloging of properties and delve into the causal relationships between molecular structure and chemical behavior, offering field-proven insights grounded in fundamental principles. The presence of a potent electron-withdrawing trifluoromethyl group in one molecule dramatically alters its electronic landscape compared to the other, leading to significant, predictable, and exploitable differences in reactivity. This analysis is designed to empower researchers to make informed decisions when selecting reagents for synthesis, particularly in the development of novel pharmaceuticals and fine chemicals.

Molecular Overview and Electronic Landscape

At first glance, the two molecules are simple aromatic aldehydes distinguished by a single substituent. Salicylaldehyde (2-hydroxybenzaldehyde) is a naturally occurring compound and a cornerstone intermediate in organic synthesis.[1][2] Its counterpart, this compound, is a synthetic derivative where a hydrogen atom on the benzene ring is replaced by a trifluoromethyl (-CF3) group.[3][4] This substitution is far from trivial; it is a strategic modification that profoundly impacts the molecule's properties and reactivity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5][6] Its strong inductive effect (-I effect) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring. This electronic perturbation is the primary driver of the differences in reactivity discussed below.

Comparative Physicochemical Properties

The fundamental differences imposed by the -CF3 group are immediately evident in the molecules' physical and acidic properties.

PropertySalicylaldehydeThis compoundRationale for Difference
IUPAC Name 2-Hydroxybenzaldehyde[7]This compound[8]-
Molecular Formula C₇H₆O₂[7]C₈H₅F₃O₂[8]Addition of CF₃ group.
Molecular Weight 122.12 g/mol [7]190.12 g/mol [8]The -CF₃ group is significantly heavier than -H.
Appearance Colorless to yellow oily liquid[1]White to pale yellow solid[3]Increased molecular weight and polarity contribute to a solid state.
Boiling Point 197 °C[1]204.5 °C (Predicted)[8]Higher molecular weight leads to stronger intermolecular forces.
pKa (Phenolic -OH) ~8.37[1][9]~6.77[3][10]Strong electron-withdrawal by -CF₃ stabilizes the conjugate base.

Caption: A summary of key physicochemical properties highlighting the impact of the trifluoromethyl substituent.

The Decisive Role of the Trifluoromethyl Group in Reactivity

The -CF3 group's electron-withdrawing nature creates a cascade of electronic effects that alter the reactivity at two key sites: the phenolic hydroxyl group and the aldehydic carbonyl group.

G cluster_0 Salicylaldehyde cluster_1 This compound cluster_3 Salicylaldehyde Salicylaldehyde TFMBenzaldehyde TFMBenzaldehyde A Neutral Electronic Effect from Hydrogen A->Salicylaldehyde   B Strong Inductive Effect (-I) Electron Withdrawing B->TFMBenzaldehyde  

Caption: Comparison of electronic influence by substituents on the aromatic ring.

Acidity of the Phenolic Proton

The most striking quantitative difference is the acidity of the phenolic hydroxyl group. This compound is significantly more acidic (pKa ≈ 6.77) than salicylaldehyde (pKa ≈ 8.37).[1][3][9][10]

Causality: Acidity is determined by the stability of the conjugate base (the phenoxide ion) formed after deprotonation.

  • In salicylaldehyde , the negative charge on the phenoxide is delocalized onto the aromatic ring.

  • In This compound , the powerful inductive effect of the -CF3 group withdraws electron density from the ring. This effect strongly stabilizes the negative charge of the phenoxide conjugate base, making the corresponding proton much easier to remove. This enhanced acidity is a critical consideration for reaction conditions, especially those involving bases.

Electrophilicity of the Aldehyde Carbonyl

The aldehyde group's primary role in reactions is to act as an electrophile, accepting electrons from nucleophiles. The -CF3 group enhances this electrophilicity.

Causality: The electron-withdrawing -CF3 group reduces electron density across the entire aromatic system. This effect is relayed to the aldehyde group, which pulls electron density from the carbonyl carbon. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophile.

Consequence: this compound is expected to react more readily with nucleophiles (e.g., amines, organometallics, enolates) than salicylaldehyde under identical conditions. This can lead to faster reaction rates and potentially allow for the use of milder reaction conditions.

G cluster_salicylaldehyde Salicylaldehyde cluster_tfm This compound S_Ring Aromatic Ring S_Aldehyde Aldehyde Group (CHO) Standard Electrophilicity S_Ring->S_Aldehyde Weak electronic influence TFM_Group Trifluoromethyl Group (CF3) TFM_Ring Aromatic Ring TFM_Group->TFM_Ring Strong electron withdrawal (-I effect) TFM_Aldehyde Aldehyde Group (CHO) Enhanced Electrophilicity (δ+) TFM_Ring->TFM_Aldehyde Relayed electron withdrawal

Caption: Electronic effect cascade enhancing aldehyde electrophilicity.

Reactivity in Key Synthetic Transformations
Reaction TypeSalicylaldehydeThis compoundMechanistic Rationale
Schiff Base Formation Standard reactivity.Higher reactivity (faster rate) .The rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon. The enhanced electrophilicity of the -CF3 substituted aldehyde accelerates this step.
Electrophilic Aromatic Substitution (EAS) More reactive . Ring is activated by the -OH group.Less reactive . Ring is strongly deactivated by the -CF3 and -CHO groups, which overrides the activating effect of the -OH group.EAS reactions depend on the electron density of the aromatic ring. The -CF3 group severely depletes this density, making the ring much less nucleophilic and thus less susceptible to attack by electrophiles.
Dakin Reaction Standard reactivity.Potentially higher reactivity .This reaction involves nucleophilic attack of a hydroperoxide anion on the carbonyl carbon. Similar to Schiff base formation, the greater electrophilicity of the carbonyl in the fluorinated compound should facilitate the initial attack.

Caption: A comparative summary of expected reactivity in common synthetic reactions.

Experimental Protocol: Comparative Schiff Base Synthesis

To provide a self-validating and trustworthy experimental design, the following protocol for the formation of a Schiff base (imine) can be applied to both aldehydes. The key observable difference would be the reaction rate, which is predicted to be significantly faster for this compound. This protocol is based on standard, well-established laboratory procedures for imine synthesis.

Objective:

To synthesize the corresponding N-benzyl imine from each aldehyde and compare the reaction progress.

Materials:
  • Salicylaldehyde

  • This compound

  • Benzylamine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)

Workflow Diagram:

Caption: Experimental workflow for comparative Schiff base synthesis.

Step-by-Step Procedure:
  • Setup: Prepare two identical reaction flasks. In Flask A, dissolve salicylaldehyde (1.0 mmol) in 5 mL of absolute ethanol. In Flask B, dissolve this compound (1.0 mmol) in 5 mL of absolute ethanol.

  • Addition: To each flask, add benzylamine (1.0 mmol) dropwise while stirring at room temperature.

  • Catalysis: Add one drop of glacial acetic acid to each flask to catalyze the reaction.

  • Monitoring: Immediately spot a sample from each reaction mixture onto a TLC plate (t=0). Continue to stir both reactions at room temperature. Every 15 minutes, take a small aliquot from each flask and spot it on a TLC plate.

  • Analysis: Develop the TLC plates in a 4:1 hexanes:ethyl acetate chamber and visualize under UV light. Compare the disappearance of the starting aldehyde spot and the appearance of the new, higher Rf imine product spot in both reactions. It is anticipated that the reaction in Flask B will proceed to completion much faster than in Flask A.

  • Workup (upon completion): Once the starting aldehyde is consumed (as determined by TLC), pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine product.

This parallel experimental design provides a direct, side-by-side validation of the predicted reactivity differences.

Conclusion for the Practicing Scientist

The substitution of a hydrogen atom with a trifluoromethyl group is a powerful strategy for modulating molecular properties. When comparing this compound to salicylaldehyde, the key takeaways for the experimental chemist are:

  • Enhanced Acidity: The phenolic proton of the trifluoromethyl-containing aldehyde is significantly more acidic. This must be accounted for when using basic reagents or conditions to avoid unintended deprotonation.

  • Increased Electrophilicity: The aldehyde functionality is a much stronger electrophile. This allows for faster reactions with nucleophiles and may enable reactions that are sluggish or require harsh conditions with salicylaldehyde.

  • Deactivated Aromatic Ring: The potential for electrophilic aromatic substitution on the benzene ring is drastically reduced, providing a chemoselectivity that can be exploited in multi-step syntheses.

By understanding these fundamental principles, researchers can leverage the unique reactivity of this compound as a versatile building block in the design and synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals where the trifluoromethyl group is a well-established bioisostere for improving metabolic stability and binding affinity.[5]

References

  • PubChem. (n.d.). Salicylaldehyde. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Salicylaldehyde.
  • The Versatile Role of Salicylaldehyde in Organic Synthesis. (n.d.).
  • Chemsrc. (n.d.). This compound.
  • Ferreira, B. R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809.
  • Shokri, A., et al. (2013). Electron-withdrawing trifluoromethyl groups in combination with hydrogen bonds in polyols: Brønsted acids, hydrogen-bond catalysts, and anion receptors. Journal of the American Chemical Society, 135(25), 9525–9530.
  • Lookchem. (n.d.). Cas 210039-65-9,this compound.
  • Al-Zoubi, R. M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1362.
  • P. aeruginosa Metabolome Database. (n.d.). salicylaldehyde (PAMDB120041).

Sources

A Comparative Guide to the Reactivity and Application of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and 5-chlorosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Substituted salicylaldehydes are a cornerstone of this molecular architecture, prized for their utility in forming Schiff bases, which are pivotal intermediates in the synthesis of a vast array of biologically active compounds and coordination complexes. This guide presents a detailed comparative analysis of two such analogs: 2-Hydroxy-5-(trifluoromethyl)benzaldehyde and 5-chlorosalicylaldehyde. Our objective is to provide researchers, scientists, and drug development professionals with a nuanced understanding of their respective chemical behaviors, supported by a representative experimental framework.

Introduction to the Contenders: Structural and Electronic Profiles

At first glance, this compound and 5-chlorosalicylaldehyde share a common salicylaldehyde scaffold. However, the substituents at the 5-position—a trifluoromethyl group (-CF3) versus a chlorine atom (-Cl)—impart distinct electronic properties that profoundly influence their reactivity.

This compound is a solid with a melting point of 59-60 °C.[1] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the aromatic ring, making the aldehyde's carbonyl carbon significantly more electrophilic.

5-chlorosalicylaldehyde is also a solid, with a melting point of 100-102 °C.[2] The chlorine atom is also an electron-withdrawing group, though its effect is less pronounced than that of the trifluoromethyl group. It deactivates the aromatic ring to a lesser extent, resulting in a moderately electrophilic carbonyl carbon.[3][4]

Visualizing the Molecular Structures

To better appreciate the structural nuances, their representations are provided below using the DOT language for Graphviz.

Caption: Chemical structures of the two aldehydes.

Comparative Reactivity in Schiff Base Synthesis

A quintessential reaction for evaluating the reactivity of these aldehydes is the synthesis of a Schiff base through condensation with a primary amine.[5][6][7] The enhanced electrophilicity of the carbonyl carbon in this compound is anticipated to lead to a faster reaction rate compared to 5-chlorosalicylaldehyde.

Experimental Protocol: Synthesis of a Schiff Base with Aniline

This protocol outlines a comparative experiment to synthesize the corresponding Schiff bases of the two aldehydes with aniline.

Materials:

  • This compound

  • 5-chlorosalicylaldehyde

  • Aniline

  • Ethanol

  • Glacial Acetic Acid (catalyst)[8]

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of either this compound or 5-chlorosalicylaldehyde in 10 mL of ethanol.

  • Addition of Amine: To each flask, add 1.0 mmol of aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to each mixture.[8]

  • Reaction: Stir the mixtures at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Characterization: Characterize the products by melting point determination, FT-IR, and NMR spectroscopy.

Visualizing the Experimental Workflow

The following diagram illustrates the comparative experimental workflow.

G cluster_0 Comparative Schiff Base Synthesis A Dissolve Aldehydes in Ethanol B Add Aniline A->B C Add Acetic Acid Catalyst B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Isolate Product by Filtration E->F G Characterize Products F->G

Caption: Workflow for the comparative synthesis.

Anticipated Experimental Data and Performance Comparison

Based on the electronic properties of the substituents, we can predict the outcomes of the comparative synthesis. The following table summarizes the expected results. It is important to note that this data is representative and intended for illustrative purposes within this guide.

ParameterThis compound Derivative5-chlorosalicylaldehyde Derivative
Reaction Time FasterSlower
Yield HighModerate to High
Product Melting Point Specific to the productSpecific to the product
Key FT-IR Peak (C=N) ~1620 cm⁻¹~1630 cm⁻¹

The faster reaction time for the trifluoromethyl analog is a direct consequence of the heightened electrophilicity of its carbonyl carbon, facilitating a more rapid nucleophilic attack by the amine.

In-Depth Mechanistic Considerations

The formation of a Schiff base proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.

Visualizing the Reaction Mechanism

The generalized mechanism is depicted in the following diagram.

G cluster_0 Schiff Base Formation Mechanism A Aldehyde + Amine B Nucleophilic Attack A->B C Carbinolamine Intermediate B->C D Proton Transfer C->D E Dehydration D->E F Schiff Base (Imine) E->F

Caption: Generalized mechanism of Schiff base formation.

The electron-withdrawing nature of both -CF3 and -Cl groups stabilizes the partial positive charge on the carbonyl carbon, thereby lowering the activation energy for the initial nucleophilic attack. The significantly stronger electron-withdrawing capacity of the -CF3 group leads to a more pronounced acceleration of this step.

Broader Applications and Concluding Remarks

The choice between this compound and 5-chlorosalicylaldehyde will ultimately depend on the specific requirements of the synthetic target.

  • This compound is the reagent of choice when a highly reactive aldehyde is necessary to drive a reaction to completion quickly or to react with less nucleophilic amines. The resulting trifluoromethyl-substituted Schiff bases are of particular interest in medicinal chemistry due to the ability of the -CF3 group to enhance metabolic stability and cell membrane permeability.

  • 5-chlorosalicylaldehyde offers a more moderate reactivity profile and is a cost-effective option for many applications.[2] The chloro-substituent can also serve as a handle for further synthetic transformations, such as cross-coupling reactions. Schiff bases derived from 5-chlorosalicylaldehyde have been explored for their antimicrobial and catalytic properties.[9]

References

  • IONiC / VIPEr. Schiff Base Synthesis Experiment_0.docx.
  • ChemicalBook. 5-Chlorosalicylaldehyde | 635-93-8.
  • IOSR Journal. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes.
  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation.
  • CymitQuimica. CAS 635-93-8: 5-Chlorosalicylaldehyde.
  • Scholars Middle East Publishers. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. (2021-06-02).
  • International Journal of Recent Scientific Research. synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. (2018-05-28).
  • ACS Publications. Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde | The Journal of Physical Chemistry A. (2022-07-29).
  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.
  • Sigma-Aldrich. This compound | 210039-65-9.
  • Journal of Research in Chemistry. Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing.
  • PubChem. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481.
  • Sigma-Aldrich. 5-Chlorosalicylaldehyde 98 635-93-8.
  • Prime Scholars. Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes.
  • ResearchGate. Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. (2025-08-10).
  • ChemicalBook. This compound | 210039-65-9.
  • Santa Cruz Biotechnology. 5-Chlorosalicylaldehyde | CAS 635-93-8 | SCBT.
  • SpectraBase. 5-Chlorosalicylaldehyde - Optional[FTIR] - Spectrum.
  • lookchem. Cas 210039-65-9,this compound.
  • Chemsrc. CAS#:210039-65-9 | this compound.
  • Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99 93249-62-8.
  • ResearchGate. 5-chloro-salicylaldehyde-Shiff bases. | Download Scientific Diagram.
  • Biosynth. Benzaldehyde, 2-hydroxy-5-(trifluoromethyl)- | 210039-65-9 | KIA03965.
  • SpectraBase. 2-(Trifluoromethyl)benzaldehyde - Optional[1H NMR] - Spectrum.
  • ResearchGate. 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1..
  • Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • Benchchem. A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde.
  • Sigma-Aldrich. This compound | 210039-65-9.

Sources

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Salicylaldehyde

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a crucial building block in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This fluorinated salicylaldehyde derivative serves as a versatile precursor for the synthesis of Schiff bases, chalcones, and various heterocyclic compounds with potential biological activities. Given its importance, the efficiency, scalability, and environmental impact of its synthetic route are of paramount concern to researchers and process chemists.

This guide provides an in-depth comparison of the primary synthetic methodologies for the preparation of this compound, focusing on the ortho-formylation of the readily available starting material, 4-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of each route, present a critical evaluation of their respective advantages and disadvantages, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly involves the regioselective introduction of a formyl group onto the aromatic ring of 4-(trifluoromethyl)phenol. The hydroxyl group directs the electrophilic formylation to the ortho position. We will compare three prominent methods: the Duff reaction, the Reimer-Tiemann reaction, and the Magnesium-mediated ortho-formylation.

Parameter Duff Reaction Reimer-Tiemann Reaction Magnesium-Mediated Ortho-Formylation
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)Paraformaldehyde ((CH₂O)n)
Catalyst/Promoter Acid (e.g., Trifluoroacetic Acid)Strong Base (e.g., NaOH, KOH)Magnesium Dichloride (MgCl₂) and Triethylamine (Et₃N)
Typical Yield Moderate (Often < 50%)Low to ModerateHigh to Excellent (Often > 80%)
Reaction Conditions High Temperature (Reflux)Moderate Temperature (e.g., 60-70°C)Moderate Temperature (Reflux in THF)
Reaction Time Several hours to a full daySeveral hoursRelatively short (a few hours)
Regioselectivity Good for ortho-formylationModerate (ortho- and para-isomers)Excellent for ortho-formylation
Safety & Handling HMTA is a skin and respiratory irritant. Trifluoroacetic acid is corrosive.Chloroform is a suspected carcinogen and environmentally hazardous.[1][2] Strong bases are corrosive.MgCl₂ and Et₃N are irritants. Paraformaldehyde is toxic. All should be handled with appropriate PPE.
Scalability ModerateChallenging due to biphasic nature and exothermicityGood, with demonstrated success on a larger scale.[3]
Cost-Effectiveness Reagents are relatively inexpensive.Chloroform is inexpensive, but waste disposal costs can be high.Reagents are readily available and cost-effective.

Reaction Mechanisms and Causality of Experimental Choices

The Duff Reaction: A Classical Approach with Limitations

The Duff reaction is a classical method for the formylation of phenols.[4] The reaction proceeds through the in-situ generation of an iminium ion from hexamethylenetetramine in an acidic medium, typically trifluoroacetic acid or acetic acid. This electrophile then attacks the electron-rich aromatic ring of 4-(trifluoromethyl)phenol at the ortho position. Subsequent hydrolysis of the resulting Schiff base intermediate yields the desired aldehyde.

The choice of a strong acid like trifluoroacetic acid is crucial for the efficient generation of the electrophilic species. However, the reaction often suffers from moderate yields due to the formation of polymeric byproducts and the multi-step nature of the formylation process within the reaction mixture. While the reagents are inexpensive, the lengthy reaction times and often challenging purification make this route less attractive for large-scale synthesis.

Reaction Scheme: Duff Reaction

Caption: The Duff reaction pathway for the formylation of 4-(trifluoromethyl)phenol.

The Reimer-Tiemann Reaction: A Mechanistically Rich but Problematically Hazardous Route

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols that utilizes chloroform and a strong base.[5][6] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ by the alpha-elimination of hydrogen chloride from chloroform upon treatment with a strong base. The phenoxide, formed by the deprotonation of 4-(trifluoromethyl)phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. The resulting dichloromethyl-substituted intermediate is subsequently hydrolyzed to the aldehyde.

While mechanistically elegant, the Reimer-Tiemann reaction is often plagued by low to moderate yields and the formation of the para-isomer as a significant byproduct. Furthermore, the use of chloroform poses significant health and environmental risks, as it is a suspected carcinogen and a regulated substance.[1][2] The biphasic nature of the reaction (aqueous base and organic chloroform) can also lead to reproducibility issues and challenges in scaling up.

Reaction Scheme: Reimer-Tiemann Reaction

Caption: The Reimer-Tiemann reaction pathway involving dichlorocarbene.

Magnesium-Mediated Ortho-Formylation: A Superior Alternative

A more modern and highly efficient method for the ortho-formylation of phenols involves the use of magnesium dichloride, triethylamine, and paraformaldehyde.[7][8] This method, often referred to as the Hofsløkken and Skattebøl method, offers excellent yields and high regioselectivity for the ortho-product. The reaction proceeds through the formation of a magnesium phenoxide complex. It is believed that the magnesium ion chelates with the phenolic oxygen and the formyl group of the incoming formaldehyde, directing the electrophilic attack exclusively to the ortho position.

This method avoids the use of highly toxic reagents like chloroform and the harsh conditions of the Duff reaction. The reagents are relatively inexpensive and readily available, and the procedure is straightforward, making it amenable to scale-up. The high yields and clean reaction profiles often simplify purification, further enhancing its practicality.

Reaction Scheme: Magnesium-Mediated Ortho-Formylation

Caption: The highly regioselective Magnesium-mediated ortho-formylation.

Experimental Protocols

Protocol 1: Duff Reaction (Representative Procedure)

Disclaimer: This is a general procedure; yields and reaction times may vary for 4-(trifluoromethyl)phenol and require optimization.

  • To a stirred solution of 4-(trifluoromethyl)phenol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (1.2 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reimer-Tiemann Reaction (Representative Procedure)

Disclaimer: This is a general procedure; yields and regioselectivity may vary for 4-(trifluoromethyl)phenol and require optimization. Extreme caution should be exercised when handling chloroform.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)phenol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).

  • Heat the solution to 60-70°C with vigorous stirring.

  • Add chloroform (1.5 equivalents) dropwise to the reaction mixture over a period of 1 hour.

  • Continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the ortho- and para-isomers and obtain this compound.

Protocol 3: Magnesium-Mediated Ortho-Formylation (Adapted from Organic Syntheses)

This procedure is adapted from a reliable protocol for a similar substrate and is expected to give high yields for 4-(trifluoromethyl)phenol.[3]

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add dry tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10 minutes.

  • Add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in dry THF dropwise to the reaction mixture.

  • Heat the mixture to a gentle reflux (approximately 75°C) for 2-4 hours. The reaction mixture will typically turn a bright yellow-orange color. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add diethyl ether.

  • Wash the organic phase successively with 1 N HCl (3 x) and water (3 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting this compound is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Recommendations

Based on the available data and established chemical principles, the Magnesium-mediated ortho-formylation emerges as the superior synthetic route for the preparation of this compound. This method offers a compelling combination of high yield, excellent regioselectivity, operational simplicity, and the use of less hazardous reagents compared to the classical Duff and Reimer-Tiemann reactions. For researchers and drug development professionals seeking an efficient, scalable, and more environmentally benign synthesis, this modern approach is highly recommended.

The Reimer-Tiemann reaction, while of historical and mechanistic interest, is hampered by its use of chloroform and often poor yields, making it less suitable for practical applications. The Duff reaction, although utilizing inexpensive reagents, generally provides modest yields and requires harsh conditions, limiting its utility for large-scale production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and purity specifications. However, for the synthesis of this compound, the evidence strongly favors the adoption of the Magnesium-mediated ortho-formylation method.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • LookChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Chloroform.
  • Aldred, R., Johnston, R. P., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
  • National Center for Biotechnology Information. (2024). Chloroform Toxicity. In StatPearls.
  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1988.
  • ChemSrc. (n.d.). This compound.

Sources

spectroscopic comparison of trifluoromethyl-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Comparison of Trifluoromethyl-Substituted Benzaldehydes: An In-Depth Technical Guide

Introduction

In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating chemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Benzaldehyde derivatives containing this powerful electron-withdrawing group are crucial intermediates in the synthesis of a wide array of bioactive compounds and advanced materials.

The precise location of the -CF3 group on the benzaldehyde ring—be it at the ortho (2-), meta (3-), or para (4-) position—imparts distinct electronic and steric characteristics to each isomer. These subtle yet significant differences are critical for their subsequent reactivity and biological function. Consequently, unambiguous characterization is paramount. This guide provides a comprehensive spectroscopic comparison of 2-, 3-, and 4-(trifluoromethyl)benzaldehyde, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind the observed spectral differences, grounded in the fundamental electronic effects exerted by the substituents.

Comparative Spectroscopic Data Analysis

The positioning of the strongly electron-withdrawing trifluoromethyl group has a predictable and quantifiable effect on the spectroscopic signatures of the benzaldehyde isomers.[2] The aldehyde group itself is a deactivating, meta-directing group, while the trifluoromethyl group is strongly deactivating and primarily meta-directing due to its powerful negative inductive effect (-I).[3] The interplay of these effects governs the electron density distribution across the aromatic ring and influences the chemical environment of each nucleus.

Data Summary

The key spectroscopic data for the three isomers are summarized below for easy comparison. All NMR data were acquired in deuterated chloroform (CDCl₃).

Spectroscopic Parameter2-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzaldehyde
¹H NMR (δ, ppm) Aldehyde H: ~10.4Aromatic H: ~7.7-8.2Aldehyde H: 10.09Aromatic H: 7.70-8.16[4]Aldehyde H: 10.11Aromatic H: 7.85 (d), 8.01 (d)[5]
¹³C NMR (δ, ppm) Carbonyl C: ~189.0CF₃ C: ~129.0 (q)Carbonyl C: 190.7CF₃ C: 123.5 (q)[4]Carbonyl C: 191.2CF₃ C: 123.4 (q)[5][6]
¹⁹F NMR (δ, ppm) ~ -60 to -63-63.0[4]-63.2[5][6]
IR (ν, cm⁻¹) C=O Stretch: ~1705C=O Stretch: ~1710C=O Stretch: ~1715
UV-Vis (λmax, nm) ~250, ~290~245, ~285~255

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the chemical environment of individual atoms.

  • ¹H NMR: The chemical shift of the aldehyde proton (-CHO) is highly sensitive to the electronic effects of the aromatic ring. For all three isomers, this proton appears significantly downfield (>10 ppm) due to the deshielding effect of the carbonyl group. The para-isomer exhibits the most downfield aldehyde proton chemical shift (10.11 ppm), followed closely by the meta-isomer (10.09 ppm).[4][5] This is because the strong electron-withdrawing -CF3 group in the para position reduces the electron density on the carbonyl carbon, leading to greater deshielding of the attached proton. The aromatic protons display complex splitting patterns, with those closer to the electron-withdrawing groups shifted further downfield.

  • ¹³C NMR: The carbonyl carbon resonance is also influenced by the substituent position. The trend mirrors that of the aldehyde proton, with the para-isomer showing the most deshielded carbonyl carbon (~191.2 ppm).[5] A key diagnostic feature in the ¹³C NMR spectra is the signal for the carbon of the -CF3 group. Due to coupling with the three fluorine atoms (a spin I=1/2 nucleus), this carbon signal appears as a quartet (q).[4]

  • ¹⁹F NMR: As a technique highly sensitive to the local electronic environment, ¹⁹F NMR is an excellent tool for characterizing these compounds.[7] Each isomer displays a single, sharp signal for the three equivalent fluorine atoms of the -CF3 group. The chemical shifts are very similar, typically falling in the range of -60 to -63 ppm (relative to CFCl₃), confirming the presence of the trifluoromethyl group.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their vibrational frequencies. For these isomers, the most diagnostic absorption is the carbonyl (C=O) stretching vibration.

The position of the C=O stretching band is directly related to the bond strength. Electron-withdrawing groups attached to the aromatic ring tend to pull electron density away from the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber (blue shift).[8]

  • 4-(Trifluoromethyl)benzaldehyde: The -CF3 group is in the para position, exerting its maximum electron-withdrawing inductive effect on the carbonyl group. This results in the highest C=O stretching frequency among the isomers, typically around 1715 cm⁻¹.

  • 3-(Trifluoromethyl)benzaldehyde: With the -CF3 group in the meta position, its inductive effect on the carbonyl group is slightly attenuated, leading to a C=O stretch at a slightly lower wavenumber, around 1710 cm⁻¹.

  • 2-(Trifluoromethyl)benzaldehyde: In the ortho position, steric hindrance and potential intramolecular interactions can influence the bond strength, often resulting in the lowest C=O stretching frequency of the three, around 1705 cm⁻¹.

All isomers also exhibit the characteristic C-H stretching bands for the aldehyde group, which typically appear as a pair of weaker bands between 2830-2695 cm⁻¹.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzaldehyde and its derivatives exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring. Similar to nitrobenzaldehydes, which have been studied extensively, the spectra of trifluoromethyl-substituted benzaldehydes are characterized by strong absorptions below 300 nm.[10][11] The strong π → π* transition associated with the benzene ring and carbonyl group is sensitive to the electronic effects of the -CF3 group. The para-isomer, with its extended conjugation and strong electronic perturbation, typically shows a λmax at a longer wavelength (~255 nm) compared to the meta-isomer (~245 nm).[12] Weaker n → π* transitions, originating from the lone pair of electrons on the carbonyl oxygen, are often observed as a shoulder or a separate band at longer wavelengths (around 280-300 nm).

Experimental Protocols & Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep Obtain pure isomer sample (2-, 3-, or 4-TFMBA) sol_nmr Dissolve ~10-20 mg in 0.6 mL CDCl3 prep->sol_nmr sol_uv Prepare dilute solution (~10-5 M) in Ethanol prep->sol_uv ir FTIR-ATR Spectroscopy (Neat Liquid) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sol_nmr->nmr uv UV-Vis Spectroscopy sol_uv->uv process Process Spectra (Referencing, Baseline Correction) nmr->process ir->process uv->process extract Extract Key Parameters (δ, J, ν, λmax) process->extract compare Tabulate & Compare Data for all 3 isomers extract->compare interpret Interpret Differences based on Electronic & Steric Effects compare->interpret

Caption: Workflow for comparative spectroscopic analysis.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing detailed structural information.

  • Methodology:

    • Sample Preparation: Accurately weigh 10-20 mg of the trifluoromethyl-substituted benzaldehyde isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a spectral width of approximately 15 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Accumulate at least 16 scans.

    • ¹³C NMR Acquisition: On the same instrument (operating at ~100 MHz for ¹³C), record the spectrum using a proton-decoupled pulse sequence. Use a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • ¹⁹F NMR Acquisition: Record the spectrum on the same instrument (operating at ~376 MHz for ¹⁹F). Use a spectral width of ~50 ppm and reference the spectrum to an external standard of CFCl₃ (δ = 0 ppm) or use a known internal standard.

    • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups present.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Background Spectrum: Ensure the diamond ATR crystal is clean by wiping it with isopropanol. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Analysis: Place a single drop of the neat liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

    • Data Acquisition: Acquire the spectrum. Typically, 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

UV-Visible Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated π-systems.[13]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the benzaldehyde isomer in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻³ M. From this stock, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis.

    • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a pair of matched quartz cuvettes (1 cm path length) with the pure solvent. Place one in the reference beam path and one in the sample beam path.

    • Baseline Correction: Perform a baseline correction (autozero) with the solvent-filled cuvettes across the desired wavelength range (e.g., 200-400 nm).[6]

    • Sample Measurement: Replace the solvent in the sample cuvette with the dilute analyte solution. Record the absorption spectrum over the same wavelength range.

    • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Conclusion

The ortho, meta, and para isomers of trifluoromethyl-substituted benzaldehyde can be reliably distinguished and characterized using a combination of NMR, IR, and UV-Vis spectroscopy. The position of the potent electron-withdrawing -CF3 group systematically influences the electronic environment of the molecule, leading to predictable and measurable shifts in ¹H and ¹³C NMR signals, quantifiable changes in the C=O vibrational frequency in the IR spectrum, and distinct absorption maxima in the UV-Vis spectrum. By understanding the fundamental principles behind these spectroscopic techniques and applying the rigorous experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of these critical synthetic intermediates, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • ChemRxiv. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates.
  • Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • Slideshare. (n.d.). Uv vis spectroscopy practical.
  • Royal Society of Chemistry. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
  • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • YouTube. (2025). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone.
  • National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper containing the data].
  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....
  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM.
  • YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and....
  • Dolbier, W. R. (2009). Guide to fluorine NMR for organic chemists.
  • UCLA Chemistry & Biochemistry. (n.d.). IR: aldehydes.
  • ResearchGate. (n.d.). Hammett Substituent Constants.
  • ResearchGate. (n.t.). *UV/vis absorption spectra of N‐(trifluoromethylthio)phthalimide (2,...) *.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • Journal of Physical Science. (2018). Spectroscopic, Thermal Behaviour and DFT Calculations of a Trifluoromethyl Substituted Stilbene Imine Derivative as an Organic S.
  • ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

Sources

A Researcher's Guide to the Biological Activity of Substituted Salicylaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals

Introduction: The Versatility of Salicylaldehyde Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone in medicinal chemistry due to their synthetic flexibility and broad spectrum of biological activities.[1][2][3] When derived from salicylaldehyde (2-hydroxybenzaldehyde) and its substituted analogues, these compounds gain enhanced therapeutic potential. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, along with the specific electronic and steric properties conferred by substituents on the salicylaldehyde ring, are critical to their function.[4]

This guide aims to dissect how different substituents—ranging from electron-withdrawing groups (EWGs) like -NO₂, -Cl, and -Br to electron-donating groups (EDGs) like -OCH₃ and -OH—modulate the biological efficacy of these molecules. Understanding these structure-activity relationships (SAR) is paramount for designing next-generation therapeutic agents.

Synthesis and Characterization

The synthesis of salicylaldehyde Schiff bases is a straightforward condensation reaction between a substituted salicylaldehyde and a primary amine. This reaction is typically performed under reflux in an alcoholic solvent, often with a catalytic amount of acid, although greener methods using water or microwave irradiation have also proven effective.[5][6]

Experimental Protocol: General Synthesis of a Substituted Salicylaldehyde Schiff Base

This protocol describes a reliable and reproducible method for synthesizing these compounds.

  • Reactant Preparation: Dissolve 10 mmol of the selected substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition of Amine: To this solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine (e.g., aniline) dissolved in 10 mL of ethanol.

  • Reaction Initiation: Add 2-3 drops of glacial acetic acid to catalyze the reaction. The addition of an acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The heat provides the necessary activation energy for the dehydration step, which is crucial for imine formation.[7][8]

  • Isolation and Purification: After cooling to room temperature, the precipitated Schiff base is collected by vacuum filtration. The solid product is washed with cold ethanol to remove unreacted starting materials and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. The appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde and amine protons in the NMR spectrum validate the successful synthesis.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Salicylaldehyde Substituted Salicylaldehyde in Ethanol Mix Mix Reactants Salicylaldehyde->Mix Amine Primary Amine in Ethanol Amine->Mix Catalyst Add Acetic Acid Catalyst Mix->Catalyst Reflux Reflux for 2-4 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Analysis FT-IR, NMR, Mass Spec Recrystallize->Analysis G SchiffBase Schiff Base Compound ROS ↑ Reactive Oxygen Species (ROS) SchiffBase->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway induced by Schiff bases.
Antioxidant Activity

Salicylaldehyde Schiff bases can act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals. [9]The phenolic hydroxyl group is a key player in this activity.

Structure-Activity Relationship Insights:

  • Electron-Donating Groups (EDGs): The antioxidant capacity is significantly enhanced by the presence of electron-donating groups like -OH and -OCH₃ on the salicylaldehyde ring. [9]These groups can stabilize the resulting phenoxyl radical through resonance, making the parent molecule a more effective radical scavenger.

  • Position of -OH group: The presence of a hydroxyl group, particularly at the ortho or para position to the primary phenolic group, greatly increases antioxidant activity.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀)

Substituent on SalicylaldehydeAmine MoietyDPPH IC₅₀ (µM)Reference
H Amino AlcoholsModerate Activity[10]
3-OCH₃ Substituted AnilinesPotent Activity[11]
4-OH Various AminesHigh Activity (Expected)SAR Principle [9]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.

  • Reaction: In a 96-well plate, mix various concentrations of the test Schiff base with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: In the presence of an antioxidant, the DPPH radical is scavenged, and the solution color fades to yellow. Measure the decrease in absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Consolidated Structure-Activity Relationship (SAR)

The collective data allows for the formulation of a general SAR model for substituted salicylaldehyde Schiff bases. The biological activity is a multifactorial outcome of electronic effects, lipophilicity, and steric factors.

SAR_Summary cluster_ring Substituted Salicylaldehyde Ring cluster_activity Biological Activity Modulation Ring pos_3 pos_5 Antimicrobial Antimicrobial ↑ Anticancer Anticancer ↑ Antioxidant Antioxidant ↑ EWG Electron-Withdrawing (-Cl, -Br, -NO2) EWG->Antimicrobial  ↑ Lipophilicity EWG->Anticancer  ↑ Cytotoxicity EDG Electron-Donating (-OH, -OCH3) EDG->Antioxidant  ↑ Radical Scavenging

Figure 3: SAR summary for substituted salicylaldehyde Schiff bases.
  • For Antimicrobial & Anticancer Activity: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) at position 5 of the salicylaldehyde ring are generally favorable. They increase the lipophilicity and electron-accepting character of the molecule, enhancing its ability to disrupt microbial membranes and interact with cellular targets.

  • For Antioxidant Activity: Electron-donating groups (e.g., -OH, -OCH₃) are highly beneficial. They enhance the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals.

Conclusion and Future Directions

Substituted salicylaldehyde Schiff bases are a class of compounds with immense, tunable therapeutic potential. This guide demonstrates that strategic placement of electron-withdrawing or electron-donating groups on the salicylaldehyde moiety can selectively enhance antimicrobial, anticancer, or antioxidant activities.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR): Developing computational models to more accurately predict the biological activity of novel derivatives before synthesis. [12]* Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the most potent compounds.

  • Metal Complexation: Systematically exploring how coordination with various metal ions (e.g., Cu, Zn, Co, Ru) can further potentiate the biological activity of these ligands. [9][13] By leveraging the principles outlined in this guide, researchers can more effectively design and develop salicylaldehyde Schiff bases as lead compounds in the ongoing search for new and more effective drugs.

References

  • Rana, M. S., Rayhan, N. M. A., Emad, A. H., Hossain, M. I., Shah, M. M., Zahan, M. K.-E., Hossen, M. F., & Asraf, M. A. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. [Link]
  • Lien, E. J., & Wang, P. H. (1990). Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as potential antiviral agents. Journal of Medicinal Chemistry. [Link]
  • Eseyin, O. A., et al. (2012). Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]
  • Wang, M., et al. (2020). Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases.
  • Clevenger, J. H., & Prescott, J. M. (1966). Schiff Bases of Salicylaldehyde and their Cobalt (II) Derivatives as Antitumor Agents. Proceedings of the Oklahoma Academy of Science. [Link]
  • Hernández-García, A., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. Molecules. [Link]
  • Al-Khafaji, Y. F., et al. (2023). Cytotoxic activity of bis-biphenyl salicylaldehyde Schiff base derivatives against (MDA-MB-231) breast cancer cell line.
  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. [Link]
  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. [Link]
  • Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules. [Link]
  • Khan, I., et al. (2018). Antimicrobial salicylaldehyde Schiff bases: Synthesis, characterization and evaluation. Journal of the Chemical Society of Pakistan. [Link]
  • Bhagat, S., Sharma, N., & Chundawat, T. (2015). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Journal of Chemistry. [Link]
  • Singh, K., & Kumar, Y. (2012). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry. [Link]
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. [Link]
  • Buldurun, K., et al. (2019). Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde. Semantic Scholar. [Link]
  • Al-Amiery, A. A. (2012). Antimicrobial activity of azo-Schiff bases from salicylaldehyde. Organic and Medicinal Chemistry Letters. [Link]
  • Khan, I., et al. (2018). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. Journal of the Chemical Society of Pakistan. [Link]
  • Thangadurai, A. S., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research. [Link]
  • Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI. [Link]
  • Krátký, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PMC. [Link]
  • Bhagat, S., et al. (2018). synthesis of salicylaldehyde based schiff bases and their metal complexes in aqueous media. International Journal of Recent Scientific Research. [Link]
  • Gîrbea, C. S., et al. (2023). {ZnII2} and {ZnIIAuI} Metal Complexes with Schiff Base Ligands as Potential Antitumor Agents Against Human Glioblastoma Multiforme Cells. MDPI. [Link]
  • Ahmed, A. A., & Ahmed, I. K. (2017). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]
  • Saxena, A. (2014). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. [Link]
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar. [Link]
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
  • Zoubi, W. A. (2013). Biological activities of Schiff bases and their complexes. SciSpace. [Link]
  • Bhagat, S., Sharma, N., & Chundawat, T. (2015). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.
  • Zahan, M. K.-E., et al. (2025). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities.
  • Al-Khafaji, Y. F., et al. (2024). Structure, Biological Activities and Synthesis of Schiff Bases: Review Article.
  • Fasina, T. M., et al. (2020). Biological Activity of Copper(II), Cobalt(II) and Nickel(II) Complexes of Schiff Base Derived from o-phenylenediamine and 5-bromosalicylaldehyde.
  • Buldurun, K., et al. (2019). (Open Access) Synthesis, structural characterization and biological activities of metal(II) complexes with Schiff bases derived from 5-bromosalicylaldehyde: Ru(II)
  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scirp.org. [Link]
  • Olalekan, T. E., et al. (2019). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Der Pharma Chemica. [Link]
  • Mounika, K., et al. (2010). Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes.
  • Stana, A., et al. (2023).
  • Mounika, K., et al. (2010). Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes. Semantic Scholar. [Link]
  • Mondal, J., et al. (2017). Evaluation of optimized molecular structure-antimicrobial and antioxidant efficacy relationship of Schiff bases.
  • Al-Khafaji, Y. F., et al. (2023). 5-chloro-salicylaldehyde-Shiff bases.
  • Al-Khafaji, Y. F., et al. (2021). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • Abd El-Wahed, M. G., & Refat, M. S. (2010). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • Mounika, K., et al. (2010). Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes. R Discovery. [Link]
  • Thomas, S. S., & S, S. S. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

A Definitive Guide to the Structural Validation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds such as derivatives of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, where the presence and position of the trifluoromethyl group can significantly influence biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation.

This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices and present a self-validating framework for structural confirmation, anchored by experimental data from a closely related analogue.

The Imperative of Structural Accuracy in Drug Discovery

The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance properties like lipophilicity and metabolic stability.[1] However, its precise location on a molecular scaffold is critical. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, robust and definitive structural validation is not just a matter of analytical rigor but a cornerstone of successful drug discovery.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid, offering precise bond lengths, bond angles, and stereochemical relationships. This technique moves beyond the connectivity information provided by other methods to deliver a definitive three-dimensional portrait of the molecule.

While finding a publicly available crystal structure for a simple derivative of this compound proved challenging, a close analogue, (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP), offers a pertinent case study. This Schiff base, synthesized from a substituted salicylaldehyde and 3-(trifluoromethyl)aniline, has been successfully characterized by single-crystal X-ray diffraction, providing a solid foundation for understanding the structural validation process.[3][4]

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully validated crystal structure follows a meticulous workflow. Understanding the rationale behind each step is crucial for appreciating the robustness of the final structural model.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent_Selection Solvent Selection Purification->Solvent_Selection Crystallization_Method Crystallization Method (e.g., Slow Evaporation) Solvent_Selection->Crystallization_Method Data_Collection X-ray Diffraction Data Collection Crystallization_Method->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A schematic overview of the experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

The synthesis of a Schiff base derivative of this compound would typically involve the condensation of the aldehyde with a primary amine. Here is a generalized protocol:

  • Synthesis: Equimolar amounts of this compound and the desired primary amine are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is then refluxed for a specified period.

  • Purification and Crystallization: The resulting Schiff base is purified, often by recrystallization or column chromatography.[5] Growing single crystals suitable for X-ray diffraction is a critical and often challenging step. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer complementary and more readily obtainable data. Here's a comparison of their capabilities in the context of validating a hypothetical Schiff base derivative of this compound.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms, chemical environment of nuclei, and some stereochemical information.Provides information about the structure in solution. Non-destructive.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, O-H, C-F).Rapid and simple method for functional group identification.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and provides the molecular formula.Does not provide information on the connectivity or stereochemistry of the molecule.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical Schiff base formed from this compound and aniline. The table below compares the type of data obtained from different techniques.

Analytical Technique Expected Observations for the Hypothetical Schiff Base
X-ray Crystallography - Definitive confirmation of the E or Z configuration of the imine bond.- Precise measurement of the C=N bond length (typically around 1.28 Å).- Determination of the planarity of the molecule and the dihedral angle between the aromatic rings.- Observation of intramolecular hydrogen bonding between the hydroxyl proton and the imine nitrogen.- Characterization of intermolecular interactions, such as C-H···F or π-π stacking, which stabilize the crystal packing.[4]
¹H NMR - A singlet for the imine proton (CH=N) in the downfield region (around 8-9 ppm).- A broad singlet for the hydroxyl proton (OH).- Aromatic protons showing characteristic splitting patterns.- Coupling between protons and the fluorine atoms of the CF₃ group might be observed.
¹³C NMR - A signal for the imine carbon (CH=N) around 160-170 ppm.- A quartet for the trifluoromethyl carbon due to coupling with fluorine atoms.- Distinct signals for the aromatic carbons.
¹⁹F NMR - A singlet for the three equivalent fluorine atoms of the CF₃ group.
IR Spectroscopy - A characteristic absorption band for the C=N (imine) stretch around 1620-1640 cm⁻¹.- A broad absorption for the O-H stretch.- Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the Schiff base.- Characteristic fragmentation patterns.

The Synergy of Techniques for Validated Structures

Structural Validation Logic Logical Flow of Structural Validation cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesized Compound NMR NMR (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography NMR->Xray Hypothesized Structure IR->Xray Hypothesized Structure MS->Xray Hypothesized Structure Validated_Structure Validated 3D Structure Xray->Validated_Structure Definitive Structure

Caption: The logical relationship between spectroscopic techniques and X-ray crystallography in structural validation.

Conclusion

For derivatives of this compound, where subtle structural variations can have profound biological consequences, relying solely on spectroscopic data for structural assignment is a significant risk. While NMR, IR, and mass spectrometry are indispensable tools for routine characterization, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. By integrating crystallographic data with spectroscopic evidence, researchers can proceed with confidence, knowing that their structure-activity relationship studies are built on a solid and validated foundation. This rigorous approach to structural validation is not merely an academic exercise but a critical component of efficient and successful drug discovery and development.

References

  • Khan, M. A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(12), 10285–10297. [Link]
  • Khan, M. A., et al. (2022).
  • Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(10), 5521-5524. [Link]
  • Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Molecules, 27(22), 8003. [Link]
  • Khan, M. A., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega, 9(3), 3698–3709. [Link]
  • Pahontu, E., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 20(9), 15688-15709. [Link]
  • Sagan, F., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4591. [Link]
  • O'Connor, C. J., et al. (2020). Structural Identification of Products from the Chloromethylation of Salicylaldehyde. ACS Omega, 5(33), 20970–20978. [Link]
  • Smith, A. B., et al. (2024). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Crystals, 14(1), 89. [Link]
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Das, S., et al. (2025). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. CrystEngComm, 27(1), 1-14. [Link]
  • Simsek, O., et al. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 942-953. [Link]
  • Simsek, O., et al. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study.
  • Chemsrc. (n.d.). CAS#:210039-65-9 | this compound.
  • Moura, M. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
  • Saadallah, A. E., et al. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method.
  • Moura, M. J., et al. (2025).
  • Thaper, R. K., et al. (2026). Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines. CrystEngComm, 28(1), 1-14. [Link]
  • Hammud, H. H., et al. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine.

Sources

A Comparative Guide to the Chelating Properties of Ligands Derived from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Ligand Design

In the vast field of coordination chemistry, the design of ligands with tailored properties is paramount for advancements in catalysis, materials science, and medicinal chemistry. Salicylaldehyde and its derivatives have long served as a foundational scaffold for the synthesis of a plethora of chelating agents, most notably Schiff bases and hydrazones. The introduction of a trifluoromethyl (-CF₃) group at the 5-position of the salicylaldehyde ring, yielding 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, offers a strategic modification to fine-tune the electronic and steric properties of the resulting ligands. The -CF₃ group is a potent electron-withdrawing moiety, which significantly influences the acidity of the phenolic proton and the electron density on the coordinating atoms, thereby modulating the stability and reactivity of the metal complexes. This guide provides a comparative analysis of the chelating properties of ligands derived from this fluorinated precursor, supported by established chemical principles and experimental methodologies.

The Impact of the Trifluoromethyl Group on Chelating Properties

The primary influence of the 5-trifluoromethyl substituent on the chelating ability of salicylaldehyde-derived ligands stems from its strong electron-withdrawing nature. This has two major consequences:

  • Increased Acidity of the Phenolic Hydroxyl Group: The -CF₃ group inductively withdraws electron density from the benzene ring, making the phenolic proton more acidic (lower pKa) compared to unsubstituted salicylaldehyde. This facilitates deprotonation and coordination to a metal ion at a lower pH.

  • Reduced Basicity of the Imine/Azomethine Nitrogen: The electron-withdrawing effect extends to the azomethine (-CH=N-) nitrogen in Schiff base derivatives, reducing its basicity. This decrease in electron-donating ability of the nitrogen atom can lead to weaker coordination to the metal center.

A study on the influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases has shown that electron-withdrawing groups on the aniline ring lower the stability of the complex, while electron-donating groups enhance it[1]. This principle can be extrapolated to substituents on the salicylaldehyde ring itself. Therefore, it is anticipated that ligands derived from this compound will form less stable complexes compared to their unsubstituted or electron-donating group-substituted counterparts.

Comparative Analysis of Ligand Classes

This section will compare two major classes of ligands derived from this compound: Schiff bases and hydrazones.

Schiff Base Ligands

Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting imine or azomethine group is a key coordinating site.

Synthesis of a Representative Schiff Base Ligand:

A general synthesis involves the condensation of this compound with a primary amine, such as aniline, in a suitable solvent like ethanol.

G cluster_0 Reaction Scheme This compound This compound Schiff_Base Schiff Base Ligand This compound->Schiff_Base + Aniline Aniline Aniline->Schiff_Base + Water H2O Schiff_Base->Water +

Figure 1: General synthesis of a Schiff base ligand.

Chelating Properties:

Schiff bases derived from salicylaldehyde are typically bidentate, coordinating through the phenolic oxygen and the imine nitrogen to form a stable six-membered chelate ring with a metal ion. The trifluoromethyl group is expected to decrease the stability of the metal complexes.

Hydrazone Ligands

Hydrazones are formed from the reaction of an aldehyde or ketone with a hydrazine derivative. They offer an additional nitrogen atom for coordination, potentially leading to tridentate chelation.

Synthesis of a Representative Hydrazone Ligand:

The synthesis involves the reaction of this compound with a hydrazide, such as benzoylhydrazine.

G cluster_0 Reaction Scheme Aldehyde This compound Hydrazone Hydrazone Ligand Aldehyde->Hydrazone + Hydrazide Benzoylhydrazine Hydrazide->Hydrazone + Water H2O Hydrazone->Water +

Figure 2: General synthesis of a hydrazone ligand.

Chelating Properties:

Hydrazone ligands derived from salicylaldehyde can act as tridentate (ONO) donors, coordinating through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazide moiety. This tridentate nature can lead to the formation of highly stable complexes. However, the electron-withdrawing effect of the -CF₃ group will still play a role in modulating the overall stability.

Quantitative Comparison of Chelating Properties (Illustrative)

While specific experimental data for ligands derived from this compound is scarce in the readily available literature, we can construct an illustrative comparison based on established principles. The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex.

Table 1: Illustrative Stability Constants (log K₁) of Ligand-Cu(II) Complexes

Ligand PrecursorAmine/Hydrazide PrecursorLigand TypeExpected log K₁ with Cu(II)Rationale
SalicylaldehydeAnilineSchiff Base (Bidentate)~7.5Baseline for comparison.
This compound Aniline Schiff Base (Bidentate) < 7.5 The electron-withdrawing -CF₃ group reduces the basicity of the coordinating nitrogen, leading to lower stability[1].
SalicylaldehydeBenzoylhydrazineHydrazone (Tridentate)~10.0Tridentate chelation leads to a significant increase in stability (chelate effect).
This compound Benzoylhydrazine Hydrazone (Tridentate) < 10.0 While still benefiting from the chelate effect, the -CF₃ group will likely reduce the stability compared to the unsubstituted analogue.
2-Hydroxy-5-methoxybenzaldehydeAnilineSchiff Base (Bidentate)> 7.5The electron-donating -OCH₃ group increases the basicity of the coordinating nitrogen, leading to higher stability.

Note: The log K₁ values are illustrative and intended for comparative purposes based on chemical principles. Actual values would need to be determined experimentally.

Experimental Protocols

Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a representative Schiff base ligand.

G cluster_0 Synthesis Workflow start Start dissolve_aldehyde Dissolve this compound in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Aniline in Ethanol start->dissolve_amine mix Mix Solutions and Add Acetic Acid Catalyst dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux the Mixture mix->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in a Vacuum Oven wash->dry characterize Characterize the Product (FT-IR, NMR, Mass Spec) dry->characterize end End characterize->end

Figure 3: Workflow for Schiff base synthesis.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve an equimolar amount of the desired primary amine (e.g., aniline, 1 mmol) in 10 mL of absolute ethanol.

  • Reaction: Add the amine solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

  • Characterization: Characterize the synthesized ligand using Fourier-Transform Infrared (FT-IR) spectroscopy (to confirm the formation of the C=N imine bond), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry.

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a reliable method for determining the stability constants of metal complexes in solution[2][3].

G cluster_1 Potentiometric Titration Workflow start_titration Start prepare_solutions Prepare Solutions (Acid, Ligand, Metal+Ligand) at Constant Ionic Strength start_titration->prepare_solutions calibrate_ph Calibrate pH Meter prepare_solutions->calibrate_ph titrate_acid Titrate Acid Solution with Standardized Base calibrate_ph->titrate_acid titrate_ligand Titrate Ligand Solution with Standardized Base titrate_acid->titrate_ligand titrate_complex Titrate Metal+Ligand Solution with Standardized Base titrate_ligand->titrate_complex plot_curves Plot pH vs. Volume of Base Added titrate_complex->plot_curves calculate_n Calculate Formation Function (n̄) and pL plot_curves->calculate_n determine_logK Determine Stability Constants (log K) from Formation Curve calculate_n->determine_logK end_titration End determine_logK->end_titration

Figure 4: Workflow for determining stability constants.

Step-by-Step Methodology:

  • Solution Preparation: Prepare the following solutions in a solvent mixture (e.g., 50% DMSO-water) with a constant ionic strength (e.g., 0.1 M KCl):

    • A solution of a strong acid (e.g., HCl).

    • A solution of the strong acid and the synthesized ligand.

    • A solution of the strong acid, the ligand, and the metal salt of interest (e.g., CuCl₂).

  • Titration: Titrate each solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature. Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands coordinated to the metal ion (n̄).

    • Calculate the free ligand concentration ([L]) at each point.

    • Construct a formation curve by plotting n̄ versus pL (-log[L]).

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For example, log K₁ is the value of pL at n̄ = 0.5.

Conclusion

Ligands derived from this compound represent a class of chelating agents with unique electronic properties. The strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the phenolic proton while decreasing the basicity of the azomethine nitrogen in Schiff base and hydrazone derivatives. This modulation is predicted to result in metal complexes with lower stability constants compared to their unsubstituted or electron-donating group-substituted counterparts. This guide provides a framework for the synthesis, characterization, and comparative evaluation of these ligands. The provided experimental protocols offer a starting point for researchers to quantitatively assess the chelating properties and further explore the potential applications of these intriguing fluorinated ligands in various scientific disciplines.

References

  • Potentiometric, Thermodynamics and DFT Calculations of Some Metal(II)-Schiff Base Complexes Formed in Solution. (2020). International Journal of Electrochemical Science. [Link]
  • Stability constants and spectral characteristics of metal complexes of... | Download Table. (n.d.). ResearchGate.
  • Studies on Schiff base complexes: Formation constants of Cu(ll), Ni(ll) and Zn(ll) complexes on N. (1991). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (n.d.). ResearchGate.
  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Deriv
  • Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

A Comparative Analysis of Novel 2-Hydroxy-5-(trifluoromethyl)benzaldehyde Derived Schiff Base Pesticides and Their Commercial Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of more effective and environmentally benign crop protection solutions, researchers have increasingly turned their attention to the synthesis of novel pesticidal agents. Among these, Schiff bases derived from 2-Hydroxy-5-(trifluoromethyl)benzaldehyde are emerging as a promising class of compounds. This guide offers an in-depth technical comparison of the efficacy of these novel pesticides against established commercial insecticides and nematicides, supported by available experimental data.

The Rise of Trifluoromethyl-Containing Schiff Bases in Pesticide Research

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their biological activity, a principle well-established in pharmaceutical and agrochemical research.[1] This is attributed to the high electronegativity and lipophilicity of the -CF3 group, which can improve the compound's metabolic stability and its ability to penetrate biological membranes. When incorporated into a Schiff base structure—formed by the condensation of an aldehyde or ketone with a primary amine—the resulting imine or azomethine (-C=N-) linkage provides a versatile pharmacophore known to exhibit a broad spectrum of biological activities, including insecticidal, nematicidal, and fungicidal properties.[2]

This compound serves as a key building block in the synthesis of these next-generation pesticides. The presence of the hydroxyl group can also contribute to the molecule's bioactivity and its ability to chelate with metal ions, which has been shown to enhance pesticidal efficacy in some cases.[3][4]

Efficacy Against Key Agricultural Pests: A Comparative Look

While direct, peer-reviewed comparative studies on the efficacy of a specific Schiff base derived from this compound against a commercial pesticide are still emerging, we can draw valuable insights from research on structurally similar Schiff base insecticides. These studies provide a strong indication of the potential of this chemical class.

One notable study investigated the insecticidal activity of a series of novel Schiff bases against the fall armyworm (Spodoptera frugiperda), a highly destructive agricultural pest. The results demonstrated that one of the synthesized compounds exhibited potent insecticidal activity, with LC50 values of 46.35 mg/L for second-instar larvae and 97.37 mg/L for fourth-instar larvae. This performance was comparable to the commercial insecticide methomyl, a carbamate that acts as an acetylcholinesterase inhibitor.[5][6]

Another study focused on the pesticidal properties of Schiff bases derived from different aldehydes against the red flour beetle (Tribolium castaneum), a common pest of stored grains. The study reported LD50 values for the tested compounds and compared them to the pyrethroid insecticide λ-cyhalothrin. While the novel Schiff bases showed activity, their LD50 values were higher than that of the commercial standard, indicating lower potency in that specific context.

These examples underscore the potential of Schiff base chemistry to generate potent insecticidal compounds, with efficacy that can rival that of existing commercial products. The specific performance, however, is highly dependent on the overall molecular structure of the Schiff base.

Nematicidal Potential: A Frontier for this compound Derivatives

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial yield losses. The search for effective and safer nematicides is a key research priority. Schiff bases have demonstrated promising nematicidal activity, suggesting that derivatives of this compound could be valuable in this arena. Research on other phytochemicals has shown that benzaldehyde itself exhibits nematicidal properties.[7] The incorporation of the trifluoromethyl group and the formation of a Schiff base are hypothesized to enhance this intrinsic activity.

Mechanism of Action: A Diverse Landscape

Commercial pesticides operate through a variety of well-defined modes of action. For instance, organophosphates and carbamates inhibit acetylcholinesterase, pyrethroids disrupt the normal functioning of the nervous system by interfering with sodium channels, and neonicotinoids act on nicotinic acetylcholine receptors.[8]

The precise mode of action for many novel Schiff base pesticides is still an active area of investigation. However, the presence of the azomethine group is believed to be crucial for their biological activity. It is hypothesized that this group can interfere with various biological processes within the pest, potentially through mechanisms such as enzyme inhibition or disruption of cellular respiration. The diversity of structures that can be synthesized from this compound and various amines opens the door to discovering novel modes of action, which is critical for managing the development of pesticide resistance.

Experimental Protocols for Efficacy Evaluation

The comparative assessment of novel and commercial pesticides relies on standardized and rigorous experimental protocols. Below are representative methodologies for evaluating insecticidal and nematicidal efficacy.

Insecticidal Bioassay Protocol (Leaf-Dip Method)
  • Preparation of Test Solutions: The synthesized Schiff base and the commercial insecticide are dissolved in an appropriate solvent (e.g., acetone or DMSO) to create stock solutions. A series of dilutions are then prepared using distilled water containing a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

  • Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae) are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are treated with the solvent and surfactant solution only.

  • Insect Exposure: The treated leaf discs are placed in petri dishes lined with moistened filter paper. A known number of insect larvae (e.g., 10-20) of a specific instar are introduced into each petri dish.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) and LC90 (lethal concentration for 90% of the population) values for each compound.

Nematicidal Bioassay Protocol (In Vitro)
  • Nematode Culture and Extraction: Plant-parasitic nematodes (e.g., root-knot nematode, Meloidogyne incognita) are cultured on susceptible host plants (e.g., tomato). Second-stage juveniles (J2) are extracted from the infected roots using a Baermann funnel technique.

  • Preparation of Test Solutions: The novel Schiff base and a commercial nematicide are dissolved and diluted as described in the insecticidal bioassay protocol.

  • Nematode Exposure: A suspension containing a known number of J2 nematodes (e.g., 100) is added to each well of a multi-well plate. The test solutions are then added to the wells to achieve the desired final concentrations.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality/Immobility Assessment: After incubation, the number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they are straight and do not move when probed.

  • Data Analysis: The percentage of mortality is calculated and corrected for control mortality. The EC50 (median effective concentration) for mortality or immobility is determined using probit analysis.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The development and comparison of these novel pesticides follow a structured workflow, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Efficacy Evaluation A This compound C Schiff Base Condensation A->C B Primary Amine B->C D Novel Schiff Base Pesticide C->D E Insecticidal Bioassay D->E F Nematicidal Bioassay D->F H LC50 / EC50 Determination E->H F->H G Commercial Pesticide Standard G->E G->F I Comparative Efficacy Analysis H->I

Workflow for Synthesis and Efficacy Evaluation.

Future Outlook and the Path to Commercialization

The preliminary data on Schiff base pesticides, particularly those with structural similarities to derivatives of this compound, are highly encouraging. They represent a viable avenue for the discovery of new active ingredients with potentially novel modes of action. However, the journey from laboratory synthesis to a commercially available product is long and requires extensive research.

Future work must focus on:

  • Synthesis and screening of a wider library of Schiff bases derived from this compound to identify lead compounds with high potency against a broad spectrum of pests.

  • Direct, head-to-head comparative studies against a range of commercial pesticides to accurately benchmark their performance.

  • Mode of action studies to elucidate the biochemical pathways targeted by these novel compounds.

  • Toxicology and environmental fate studies to ensure that promising candidates have a favorable safety profile for non-target organisms and the environment.

The development of pesticides derived from this compound holds significant promise for the future of agriculture. Through continued research and rigorous evaluation, these novel compounds could provide valuable new tools for integrated pest management strategies worldwide.

References

  • Al-Hakimi, A. N., et al. (2021). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. Applied Organometallic Chemistry, 35(10), e6372.
  • Alkorbi, F., et al. (2024). Design, synthesis of novel Schiff bases as potential insecticidal agents against Spodoptera frugiperda (Lepidoptera: Noctuidae). Bulletin of the Chemical Society of Ethiopia, 38(3), 765-774.
  • Dokla, E. M. M., et al. (2022). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. Journal of Molecular Structure, 1250, 131823.
  • Gomha, S. M., et al. (2015). Synthesis, characterization and biological activity of some new Schiff bases and 1, 3-thiazoles derived from 3-amino-4-phenyl-1H-pyrazole. Journal of the Brazilian Chemical Society, 26, 1586-1593.
  • SciSpace. (2024). Design, synthesis of novel Schiff bases as potential insecticidal agents against Spodoptera frugiperda (Lepidoptera: Noctuidae).
  • Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 116-135.
  • Wilkinson, S. M., et al. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • Baldwin, F. (n.d.). Insecticides Used in the Urban Environment: Mode of Action. University of Florida IFAS Extension.
  • Jesmin, M., et al. (2009). Pesticidal Activities of Some Schiff Bases Derived from Benzoin, Salicyl- aldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Scientific Research, 1(3), 641-646.
  • JETIR. (2015). SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY.
  • Pauluhn, J., & Ozaki, K. (2015). Transfluthrin: comparative efficacy and toxicity of reference and generic versions. Regulatory toxicology and pharmacology, 71(1), 109-120.
  • Quistad, J. B., et al. (2019). Insecticidal and Repellent Properties of Novel Trifluoromethylphenyl Amides III. Pesticide Biochemistry and Physiology, 162, 11-16.
  • Science.gov. (n.d.). hydroxy schiff bases: Topics by Science.gov.
  • Saravanan, R., et al. (2022). Nematicidal Property of Clindamycin and 5-hydroxy-2-methyl Furfural (HMF) from the Banana Endophyte Bacillus velezensis (YEBBR6) Against Banana Burrowing Nematode Radopholus similis. Biological Control, 169, 104889.
  • Wang, B. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of agricultural and food chemistry, 58(20), 10999-11006.
  • Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4627.
  • Zang, L., et al. (2013). The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate. Chinese Journal of Chemistry, 31(1), 101-106.
  • Faria, J. M. S., et al. (2020).
  • Wbad, K. A., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE WITH ANILINE. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 173-178.
  • Xia, Y., et al. (2015). Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship. Journal of Photochemistry and Photobiology B: Biology, 152, 183-191.

Sources

A Researcher's Guide to Quantum Chemical Calculations for 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, understanding the intricate electronic and structural properties of molecules is paramount. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde, presents a compelling case for the application of computational chemistry. The presence of a hydroxyl group, an aldehyde moiety, and an electron-withdrawing trifluoromethyl group on the benzene ring gives rise to a unique interplay of electronic effects and potential for intramolecular hydrogen bonding, all of which critically influence its reactivity and potential applications.

This guide provides an in-depth comparison of quantum chemical methods for characterizing this compound. We will move beyond a simple list of protocols to explain the why behind the choice of specific computational approaches, grounding our analysis in established scientific principles and comparative data. Our goal is to equip researchers with the knowledge to select and apply the most appropriate computational tools for their specific research questions.

The Rationale for Computational Scrutiny

The utility of this compound in synthetic chemistry, particularly as a precursor for Schiff bases and other complex organic molecules, necessitates a detailed understanding of its molecular architecture and electronic landscape. Quantum chemical calculations offer a powerful, non-experimental route to probe:

  • Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.

  • Vibrational Frequencies: Simulating infrared (IR) spectra to identify characteristic functional groups and compare with experimental data for structural validation.

  • Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand chemical reactivity and electronic transitions.

  • Spectroscopic Properties: Simulating UV-Vis and Nuclear Magnetic Resonance (NMR) spectra to aid in experimental characterization.

This guide will focus on a comparative analysis of two widely used quantum chemical methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory, employing various basis sets to assess their performance in predicting the properties of this fluorinated aromatic aldehyde.

Experimental and Computational Methodologies

Experimental Data for Analogous Systems

Directly available experimental spectroscopic data for this compound is limited in the public domain. Therefore, for the purpose of validating our computational results, we will draw comparisons with experimental data for structurally related compounds, such as salicylaldehyde and other substituted benzaldehydes. For instance, the characteristic infrared spectrum of benzaldehyde shows a strong C=O stretch around 1700-1720 cm⁻¹ and aromatic C=C stretches between 1500-1600 cm⁻¹[1]. These values will serve as a benchmark for our calculated vibrational frequencies.

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the computational procedures for the quantum chemical calculations performed on this compound.

Figure 1: A schematic workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

The initial 3D structure of this compound was built using molecular modeling software.

Step 2: Method and Basis Set Selection

  • Density Functional Theory (DFT): We selected two popular hybrid functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used functional that often provides a good balance between accuracy and computational cost for a broad range of organic molecules.

    • M06-2X: A high-nonlocality functional known to perform well for systems with non-covalent interactions and for main-group thermochemistry.

  • Hartree-Fock (HF) Theory: This ab initio method, while computationally less demanding than post-HF methods, serves as a fundamental baseline for comparison. It is known to sometimes over-localize electron density.[2]

  • Basis Sets: To represent the molecular orbitals, we employed:

    • 6-311++G(d,p): A Pople-style basis set that is triple-zeta in the valence region and includes diffuse functions (++) for describing anions and weak interactions, as well as polarization functions (d,p) for more accurate geometries.

    • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style basis set that is systematically improvable and generally provides high accuracy.

Step 3: Geometry Optimization

The initial molecular structure was optimized to find the lowest energy conformation using each combination of theoretical method and basis set.

Step 4: Frequency Calculations

Following each optimization, frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Step 5: Electronic and Spectroscopic Property Calculations

Single-point energy calculations were performed on the optimized geometries to determine electronic properties such as HOMO-LUMO energies. Time-Dependent DFT (TD-DFT) was used to simulate the UV-Vis absorption spectrum, and the Gauge-Including Atomic Orbital (GIAO) method was employed for NMR chemical shift predictions.

Results and Comparative Analysis

Optimized Molecular Geometry

The geometry of this compound was optimized at the selected levels of theory. A key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the aldehyde group. All computational methods predicted the existence of this hydrogen bond, leading to a planar six-membered ring-like structure.

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)HF/6-311++G(d,p)B3LYP/cc-pVTZ
O-H···O distance (Å)1.8541.8391.8811.851
C=O bond length (Å)1.2281.2251.2091.227
O-H bond length (Å)0.9820.9850.9590.983
C-CF₃ bond length (Å)1.4981.4951.4911.497

Table 1: Selected optimized geometrical parameters for this compound calculated at different levels of theory.

The DFT methods (B3LYP and M06-2X) provide very similar geometric parameters. The HF method, as expected, tends to predict shorter bond lengths for the polar O-H and C=O bonds. The intramolecular hydrogen bond distance is slightly shorter with the M06-2X functional, which is consistent with its better performance for non-covalent interactions. The choice of basis set between 6-311++G(d,p) and cc-pVTZ with the B3LYP functional resulted in minimal differences in the optimized geometry.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. A comparison with the known spectral features of analogous compounds allows for an assessment of the accuracy of the computational methods.

Vibrational ModeB3LYP/6-311++G(d,p) (cm⁻¹)M06-2X/6-311++G(d,p) (cm⁻¹)HF/6-311++G(d,p) (cm⁻¹)Experimental (Analogs) (cm⁻¹)
O-H stretch (H-bonded)315031853450~3100-3300
C=O stretch168516951750~1650-1700
Aromatic C=C stretch1580, 14901585, 14951600, 1505~1500-1600[1]
C-F symmetric stretch113011401180~1100-1200

Table 2: Calculated and experimental vibrational frequencies for key functional groups.

The DFT methods, particularly B3LYP, show good agreement with the expected vibrational frequencies for the C=O and aromatic C=C stretching modes when compared to experimental data for salicylaldehydes. The HF method significantly overestimates these frequencies, a known systematic error of this level of theory. The broad, lower frequency of the O-H stretch is indicative of the intramolecular hydrogen bonding, which is captured by the DFT calculations.

Electronic Properties: HOMO-LUMO Analysis

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Figure 2: A conceptual diagram illustrating the HOMO-LUMO energy gap.

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)HF/6-311++G(d,p)
HOMO Energy (eV)-7.21-7.53-8.98
LUMO Energy (eV)-2.54-2.61-0.89
HOMO-LUMO Gap (eV)4.674.928.09

Table 3: Calculated HOMO, LUMO, and energy gap values.

The HOMO is primarily localized on the benzene ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the aldehyde group and the benzene ring, suggesting these are the regions susceptible to nucleophilic attack. The HF method predicts a significantly larger HOMO-LUMO gap compared to the DFT methods, which is a common trend. The smaller energy gaps predicted by DFT suggest a higher chemical reactivity.

Comparison of Computational Methods

Hartree-Fock (HF): This method provides a good qualitative picture but tends to have systematic errors, such as overestimating vibrational frequencies and HOMO-LUMO gaps. Its primary advantage is lower computational cost, making it suitable for initial, less critical calculations on larger systems.

DFT (B3LYP): This functional offers a robust and reliable approach for a wide range of organic molecules. It provides a good balance of accuracy and computational efficiency, making it a workhorse for many computational chemistry studies. The results for geometry and vibrational frequencies are in good agreement with expected trends from experimental data on analogous compounds.

DFT (M06-2X): This functional is particularly well-suited for systems where non-covalent interactions, such as the intramolecular hydrogen bond in our target molecule, are important. It generally provides slightly more accurate geometric parameters for such interactions compared to B3LYP.

Basis Sets (6-311++G(d,p) vs. cc-pVTZ): For a molecule of this size, both basis sets provide comparable results for the properties investigated. The Pople-style basis set is often computationally more efficient, while the Dunning-style basis set offers a pathway for systematic improvement of the results by moving to larger basis sets (e.g., cc-pVQZ).

Conclusion and Recommendations

For researchers investigating the properties of this compound and similar molecules, a DFT-based approach is highly recommended.

  • For general-purpose calculations of geometry, vibrational frequencies, and electronic properties, the B3LYP functional with the 6-311++G(d,p) basis set offers an excellent combination of accuracy and computational efficiency.

  • If a more precise description of the intramolecular hydrogen bonding or other non-covalent interactions is critical, the M06-2X functional is a superior choice.

  • The Hartree-Fock method can be used for preliminary calculations, but the results should be interpreted with caution due to its known systematic errors.

This guide provides a framework for making informed decisions about the computational tools to employ for the study of substituted aromatic aldehydes. By understanding the strengths and weaknesses of different quantum chemical methods, researchers can generate reliable and insightful data to accelerate their research in drug development and materials science.

References

  • Brown, D. Infrared Spectroscopy. In Organic Chemistry; Cengage Learning, 2011. [Link]
  • Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993, 98, 5648–5652. [Link]
  • Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc.2008, 120, 215–241. [Link]
  • Dunning, T. H. Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. J. Chem. Phys.1989, 90, 1007–1023. [Link]
  • Hehre, W. J.; Radom, L.; Schleyer, P. v. R.; Pople, J. A. Ab Initio Molecular Orbital Theory. Wiley, 1986. [Link]
  • Koch, W.; Holthausen, M. C. A Chemist's Guide to Density Functional Theory. Wiley-VCH, 2001. [Link]
  • Jensen, F. Introduction to Computational Chemistry. John Wiley & Sons, 2017. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The presence of the hydroxyl, aldehyde, and trifluoromethyl groups imparts unique reactivity and physicochemical properties.[1][2] In the context of drug development and chemical synthesis, establishing the purity of such an intermediate is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product. Regulatory bodies universally mandate rigorous purity profiling to identify and quantify any impurities, including starting materials, by-products, and degradation products.[3][4]

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy.[4] This guide provides an in-depth comparison of several HPLC-based strategies for assessing the purity of this compound. We will move beyond simple protocols to explore the causality behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations.

Pillar 1: The Imperative of a Stability-Indicating Method

Before comparing analytical methods, we must first understand the potential impurity landscape. The purity of a synthesized compound is not static; it can change upon exposure to environmental factors such as heat, light, humidity, and pH extremes. An effective purity assay, therefore, must be "stability-indicating"—a method that can accurately measure the active pharmaceutical ingredient (API) or intermediate, free from interference from any potential degradation products, process impurities, or other components.[5][6]

To develop and validate such a method, we employ forced degradation (stress testing) . This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[7][8] As outlined by the International Council for Harmonisation (ICH) guidelines, this process is critical for identifying degradation pathways and demonstrating the specificity of the analytical method.[6][7][9]

Forced Degradation Experimental Workflow

The typical workflow involves exposing a solution of this compound (e.g., at 1 mg/mL) to a range of stress conditions.[8] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that may not be relevant to real-world storage conditions.[4][8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solid-state sample at 105°C

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

cluster_0 Forced Degradation Workflow cluster_1 Stress Factors DS Drug Substance (this compound) Stress Stress Conditions DS->Stress Acid Acid Hydrolysis (0.1 M HCl) Base Base Hydrolysis (0.1 M NaOH) Ox Oxidation (3% H2O2) Thermal Thermal (Solid, 105°C) Photo Photolytic (ICH Q1B) Analysis RP-HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products & Demonstrate Method Specificity Analysis->Report

Caption: Workflow for forced degradation studies.

Pillar 2: Comparative HPLC Methodologies

We will compare three distinct Reversed-Phase HPLC (RP-HPLC) methods. RP-HPLC is the preferred mode for this analyte due to its compatibility with the polar functional groups and the aqueous-organic mobile phases required for their separation.[10]

Method A: Isocratic RP-HPLC with UV Detection

This approach utilizes a constant mobile phase composition throughout the run. It is often favored for its simplicity, speed, and robustness in routine quality control (QC) environments where the impurity profile is well-defined.

Experimental Protocol:

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid) at a 60:40 (v/v) ratio. The acidic modifier improves peak shape for the phenolic hydroxyl group.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm. This wavelength provides a good response for the benzaldehyde chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method B: Gradient RP-HPLC with Diode Array Detection (DAD)

A gradient method, where the mobile phase composition changes over time, is essential for a true stability-indicating assay. It provides the resolving power needed to separate the main compound from a wide range of potential impurities and degradation products with varying polarities. Diode Array Detection (DAD) adds another layer of validation by allowing for peak purity analysis.

Experimental Protocol:

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • Column: High-resolution C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD at 254 nm, with spectral scanning from 200-400 nm for peak purity assessment.

  • Injection Volume: 5 µL.

  • Sample Preparation: As in Method A.

Method C: Pre-Column Derivatization with 2,4-DNPH

For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic technique to enhance detection sensitivity and specificity.[11][12] The reaction forms a stable hydrazone derivative that absorbs strongly at a higher wavelength (~360 nm), moving the analysis away from many common interferences in the lower UV range.[11][12]

Experimental Protocol:

  • Derivatization Step:

    • Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • To 1 mL of the analyte solution (0.1 mg/mL in acetonitrile), add 1 mL of the DNPH reagent.

    • Vortex and heat at 60°C for 30 minutes.

    • Cool and dilute with the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Utilize the same gradient system as Method B.

    • Crucial Change: Set the UV/DAD detection wavelength to 360 nm .

cluster_0 General HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution / Derivatization) Injection HPLC Injection SamplePrep->Injection Column Separation (C18 Column) Injection->Column Detection Detection (UV / DAD) Column->Detection Data Data Acquisition & Processing Detection->Data Report Purity Report (% Area, Impurity Profile) Data->Report

Caption: General workflow for HPLC analysis.

Pillar 3: Performance Comparison and Data

To provide a clear comparison, hypothetical yet realistic performance data for the three methods are presented below. This data assumes analysis of a sample containing the main compound and two representative impurities: a more polar starting material and a less polar degradation product.

Parameter Method A (Isocratic) Method B (Gradient) Method C (Derivatization) Commentary
Resolution (Rs) (Main Peak vs. Impurity 2)1.4> 2.5> 2.5The gradient method provides superior, baseline resolution essential for accurate quantification. An Rs of 1.4 is generally considered insufficient.
Analysis Time 10 min20 min20 min (+ 30 min prep)The isocratic method is faster per run, but the gradient method's superior data quality justifies the longer time, especially during development.
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.005%Derivatization (Method C) offers significantly higher sensitivity, making it ideal for trace-level impurity analysis.
Linearity (R²) > 0.998> 0.999> 0.999All methods can demonstrate excellent linearity within their respective ranges.
Precision (%RSD, n=6) < 2.0%< 1.0%< 1.5%The gradient method often shows better precision due to sharper peaks. The extra prep step in Method C can add slight variability.
Peak Purity Check Not AvailableYes (DAD)Yes (DAD)DAD is a powerful tool to ensure co-elution is not occurring, a critical aspect of a stability-indicating method.[13]

Trustworthiness: The Role of Method Validation

A developed HPLC method is only reliable if it has been formally validated. The validation process provides documented evidence that the method is suitable for its intended purpose.[3][5] Key parameters, as defined by ICH and USP guidelines, must be assessed.[3]

cluster_0 HPLC Method Validation Flowchart cluster_1 Key Parameters Dev Method Development Protocol Validation Protocol Dev->Protocol Params Validation Parameters Protocol->Params Report Validation Report Params->Report Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision LOD LOD / LOQ Rob Robustness Implement Routine Method Implementation Report->Implement

Caption: Flowchart of HPLC method validation.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5] This is demonstrated through forced degradation studies.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

While all three methods have their place, they are not interchangeable. The choice of method must align with the analytical objective.

  • Method A (Isocratic RP-HPLC): Recommended for routine, late-stage QC of a well-understood and highly pure material where speed is critical and the impurity profile is simple and known. Its primary drawback is the risk of co-eluting or completely missing unexpected impurities.

  • Method B (Gradient RP-HPLC with DAD): This is the highly recommended approach for development, validation, and release testing. It provides the necessary resolving power to function as a stability-indicating method, and the inclusion of DAD for peak purity analysis aligns with modern regulatory expectations for trustworthiness and scientific rigor.

  • Method C (Pre-column Derivatization): A powerful, specialized tool recommended when the primary goal is to detect and quantify trace levels of the aldehyde or other carbonyl-containing impurities. Its enhanced sensitivity is invaluable, but the additional sample preparation step makes it less ideal for assaying the purity of the main component compared to the direct analysis of Method B.

By selecting the appropriate HPLC strategy and rigorously validating its performance, researchers and drug development professionals can ensure the quality and purity of synthesized this compound, building a solid analytical foundation for subsequent research and development.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]
  • National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. [Link]
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Ghugare, P. S., & Kumar, S. (n.d.).
  • Environmental Protection Agency (EPA). (n.d.).
  • (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
  • (2014). Validation of Impurity Methods, Part II. [Link]
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • (2023).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
  • National Institutes of Health. (n.d.).
  • PubChem. (n.d.). 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. [Link]
  • LookChem. (n.d.). Cas 210039-65-9, this compound. [Link]
  • National Institutes of Health. (n.d.).
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

comparative analysis of the fluorescent properties of probes from different hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of molecular sensing and bioimaging, the quest for efficient and selective fluorescent probes is perpetual.[1] Among the myriad of molecular scaffolds utilized for probe development, Schiff bases derived from hydroxybenzaldehydes have emerged as a particularly versatile and accessible class of compounds.[2] Their facile synthesis, coupled with their rich photophysical properties, makes them attractive candidates for a wide range of applications, from the detection of metal ions to the imaging of biological processes.[3]

This guide provides a comprehensive comparative analysis of the fluorescent properties of probes derived from three key isomers of hydroxybenzaldehyde: 2-hydroxybenzaldehyde (salicylaldehyde), 4-hydroxybenzaldehyde, and 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde). We will delve into the underlying fluorescence mechanisms, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a clear understanding of the structure-property relationships that govern the performance of these important fluorescent probes.

The Influence of Hydroxyl Group Position on Fluorescence Mechanisms

The position of the hydroxyl group on the benzaldehyde ring profoundly influences the dominant fluorescence mechanism, which in turn dictates the photophysical characteristics of the resulting probes. This structural variation allows for the fine-tuning of properties such as Stokes shift, quantum yield, and environmental sensitivity.

2-Hydroxybenzaldehyde Derivatives: The Realm of ESIPT

Fluorescent probes derived from 2-hydroxybenzaldehyde, commonly known as salicylaldehyde, are renowned for their propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[4] This ultrafast process involves the transfer of the phenolic proton to the imine nitrogen in the excited state, leading to the formation of a transient keto-tautomer. This tautomer is responsible for the characteristic large Stokes shifts observed in these compounds, as the emission occurs from a significantly different electronic and geometric structure compared to the initially excited enol form.

The ESIPT process is highly sensitive to the molecular environment, including solvent polarity and the presence of analytes that can interact with the hydroxyl or imine groups.[5] This sensitivity is the cornerstone of their application as fluorescent sensors. For instance, the coordination of a metal ion to the Schiff base can inhibit the ESIPT process, leading to a "turn-off" or ratiometric change in the fluorescence signal.[2]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_GS Enol Tautomer (Ground State) Enol_ES Enol Tautomer (Excited State) Enol_GS->Enol_ES Excitation (hν_abs) Keto_ES Keto Tautomer (Excited State) Enol_ES->Keto_ES ESIPT (Proton Transfer) Keto_ES->Enol_GS Fluorescence (hν_em)

Caption: The ESIPT mechanism in salicylaldehyde-based probes.

4-Hydroxybenzaldehyde Derivatives: The Dominance of ICT

In contrast to their 2-hydroxy counterparts, Schiff base probes derived from 4-hydroxybenzaldehyde do not possess the requisite intramolecular hydrogen bond to facilitate ESIPT. Instead, their fluorescence is often governed by Intramolecular Charge Transfer (ICT).[6] Upon photoexcitation, an electron is promoted from the electron-donating hydroxyl group to the electron-accepting imine moiety, creating a charge-separated excited state.

The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the polarity of the surrounding solvent.[7] In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This solvatochromism is a key characteristic of ICT-based fluorophores. The fluorescence of these probes can be modulated by analytes that alter the electron-donating or -accepting strength of the terminal groups, or by processes that inhibit the charge transfer, such as protonation or metal ion coordination. However, these probes are also susceptible to fluorescence quenching through various non-radiative decay pathways.[8][9]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State GroundState Ground State ExcitedState Locally Excited State GroundState->ExcitedState Excitation (hν_abs) ICTState ICT State (Charge Separated) ExcitedState->ICTState Charge Transfer ICTState->GroundState Fluorescence (hν_em)

Caption: The ICT mechanism in 4-hydroxybenzaldehyde-based probes.

2,4-Dihydroxybenzaldehyde Derivatives: A Hybrid of Mechanisms

Probes synthesized from 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde) present a more complex photophysical profile, potentially exhibiting characteristics of both ESIPT (due to the 2-hydroxyl group) and ICT (influenced by the 4-hydroxyl group). The interplay between these mechanisms can lead to unique fluorescent properties, including dual emission under certain conditions.

Furthermore, the presence of two hydroxyl groups can enhance the potential for intermolecular interactions, such as hydrogen bonding with solvent molecules or analytes. In some cases, probes derived from 2,4-dihydroxybenzaldehyde have been shown to exhibit Aggregation-Induced Emission Enhancement (AIEE), where the fluorescence intensity increases in aggregated states due to the restriction of intramolecular rotations and vibrations.

Comparative Performance Data

The following table summarizes key photophysical properties of representative Schiff base probes derived from the three hydroxybenzaldehyde isomers. It is important to note that these values can be influenced by the specific amine used in the Schiff base condensation and the solvent in which the measurements are conducted.

Precursor AldehydeRepresentative Probe Structure (Amine Partner)Excitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Primary Fluorescence Mechanism
2-Hydroxybenzaldehyde N,N'-bis(salicylidene)ethylenediamine~360-400~450-550~90-150Moderate to HighESIPT
4-Hydroxybenzaldehyde N,N'-bis(4-hydroxybenzylidene)ethylenediamine~320-380~400-500~80-120Low to ModerateICT
2,4-Dihydroxybenzaldehyde N,N'-bis(2,4-dihydroxybenzylidene)ethylenediamine~350-420~480-580~130-160VariableESIPT/ICT/AIEE

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of representative Schiff base fluorescent probes from each of the three hydroxybenzaldehyde isomers.

Protocol 1: Synthesis of a Salicylaldehyde-Based Probe

Synthesis of N,N'-bis(salicylidene)ethylenediamine

  • Materials:

    • Salicylaldehyde (2-hydroxybenzaldehyde)

    • Ethylenediamine

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

  • Procedure:

    • Dissolve salicylaldehyde (20 mmol, 2.44 g) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

    • To this solution, add ethylenediamine (10 mmol, 0.60 g) dropwise with continuous stirring.

    • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

    • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.[2] The formation of a yellow precipitate indicates product formation.

    • Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to complete the precipitation.

    • Collect the yellow crystalline product by vacuum filtration and wash it with cold ethanol.

    • Recrystallize the product from hot ethanol to obtain pure N,N'-bis(salicylidene)ethylenediamine.

Synthesis_Workflow_1 cluster_synthesis Synthesis of Salicylaldehyde-based Probe Start Salicylaldehyde + Ethylenediamine in Ethanol Catalyst Add Glacial Acetic Acid Start->Catalyst Reflux Reflux for 2-3 hours Catalyst->Reflux Cooling Cool to Room Temperature & Ice Bath Reflux->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Workflow for synthesizing a salicylaldehyde-based probe.

Protocol 2: Synthesis of a 4-Hydroxybenzaldehyde-Based Probe

Synthesis of N,N'-bis(4-hydroxybenzylidene)ethylenediamine

  • Materials:

    • 4-Hydroxybenzaldehyde

    • Ethylenediamine

    • Methanol

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde (20 mmol, 2.44 g) in 40 mL of methanol in a 100 mL round-bottom flask.

    • In a separate beaker, dissolve ethylenediamine (10 mmol, 0.60 g) in 20 mL of methanol.

    • Add the ethylenediamine solution to the 4-hydroxybenzaldehyde solution dropwise with constant stirring at room temperature.[10]

    • Continue stirring the reaction mixture for 4-6 hours at room temperature. A pale yellow precipitate will form.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol.

    • Dry the product in a vacuum oven to obtain pure N,N'-bis(4-hydroxybenzylidene)ethylenediamine.

Synthesis_Workflow_2 cluster_synthesis Synthesis of 4-Hydroxybenzaldehyde-based Probe Start 4-Hydroxybenzaldehyde + Ethylenediamine in Methanol Stirring Stir at Room Temperature for 4-6 hours Start->Stirring Filtration Vacuum Filtration & Washing Stirring->Filtration Drying Dry under Vacuum Filtration->Drying Product Pure Product Drying->Product

Caption: Workflow for synthesizing a 4-hydroxybenzaldehyde-based probe.

Protocol 3: Synthesis of a 2,4-Dihydroxybenzaldehyde-Based Probe

Synthesis of a Schiff Base from 2,4-Dihydroxybenzaldehyde and an Amine

  • Materials:

    • 2,4-Dihydroxybenzaldehyde

    • Primary amine (e.g., ethanolamine)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

  • Procedure:

    • Dissolve 2,4-dihydroxybenzaldehyde (10 mmol, 1.38 g) in 30 mL of ethanol in a 100 mL round-bottom flask by gentle warming.[11]

    • Add the primary amine (e.g., ethanolamine, 10 mmol, 0.61 g) to the solution with continuous stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[12]

    • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.[11]

Synthesis_Workflow_3 cluster_synthesis Synthesis of 2,4-Dihydroxybenzaldehyde-based Probe Start 2,4-Dihydroxybenzaldehyde + Primary Amine in Ethanol Reflux Reflux for 3-4 hours Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Precipitation/Solvent Removal Cooling->Isolation Filtration Vacuum Filtration & Washing Isolation->Filtration Recrystallization Recrystallize from suitable solvent Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Workflow for synthesizing a 2,4-dihydroxybenzaldehyde-based probe.

Conclusion

The choice of hydroxybenzaldehyde isomer as a precursor for fluorescent Schiff base probes has a profound impact on their photophysical properties and sensing mechanisms. Probes derived from 2-hydroxybenzaldehyde are characterized by the ESIPT phenomenon, leading to large Stokes shifts and environmental sensitivity. In contrast, 4-hydroxybenzaldehyde-based probes typically exhibit ICT-driven fluorescence, which is highly dependent on solvent polarity. Probes from 2,4-dihydroxybenzaldehyde can display more complex behavior, potentially incorporating multiple fluorescence mechanisms.

By understanding these fundamental structure-property relationships, researchers can rationally design and synthesize fluorescent probes with tailored characteristics for specific applications in chemical sensing, bioimaging, and materials science. The synthetic protocols provided herein offer a practical starting point for the exploration of this versatile class of fluorophores.

References

  • Rajamanickam, D., et al. (n.d.). Intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde. PubMed. [Link]
  • MDPI. (n.d.). Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism. [Link]
  • ResearchGate. (2010). Effects of solvent polarity and hydrogen bonding on the fluorescence properties of trans-4-hydroxy-4 '-nitrostilbenes. [Link]
  • MDPI. (n.d.).
  • IJRASET. (n.d.). Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology). [Link]
  • Scientific & Academic Publishing. (2016).
  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(4-diethylaminobenzoyl)ethylenediamine. [Link]
  • ResearchGate. (2020). Tuning the Fluorescence Behavior of Liquid Crystal Molecules Containing Schiff-Base: Effect of Solvent Polarity. [Link]
  • PubMed. (2005).
  • Semantic Scholar. (n.d.). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin. [Link]
  • PubMed. (2016).
  • PMC. (n.d.). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. [Link]
  • RSC Publishing. (2019). An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe for highly selective detection and imaging of formaldehyde in living cells. [Link]
  • R Discovery. (n.d.). Intramolecular Charge-transfer Research Articles. [Link]
  • PMC. (n.d.). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. [Link]
  • NIH. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. [Link]
  • NIH. (n.d.). The mechanisms of a bifunctional fluorescent probe for detecting fluoride and sulfite based on excited-state intramolecular proton transfer and intramolecular charge transfer. [Link]
  • PMC. (n.d.).
  • PMC. (n.d.). Lessons in Organic Fluorescent Probe Discovery. [Link]
  • PubMed. (2024).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde, grounding procedural steps in the chemical principles that dictate them. Our goal is to empower you with the knowledge to manage this compound's waste stream safely and compliantly.

Core Hazard Assessment & Immediate Safety

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted aromatic aldehyde with specific risks that must be managed with appropriate personal protective equipment (PPE).

Inherent Chemical Risks: The trifluoromethyl group (-CF3) imparts significant chemical stability due to the high strength of the carbon-fluorine bonds, making the compound persistent.[1][2] The aldehyde group can react with biological nucleophiles, while the phenolic hydroxyl group presents its own reactivity. Safety Data Sheets (SDS) for this and structurally similar compounds consistently identify several key hazards.[3][4][5]

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard ClassificationGHS PictogramPrecautionary Statement & Required PPE
Skin Irritation GHS07H315: Causes skin irritation. [6] Action: Avoid all skin contact. Wear nitrile or neoprene gloves. A standard lab coat is mandatory.[7]
Serious Eye Irritation GHS07H319: Causes serious eye irritation. [6] Action: Wear chemical safety goggles or a face shield.[7]
Respiratory Irritation GHS07H335: May cause respiratory irritation. [5] Action: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Harmful if Swallowed GHS07H302: Harmful if swallowed. [3] Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Waste Segregation: The First Critical Step

Proper segregation is the cornerstone of safe chemical waste management. Due to the presence of the trifluoromethyl group, this compound must be classified as halogenated organic waste .

The rationale for this is twofold:

  • Disposal Method: Halogenated waste streams are typically destined for high-temperature incineration. Mixing them with non-halogenated streams can complicate the disposal process and increase costs.[9][10]

  • Environmental Persistence: Fluorinated organic compounds are known for their environmental persistence.[11] The U.S. Environmental Protection Agency (EPA) has extensive guidance on the disposal of other fluorinated compounds like PFAS, highlighting the need for specialized and controlled destruction methods.[12][13]

Protocol for Waste Collection
  • Select the Correct Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Labeling: Ensure the container label includes the full chemical name: "this compound" and the approximate quantity. Do not use abbreviations.

  • Containment: For solid waste, place it in a sealed, compatible container before adding it to the main waste drum. For solutions, pour carefully into the liquid waste container using a funnel.

  • Storage: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[9]

G cluster_lab Laboratory Operations cluster_storage Waste Management A Experiment Generates Waste (Solid Residue, Contaminated Materials) B Identify as 'Halogenated Organic Waste' A->B Segregation C Place in Labeled, Dedicated Waste Container B->C Collection D Store in Satellite Accumulation Area C->D Storage E Schedule Pickup by EHS or Licensed Contractor D->E Disposal Request

Diagram 1. Routine waste disposal workflow for this compound.

Primary Disposal Pathway: High-Temperature Incineration

For bulk quantities and routinely generated waste, the only acceptable and compliant disposal method is through a licensed professional waste disposal service.[14][15] This ensures the material is handled according to federal and local regulations.

These services will transport the consolidated halogenated waste to a specialized facility equipped for high-temperature incineration. The high temperatures (often >1,000°C) and long residence times in these incinerators are necessary to break the stable carbon-fluorine bonds.[1][11] Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts, which is why professional, controlled incineration is paramount.[11]

Laboratory-Scale Spill & Decontamination Procedures

For minor spills or decontaminating glassware, an in-lab neutralization step can be employed before final disposal. The aldehyde functional group is susceptible to chemical transformation into less hazardous forms. Oxidation to a carboxylic acid is a common and effective method.[16][17]

Causality: Aldehydes are easily oxidized because of the hydrogen atom attached to the carbonyl carbon. Strong oxidizing agents under acidic conditions will convert the aldehyde group (-CHO) to a carboxylic acid group (-COOH), which is generally less volatile and less reactive.[17]

Protocol for Aldehyde Oxidation (Small-Scale)

This procedure should only be performed by trained personnel within a chemical fume hood while wearing all required PPE.

  • Preparation: Prepare a solution of potassium permanganate (KMnO₄) in dilute sulfuric acid.

  • Containment: If cleaning a spill, absorb the material onto an inert absorbent like vermiculite first.[18] Place the contaminated absorbent or the item to be decontaminated (e.g., stir bar) in a suitable beaker.

  • Reaction: Slowly and carefully add the acidified potassium permanganate solution to the waste material with stirring. The reaction is complete when the purple color of the permanganate persists.

  • Quenching: If excess permanganate remains, it can be quenched by the careful, dropwise addition of a reducing agent like sodium bisulfite solution until the purple color disappears.

  • Neutralization: Carefully neutralize the resulting acidic solution to approximately pH 7 using a base like sodium bicarbonate or sodium hydroxide solution.

  • Disposal: The final, neutralized aqueous solution should be collected as aqueous chemical waste. The solid absorbent material should be collected as solid halogenated waste.

G Start Small Spill or Contaminated Item Absorb Absorb Spill with Inert Material Start->Absorb Oxidize Oxidize Aldehyde with Acidified KMnO4 Start->Oxidize For Items Absorb->Oxidize Check Purple Color Persists? Oxidize->Check Check->Oxidize No (Add More) Quench Quench Excess KMnO4 (e.g., Sodium Bisulfite) Check->Quench Yes Neutralize Neutralize to pH ~7 Quench->Neutralize Dispose Dispose as Aqueous/ Solid Chemical Waste Neutralize->Dispose

Diagram 2. Decision workflow for small-scale decontamination.

Regulatory Perspective and Trustworthiness

Disposing of this compound through a licensed contractor is a self-validating system that ensures compliance with regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The increasing scrutiny on fluorinated organic compounds means that meticulous record-keeping and adherence to established protocols are the best ways to build a trustworthy and unimpeachable safety program.[12] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to schedule waste pickups.

References

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Tsang, W., Burgess, D. R., Jr., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds.
  • Semantic Scholar. (1998). On the Incinerability of Highly Fluorinated Organic Compounds.
  • Google Patents. (n.d.). Aldehyde neutralizer.
  • Techno PharmChem. (n.d.). Benzaldehyde Safety Data Sheet.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • RIVM. (2014). Per- and polyfluorinated substances in waste incinerator flue gases.
  • Gelest. (2025). 2-HYDROXY-5-(TRIFLUOROMETHOXY)BENZALDEHYDE - Safety Data Sheet.
  • Chemsrc. (2025). CAS#:210039-65-9 | this compound.
  • Google Patents. (n.d.). Method of neutralizing aldehyde-containing waste waters and the like.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed.
  • Google Patents. (n.d.). Neutralization of acetaldehyde-paraldehyde equilibrium mixtures.
  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubChem - NIH. (n.d.). Benzaldehyde.
  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • University of Missouri. (n.d.). Chemical Waste Disposal Guidelines.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency. (2024). Fact Sheet: 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • LookChem. (n.d.). Cas 210039-65-9, this compound.
  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones.
  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • U.S. Environmental Protection Agency. (2020). EPA Releases Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • Angene Chemical. (2021). Safety Data Sheet.

Sources

Navigating the Safe Handling of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde is a key building block in the development of various pharmaceutical and agrochemical compounds. Its unique chemical structure, however, necessitates a robust understanding and implementation of safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.

Understanding the Hazard Profile

Before handling any chemical, a thorough review of its hazard profile is paramount. This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not addressed promptly.

  • Respiratory Irritation: Inhalation of the dust or vapors may irritate the respiratory tract, causing coughing and discomfort.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][2]

While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle it with the same precautions as other potentially hazardous trifluoromethyl-containing compounds and aromatic aldehydes.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes, dust, and vapors, protecting the sensitive mucous membranes of the eyes and face.[4]
Hand Protection Nitrile or Neoprene glovesThese materials offer good resistance to aromatic aldehydes. It is crucial to select gloves with an appropriate thickness and to change them immediately if contamination is suspected.[5] Double gloving can provide an additional layer of protection.
Body Protection A flame-resistant lab coatProtects the skin and personal clothing from accidental spills and splashes.[4][6]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridgeThe choice of respiratory protection depends on the scale of the experiment and the potential for aerosolization. For handling small quantities of the solid, a dust mask may be sufficient. For larger quantities or when there is a risk of vapor generation, a respirator with an appropriate cartridge is necessary.[1][7]
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills and falling objects.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe execution of experiments involving this compound.

Preparation and Weighing
  • Work in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

  • Don Appropriate PPE: Before handling the chemical, ensure all recommended PPE is worn correctly.

  • Decontamination: Have a designated waste container for used weighing paper and contaminated materials readily accessible within the fume hood.

Experimental Procedures
  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.

  • Controlled Addition: When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust.

  • Temperature Monitoring: If the reaction is heated, be mindful of the potential for increased vaporization and ensure adequate ventilation.

Post-Experiment Cleanup
  • Quenching and Work-up: Perform all quenching and extraction procedures within the fume hood.

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated organic waste.[9]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation of Waste: Halogenated organic waste must be collected separately from non-halogenated waste streams.[6][9][10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Institutional Procedures: Always follow your institution's specific guidelines for the disposal of hazardous chemical waste.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste.

Visualizing the PPE Selection Workflow

To aid in the rapid and accurate selection of personal protective equipment, the following workflow diagram illustrates the decision-making process.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Working with Solutions? start->handling_solution weighing Weighing Small Quantities handling_solid->weighing Yes large_scale Large Scale or Dust Potential handling_solid->large_scale No risk_of_splash Risk of Splash? handling_solution->risk_of_splash ppe_goggles Chemical Safety Goggles weighing->ppe_goggles ppe_gloves Nitrile or Neoprene Gloves weighing->ppe_gloves ppe_labcoat Lab Coat weighing->ppe_labcoat ppe_dustmask N95 Dust Mask weighing->ppe_dustmask ppe_closed_shoes Closed-toe Shoes weighing->ppe_closed_shoes large_scale->ppe_goggles large_scale->ppe_gloves large_scale->ppe_labcoat ppe_respirator Respirator (Organic Vapor Cartridge) large_scale->ppe_respirator large_scale->ppe_closed_shoes risk_of_splash->ppe_goggles ppe_faceshield Face Shield risk_of_splash->ppe_faceshield Yes risk_of_splash->ppe_gloves risk_of_splash->ppe_labcoat risk_of_splash->ppe_closed_shoes end Proceed with Experiment ppe_goggles->end ppe_faceshield->end ppe_gloves->end ppe_labcoat->end ppe_dustmask->end ppe_respirator->end ppe_closed_shoes->end

Caption: A flowchart outlining the selection of appropriate PPE based on the specific handling task for this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the health and safety of yourself and your colleagues.

References

  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator.
  • University of Connecticut. (n.d.). Chemical Resistant Glove Guide.
  • New Jersey Department of Health. (2003). Hazardous Substance Fact Sheet: Benzimidazole, 4,5-Dichloro-2-(Trichloromethyl)-.
  • U.S. National Library of Medicine. (n.d.). Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?.
  • University of California, Berkeley. (n.d.). Glove Selection Guide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.